molecular formula C10H11F2NO B1416831 2-(3,4-Difluorophenyl)morpholine CAS No. 1097797-38-0

2-(3,4-Difluorophenyl)morpholine

Cat. No.: B1416831
CAS No.: 1097797-38-0
M. Wt: 199.2 g/mol
InChI Key: VPRWAYIZWAKYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)morpholine is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Difluorophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRWAYIZWAKYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655911
Record name 2-(3,4-Difluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097797-38-0
Record name 2-(3,4-Difluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-arylmorpholine scaffold is a cornerstone in modern medicinal chemistry, lauded for its favorable pharmacokinetic properties and its presence in numerous FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth technical analysis of the synthetic pathways leading to 2-(3,4-difluorophenyl)morpholine, a key intermediate and structural motif in drug discovery. We will dissect the strategic considerations behind common synthetic routes, from classical cyclization reactions to modern photocatalytic methods. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and practical, field-proven insights into the synthesis of this valuable compound.

Introduction: The Significance of the 2-(Aryl)morpholine Scaffold

Morpholine and its derivatives are classified as "privileged structures" in medicinal chemistry.[2][3][4] The inclusion of a morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint, which is often beneficial for binding to biological targets.[2][5] The 2-aryl substitution pattern, in particular, positions an aromatic moiety at a key vector for interaction with receptor pockets while the morpholine nitrogen and oxygen atoms can engage in crucial hydrogen bonding.

The specific target of this guide, 2-(3,4-difluorophenyl)morpholine, incorporates a difluorophenyl group. The fluorine atoms are often used as bioisosteres for hydrogen or hydroxyl groups, capable of modulating electronic properties, improving metabolic resistance to oxidative degradation, and enhancing binding affinity through specific fluorine-protein interactions. Given these advantages, robust and scalable synthetic routes to this compound are of high interest to the drug development community.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. For 2-(3,4-difluorophenyl)morpholine, the most intuitive disconnections are across the C-O and C-N bonds of the heterocyclic ring. This strategy points to a key linear precursor: a 1-(3,4-difluorophenyl)-2-(amino)ethan-1-ol derivative. This precursor contains all the necessary atoms, which can be cyclized to form the target morpholine.

G Target 2-(3,4-Difluorophenyl)morpholine Disconnect C-N / C-O Disconnection Target->Disconnect Precursor 1-(3,4-difluorophenyl)-2-(2-hydroxyethylamino)ethan-1-ol Disconnect->Precursor Sub_A 2-Amino-1-(3,4-difluorophenyl)ethanone Precursor->Sub_A Sub_B Ethylene Oxide or 2-haloethanol Precursor->Sub_B Sub_C α-Halo-3,4-difluoroacetophenone Sub_A->Sub_C Sub_D Ethanolamine Sub_A->Sub_D

Caption: Retrosynthetic analysis of 2-(3,4-difluorophenyl)morpholine.

This analysis reveals that the core challenge lies in the efficient construction of the key amino alcohol precursor, which can then be cyclized. The following sections explore the forward synthesis based on this logic.

Pathway I: Classical Synthesis via Intramolecular Cyclization

This is the most established and reliable method, proceeding through the construction of the key amino alcohol intermediate followed by an acid-catalyzed ring closure. The causality behind this multi-step approach is control; each bond is formed in a separate, optimized step, which generally leads to higher purity and predictability, crucial for scaling up.

Strategic Overview

The workflow involves three primary stages:

  • Halogenation: Introduction of a leaving group (bromine) alpha to a carbonyl.

  • Nucleophilic Substitution & Reduction: Installation of the amino alcohol side chain and subsequent reduction of the ketone to the secondary alcohol required for cyclization.

  • Dehydrative Cyclization: Formation of the morpholine ring via intramolecular Williamson ether synthesis.

G Start 3',4'-Difluoroacetophenone Step1 Bromination (Br₂, HBr/AcOH) Start->Step1 Intermediate1 α-Bromo-3,4-difluoro- acetophenone Step1->Intermediate1 Step2 Amination (Ethanolamine, Base) Intermediate1->Step2 Intermediate2 2-(Ethanolamino)-1-(3,4-di- fluorophenyl)ethanone Step2->Intermediate2 Step3 Reduction (NaBH₄, MeOH) Intermediate2->Step3 Intermediate3 1-(3,4-Difluorophenyl)-2- (2-hydroxyethylamino)ethan-1-ol Step3->Intermediate3 Step4 Cyclization (H₂SO₄, Heat) Intermediate3->Step4 Product 2-(3,4-Difluorophenyl)- morpholine Step4->Product

Caption: Workflow for the classical synthesis of 2-(3,4-difluorophenyl)morpholine.

Detailed Experimental Protocol

Step A: Synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone

  • Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 3,4-difluoroacetophenone (1.0 eq) and glacial acetic acid (5-10 vol).

  • Reaction: Add a catalytic amount of 48% hydrobromic acid. Heat the mixture to 50-60°C.

  • Addition: Add bromine (1.05 eq) dropwise via the dropping funnel, maintaining the temperature. The disappearance of the bromine color indicates consumption. The choice of bromine is classic for α-halogenation; it is reactive yet selective under acidic conditions which favor enolization.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum. The product is often used directly in the next step without further purification.

Step B: Synthesis of 2-(2-hydroxyethylamino)-1-(3,4-difluorophenyl)ethanone

  • Setup: In a reaction vessel, dissolve the crude 2-bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq) in a suitable solvent like acetonitrile or THF (10 vol).

  • Addition: Add potassium carbonate (2.5 eq) as a base to neutralize the HBr formed during the reaction. Add ethanolamine (2.2 eq) dropwise at room temperature. Using an excess of the amine drives the reaction to completion and minimizes over-alkylation.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the bromo-ketone.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or carried forward if sufficiently pure.

Step C: Reduction to 1-(3,4-difluorophenyl)-2-(2-hydroxyethylamino)ethan-1-ol

  • Setup: Dissolve the amino ketone from the previous step (1.0 eq) in methanol (10-15 vol) and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. NaBH₄ is chosen for its selectivity in reducing ketones in the presence of other functional groups and its operational simplicity.

  • Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.

  • Monitoring: Monitor the reduction by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the key amino alcohol intermediate.

Step D: Acid-Catalyzed Dehydrative Cyclization

  • Setup: To the crude amino alcohol (1.0 eq), add concentrated sulfuric acid (3-5 eq) carefully at 0°C. The acid acts as both a catalyst and a dehydrating agent.

  • Reaction: Heat the mixture to 80-100°C for 2-4 hours.

  • Monitoring: Monitor by LC-MS. It is critical to follow the disappearance of the starting material, as prolonged heating can lead to side products.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution to pH > 10 with a cold concentrated sodium hydroxide solution.

  • Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure 2-(3,4-difluorophenyl)morpholine.

Pathway II: Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[6][7] In principle, it can be adapted to form the morpholine ring, though it presents unique challenges compared to the classical cyclization.

Strategic Overview

A one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ.[8] For our target, this could involve reacting a 3,4-difluorophenyl-containing carbonyl compound with an amino alcohol. A common and effective reducing agent for this purpose is sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the initial aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[7]

A plausible route would be the reductive amination between 2-amino-2-(3,4-difluorophenyl)ethanol and a glycoaldehyde equivalent. However, a more practical approach involves building the morpholine ring from simpler fragments.

Pathway III: Modern Photocatalytic Approaches

Recent advances in synthetic methodology have introduced novel ways to construct heterocyclic rings under mild conditions.[1][9] Visible-light photocatalysis offers a powerful alternative to traditional thermal methods.

Conceptual Framework

A photocatalytic, diastereoselective annulation strategy can be employed to synthesize 2-aryl morpholines.[1] This method typically uses a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. The reaction is believed to proceed through a radical cation intermediate.[1]

G cluster_cycle Photocatalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation Radical_Cation Radical Cation Intermediate PC_star->Radical_Cation SET Light Visible Light (hν) Light->PC Substrate Amino Alcohol Substrate Substrate->Radical_Cation Radical_Cation->PC SET Product_Radical Cyclized Radical Radical_Cation->Product_Radical Cyclization SET Single Electron Transfer (SET) Cyclization Radical Cyclization Product 2-Aryl Morpholine Product Product_Radical->Product Oxidation Oxidation Oxidation

Caption: Conceptual workflow of a photocatalytic morpholine synthesis.

While a specific protocol for 2-(3,4-difluorophenyl)morpholine using this method may require optimization, the general approach provides a milder, more atom-economical alternative to classical methods, avoiding harsh acids and high temperatures. This represents a frontier in the synthesis of such scaffolds.

Comparative Summary of Synthesis Pathways

ParameterPathway I: Classical CyclizationPathway II: Reductive AminationPathway III: Photocatalysis
Reliability & Scalability High; well-established chemistry.Moderate; can be high-yielding but may require significant optimization.Moderate to Low; newer method, may not be robust for all substrates.
Reaction Conditions Can involve harsh reagents (Br₂, H₂SO₄) and high temperatures.Generally mild (room temp), uses selective hydrides.Very mild (visible light, room temp).
Starting Materials Readily available commercial chemicals.Requires more functionalized starting materials which may need to be synthesized.Requires specific precursors suitable for radical reactions.
Control & Purity Good control over each step, leading to high purity.Can be prone to side reactions if not carefully controlled.Can be highly selective but may have side reactions related to radical chemistry.
Green Chemistry Moderate; generates stoichiometric inorganic waste.Good; often high atom economy.Excellent; uses light as a reagent, often more atom-economical.

Conclusion

The synthesis of 2-(3,4-difluorophenyl)morpholine can be approached through several distinct strategies. The classical pathway, involving the cyclization of a 1,2-amino alcohol intermediate, remains the most robust and well-documented method, suitable for producing material on a laboratory and pilot scale. Alternative methods, including reductive amination and modern photocatalysis, offer compelling advantages in terms of milder conditions and alignment with green chemistry principles. The optimal choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, cost considerations, and the desired purity profile. As synthetic methodologies continue to evolve, even more efficient and sustainable pathways to this important medicinal chemistry scaffold are anticipated.

References

  • Title: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Source: Journal of the American Chemical Society URL
  • Title: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)
  • Title: Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a)
  • Title: Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1 Source: ResearchGate URL
  • Title: Application of 2-(2,4-Difluorophenyl)
  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol Source: University of North Texas Digital Library URL
  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Utility of the alkylation process a, Derivatizations of morpholine... Source: ResearchGate URL: [Link]

  • Title: Chemical synthesis of morpholine derivatives Source: Google Patents URL
  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemistrySelect URL: [Link]

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: PubMed URL: [Link]

  • Title: A fully continuous, scalable, and green synthesis of mepivacaine Source: Green Chemistry URL: [Link]

  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric synthesis of 2-(2,4-difluorophenyl)
  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: PubMed Central URL: [Link]

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

  • Title: Preparation of morpholine Source: Google Patents URL

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3,4-Difluorophenyl)morpholine. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in centrally active pharmaceuticals. The morpholine moiety is a well-regarded pharmacophore known to enhance the pharmacokinetic profiles of drug candidates. This document consolidates available data on the core physicochemical parameters of 2-(3,4-Difluorophenyl)morpholine, outlines detailed experimental protocols for their determination, and presents visualizations of key chemical workflows to support further research and application.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a six-membered heterocyclic motif containing both an ether and a secondary amine functional group.[1][2] This unique combination imparts favorable properties to molecules, including improved aqueous solubility and metabolic stability.[2] Consequently, the morpholine scaffold is a common feature in a wide array of approved drugs and clinical candidates, particularly those targeting the central nervous system. The introduction of a difluorophenyl group, as in 2-(3,4-Difluorophenyl)morpholine, can further modulate a compound's lipophilicity, metabolic stability, and target-binding interactions, making this a molecule of considerable interest for synthetic and medicinal chemists.[3]

Physicochemical Properties of 2-(3,4-Difluorophenyl)morpholine

Quantitative experimental data for 2-(3,4-Difluorophenyl)morpholine is limited in publicly available literature. The following table summarizes the available predicted and known properties. It is crucial to note that experimental values for key properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.

PropertyValueSource
Molecular Formula C₁₀H₁₁F₂NOPubChemLite[4]
Molecular Weight 199.20 g/mol PubChemLite[4]
Monoisotopic Mass 199.08087 DaPubChemLite[4]
IUPAC Name 2-(3,4-difluorophenyl)morpholinePubChemLite[4]
SMILES C1COC(CN1)C2=CC(=C(C=C2)F)FPubChemLite[4]
InChI InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2PubChemLite[4]
Predicted XlogP 1.5PubChemLite[4]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Synthesis and Analysis

General Synthesis of Aryl Morpholines

A plausible synthetic route could involve the reaction of 2-amino-1-(3,4-difluorophenyl)ethanol with a suitable two-carbon electrophile that can undergo a double alkylation of the amine and alcohol functionalities to form the morpholine ring. Another approach could be the palladium-catalyzed carboamination of a suitably protected ethanolamine derivative with 1-bromo-3,4-difluorobenzene.[5]

General_Synthesis_of_2-Aryl_Morpholines cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product AminoAlcohol 2-Amino-1-(3,4-difluorophenyl)ethanol Reaction Base, Solvent (e.g., K2CO3, DMF) AminoAlcohol->Reaction Electrophile Two-carbon Electrophile (e.g., 1,2-dihaloethane) Electrophile->Reaction Product 2-(3,4-Difluorophenyl)morpholine Reaction->Product

Caption: A generalized workflow for the synthesis of 2-aryl morpholines.

Analytical Characterization

The structural confirmation and purity assessment of synthesized 2-(3,4-Difluorophenyl)morpholine would be conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the chemical structure, including the substitution pattern on the phenyl ring and the integrity of the morpholine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Protocols for Physicochemical Property Determination

Given the absence of experimental data, the following section provides detailed, field-proven protocols for determining the key physicochemical properties of 2-(3,4-Difluorophenyl)morpholine.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and biological activity. For 2-(3,4-Difluorophenyl)morpholine, the secondary amine in the morpholine ring is expected to be basic.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid) to a solution of the sample (a base) while monitoring the pH. The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[8][9]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a 1 mM solution of 2-(3,4-Difluorophenyl)morpholine in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[8]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a beaker with a magnetic stir bar.

    • Add the KCl solution to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until a sharp change in pH is observed, indicating the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve.

    • The half-equivalence point is half the volume of titrant required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the morpholine nitrogen.[9][10]

pKa_Determination_Workflow Start Start Prep Prepare Solutions (Sample, Titrant, Ionic Strength Adjuster) Start->Prep Calibrate Calibrate pH Meter Prep->Calibrate Titrate Perform Potentiometric Titration Calibrate->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Analyze Determine Half-Equivalence Point Plot->Analyze pKa pKa = pH at Half-Equivalence Point Analyze->pKa End End pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[11][12]

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of 2-(3,4-Difluorophenyl)morpholine to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of 2-(3,4-Difluorophenyl)morpholine in the diluted sample using a validated analytical method, such as HPLC with UV detection.

    • Prepare a calibration curve using standard solutions of the compound to determine the concentration accurately.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Solubility_Determination_Workflow Start Start Add_Excess Add Excess Compound to Buffer Start->Add_Excess Equilibrate Agitate at Constant Temperature (e.g., 24-48h) Add_Excess->Equilibrate Separate Separate Supernatant from Solid Equilibrate->Separate Filter Filter Supernatant Separate->Filter Quantify Quantify Concentration by HPLC Filter->Quantify Result Calculate Solubility Quantify->Result End End Result->End

Caption: Workflow for solubility determination by the shake-flask method.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical determinant of a drug's ability to cross cell membranes.[13] The most common method for its determination is the shake-flask method using n-octanol and water.[13][14]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Step-by-Step Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

    • Prepare a stock solution of 2-(3,4-Difluorophenyl)morpholine in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Dilute each aliquot appropriately.

    • Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].

    • Calculate logP by taking the base-10 logarithm of P.[13]

LogP_Determination_Workflow Start Start Prepare_Phases Prepare Pre-saturated n-Octanol and Water Start->Prepare_Phases Partition Partition Compound between Phases Prepare_Phases->Partition Separate_Phases Separate the Two Phases Partition->Separate_Phases Quantify_Octanol Quantify Concentration in n-Octanol Phase Separate_Phases->Quantify_Octanol Quantify_Aqueous Quantify Concentration in Aqueous Phase Separate_Phases->Quantify_Aqueous Calculate_P Calculate P = [Octanol]/[Aqueous] Quantify_Octanol->Calculate_P Quantify_Aqueous->Calculate_P Calculate_LogP Calculate logP = log10(P) Calculate_P->Calculate_LogP End End Calculate_LogP->End

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Profile of 2-(3,4-Difluorophenyl)morpholine

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved and experimental drugs.[1][2][3] Its advantageous physicochemical and metabolic properties, coupled with its synthetic accessibility, make it a frequent choice for drug designers aiming to optimize pharmacokinetic and pharmacodynamic profiles.[1][4] The introduction of a difluorophenyl moiety, as seen in 2-(3,4-Difluorophenyl)morpholine, further modulates the compound's electronic and lipophilic character, potentially fine-tuning its interaction with biological targets.

Despite the prevalence of the morpholine scaffold, the specific mechanism of action for 2-(3,4-Difluorophenyl)morpholine is not extensively documented in publicly available literature. This guide, therefore, adopts a hypothesis-driven framework to provide a comprehensive roadmap for its investigation. By examining the established activities of structurally related compounds, we can propose and systematically test plausible biological targets and pathways. This document serves as a technical whitepaper for researchers, outlining the core hypotheses and the rigorous experimental workflows required to elucidate the pharmacological identity of this compound.

Part 1: Hypothesized Mechanisms of Action

Based on the known pharmacology of analogous structures, we can formulate several primary hypotheses for the mechanism of action of 2-(3,4-Difluorophenyl)morpholine.

Hypothesis 1: Neurokinin-1 (NK-1) Receptor Antagonism

A compelling hypothesis arises from the structure of Aprepitant, a potent and selective antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[5] The core of Aprepitant features a 2-(2,4-Difluorophenyl)morpholine scaffold.[5] Given the isomeric similarity, it is plausible that 2-(3,4-Difluorophenyl)morpholine also interacts with the NK-1 receptor. Antagonism of this G-protein coupled receptor in the brain effectively blocks the binding of substance P, a key neurotransmitter in the emesis (vomiting) reflex, pain transmission, and inflammation.[5]

NK1_Pathway

Hypothesis 2: Monoamine Reuptake Inhibition

Many phenylmorpholine derivatives function as monoamine reuptake inhibitors. For example, (S)-2-[(S)-(2-ethoxyphenoxy)-phenyl-methyl]-morpholine acts through selective norepinephrine reuptake inhibition.[6] Other morpholine-containing compounds, such as Bazinaprine and Moclobemide, are known inhibitors of monoamine oxidase (MAO), an enzyme critical for monoamine degradation.[6] Given this precedent, 2-(3,4-Difluorophenyl)morpholine could potentially inhibit the reuptake of norepinephrine (NET), dopamine (DAT), and/or serotonin (SERT), leading to antidepressant, anxiolytic, or psychostimulant effects.

Monoamine_Pathway

Hypothesis 3: KCNQ2 Potassium Channel Opening

Recent discoveries have shown that morpholine derivatives can modulate ion channels. A difluoro analogue, (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide, was identified as an orally bioavailable KCNQ2 potassium channel opener.[7] KCNQ2 channels are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. Opening these channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This mechanism is relevant for conditions like epilepsy and certain types of pain.[7]

KCNQ2_Pathway

Part 2: Experimental Protocols for Mechanism Elucidation

To systematically test these hypotheses, a tiered approach involving in vitro binding, functional assays, and cellular analysis is required.

Experimental Workflow Overview

Workflow

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-(3,4-Difluorophenyl)morpholine for the hypothesized molecular targets.

Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing the human recombinant target of interest (e.g., HEK293 cells expressing NK-1R, NET, DAT, SERT, or KCNQ2).

    • Harvest cells and homogenize in an appropriate ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a specific radioligand for the target, and varying concentrations of the test compound (2-(3,4-Difluorophenyl)morpholine).

    • Control Wells: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known, unlabeled ligand).

    • Radioligands:

      • NK-1R: [³H]-Substance P or [¹²⁵I]-Substance P

      • NET: [³H]-Nisoxetine

      • DAT: [³H]-WIN 35,428

      • SERT: [³H]-Citalopram

      • KCNQ2: [³H]-Retigabine

    • Incubate the plates for a defined period at a specific temperature to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TargetRadioligandTest Compound Ki (nM)Reference CompoundReference Ki (nM)
NK-1 Receptor[³H]-Substance PExperimental ValueAprepitant0.09 ± 0.06[5]
NET[³H]-NisoxetineExperimental ValueDesipramineLiterature Value
DAT[³H]-WIN 35,428Experimental ValueGBR-12909Literature Value
SERT[³H]-CitalopramExperimental ValueFluoxetineLiterature Value
KCNQ2[³H]-RetigabineExperimental ValueRetigabineLiterature Value
Protocol 2: In Vitro Functional Assays

Objective: To characterize the functional activity of the compound at targets where significant binding affinity was observed.

Methodology A: NK-1R Functional Assay (Calcium Mobilization)

  • Cell Culture: Use CHO or HEK293 cells stably expressing the human NK-1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate.

    • To test for antagonist activity , pre-incubate the cells with varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

    • Add a fixed concentration of the agonist, Substance P (typically at its EC₈₀ concentration).

    • Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: Generate a dose-response curve for the inhibition of the Substance P-induced signal. Calculate the IC₅₀ for the antagonist effect.

Methodology B: Monoamine Transporter Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing either NET, DAT, or SERT.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

    • Add a radiolabeled substrate (e.g., [³H]-Norepinephrine for NET, [³H]-Dopamine for DAT, or [³H]-Serotonin for SERT).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Methodology C: KCNQ2 Functional Assay (Patch-Clamp Electrophysiology)

  • Cell Preparation: Use a cell line (e.g., CHO) stably expressing KCNQ2/KCNQ3 channels.

  • Whole-Cell Patch-Clamp:

    • Obtain a whole-cell patch-clamp recording from a single cell.

    • Hold the cell at a negative membrane potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to elicit KCNQ2/3 currents.

    • Apply 2-(3,4-Difluorophenyl)morpholine to the bath solution and record the effect on the elicited currents. An opener would be expected to increase the current amplitude.

  • Data Analysis: Quantify the percentage increase in current at a specific voltage in the presence of the compound. Generate a dose-response curve to determine the EC₅₀ for channel opening.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the elucidation of the mechanism of action of 2-(3,4-Difluorophenyl)morpholine. By systematically evaluating its potential as an NK-1 receptor antagonist, a monoamine reuptake inhibitor, or a KCNQ2 channel opener, researchers can build a comprehensive pharmacological profile. The results of these in vitro experiments will be crucial in guiding subsequent in vivo studies to confirm the physiological and therapeutic relevance of the compound's primary mechanism. The versatility of the morpholine scaffold suggests a high potential for discovering novel bioactivity, and the rigorous application of these methodologies will be key to unlocking that potential.[1][8]

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09). [Source Not Available]
  • Application of 2-(2,4-Difluorophenyl)morpholine in Medicinal Chemistry: A Focus on Neurokinin-1 Receptor Antagonism - Benchchem. (2025). BenchChem.
  • Arshad, F., Khan, M.F., Akhtar, W., Alam, M.M., Nainwal, L.M., Kaushik, S.K., & M. (2024).
  • Application Notes and Protocols: Synthesis of Neurological Disorder Drugs Using 2-(4-Fluorophenyl)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (2020).
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2021). Frontiers in Pharmacology.
  • Kumar, R., Singh, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Morpholines. Synthesis and Biological Activity. (2013).
  • Wu, Y. J., Davis, C. D., Dworetzky, S., Fitzpatrick, W. C., Harden, D., He, H., Knox, R. J., Newton, A. E., Philip, T., Polson, C., Sivarao, D. V., Sun, L. Q., Tertyshnikova, S., Weaver, D., Yeola, S., Zoeckler, M., & Sinz, M. W. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-3781.
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (2015). ACS Medicinal Chemistry Letters.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). Molecules.
  • Cignarella, G., Barlocco, D., Tondi, D., Vianello, P., Gaviraghi, G., & Pinna, G. A. (1994). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)

Sources

Spectroscopic Data for 2-(3,4-Difluorophenyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,4-Difluorophenyl)morpholine is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The incorporation of a difluorophenyl group can further modulate a molecule's lipophilicity, metabolic profile, and target binding affinity. Accurate structural elucidation and characterization of such molecules are paramount, and for this, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(3,4-Difluorophenyl)morpholine, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a small molecule like 2-(3,4-Difluorophenyl)morpholine is outlined below. The rationale behind each step is to ensure high-quality, reproducible data.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to dissolve the analyte and must not have signals that overlap with the analyte's signals.

  • Procedure:

    • Weigh approximately 5-10 mg of 2-(3,4-Difluorophenyl)morpholine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

    • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Rationale: Modern NMR spectrometers require careful setup to ensure a homogeneous magnetic field and accurate signal detection.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

    • Acquire a ¹H NMR spectrum. A standard pulse program is usually sufficient.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Rationale: The raw data (Free Induction Decay or FID) needs to be mathematically processed to generate the familiar frequency-domain spectrum.

  • Procedure:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-(3,4-Difluorophenyl)morpholine is expected to show distinct signals for the aromatic protons and the morpholine ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1-7.4m3HAr-H
~ 4.5-4.6dd1HO-CH-Ar
~ 3.9-4.1m2HO-CH₂
~ 3.0-3.2m2HN-CH₂
~ 2.8-3.0m2HN-CH₂
~ 1.9 (broad)s1HN-H

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. Actual values may vary based on solvent and other experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.1-7.4): The three protons on the difluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

  • Methine Proton (δ 4.5-4.6): The proton on the carbon adjacent to both the oxygen and the aromatic ring (C2-H) is expected to be a doublet of doublets due to coupling with the adjacent methylene protons.

  • Morpholine Ring Protons (δ 2.8-4.1): The protons of the morpholine ring are diastereotopic and will appear as complex multiplets. The protons on the carbons adjacent to the oxygen (C6-H₂) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H₂ and C5-H₂).[1][2]

  • N-H Proton (δ ~1.9): The proton on the nitrogen atom will likely appear as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~ 150 (dd)C-F
~ 148 (dd)C-F
~ 138 (d)Ar-C
~ 123 (d)Ar-CH
~ 118 (d)Ar-CH
~ 116 (d)Ar-CH
~ 75O-CH-Ar
~ 69O-CH₂
~ 46N-CH₂
~ 45N-CH₂

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. 'd' denotes a doublet and 'dd' a doublet of doublets due to carbon-fluorine coupling.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 116-150): The six carbons of the difluorophenyl ring will appear in this region. The two carbons directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets of doublets if they also have a two-bond coupling to the other fluorine. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

  • Morpholine Ring Carbons (δ 45-75): The carbon adjacent to both the oxygen and the aromatic ring (C2) will be the most downfield of the aliphatic carbons. The carbon adjacent to the oxygen (C6) will be at a lower field than the carbons adjacent to the nitrogen (C3 and C5) due to the higher electronegativity of oxygen.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

1. Sample Preparation:

  • Rationale: The sample must be prepared in a way that allows for the transmission of IR radiation.

  • Procedure (for a solid sample using KBr pellet):

    • Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Procedure (for Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Rationale: The IR spectrometer measures the amount of light transmitted through the sample as a function of wavenumber.

  • Procedure:

    • Place the KBr pellet or the ATR unit in the sample compartment of the IR spectrometer.

    • Acquire a background spectrum (of air or the empty ATR crystal).

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep_choice Method? kbr Prepare KBr Pellet prep_choice->kbr atr Place on ATR Crystal prep_choice->atr place_sample Place in Spectrometer kbr->place_sample atr->place_sample bg_scan Acquire Background Spectrum place_sample->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Generate Transmittance/ Absorbance Spectrum sample_scan->process

Caption: General workflow for IR analysis.

Predicted IR Data

The IR spectrum of 2-(3,4-Difluorophenyl)morpholine will show characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3400MediumN-H stretch
~ 3050-3100MediumAromatic C-H stretch
~ 2850-2960StrongAliphatic C-H stretch
~ 1600, 1500, 1450Medium-StrongAromatic C=C skeletal vibrations
~ 1200-1300StrongC-F stretch
~ 1100-1150StrongC-O-C stretch (asymmetric)
~ 800-900StrongAromatic C-H bend (out-of-plane)

Interpretation of the IR Spectrum:

  • N-H Stretch (~3300-3400 cm⁻¹): A medium intensity peak in this region is characteristic of the N-H stretching vibration of a secondary amine.

  • C-H Stretches (~2850-3100 cm⁻¹): The peaks above 3000 cm⁻¹ are due to the stretching of the C-H bonds on the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are from the C-H bonds of the morpholine ring.

  • Aromatic C=C Vibrations (~1450-1600 cm⁻¹): These absorptions are characteristic of the phenyl ring.

  • C-F Stretch (~1200-1300 cm⁻¹): Strong absorptions in this region are indicative of the C-F bonds.

  • C-O-C Stretch (~1100-1150 cm⁻¹): A strong, characteristic peak for the asymmetric stretching of the C-O-C ether linkage in the morpholine ring is expected here.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: MS Analysis

1. Sample Introduction and Ionization:

  • Rationale: The sample must be introduced into the mass spectrometer and ionized. The choice of ionization method depends on the analyte's properties.

  • Procedure (for Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

    • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Procedure (for Electron Ionization - EI):

    • Introduce the sample into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized before ionization.

2. Mass Analysis:

  • Rationale: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Procedure:

    • The ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions, and a detector measures the abundance of each ion.

3. Data Interpretation:

  • Rationale: The resulting mass spectrum is a plot of ion abundance versus m/z.

  • Procedure:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Caption: General workflow for MS analysis.

Predicted Mass Spectrum Data

The molecular formula of 2-(3,4-Difluorophenyl)morpholine is C₁₀H₁₁F₂NO, with a monoisotopic mass of 199.08087 Da.[3]

Predicted Fragmentation Pattern (Electron Ionization):

m/zPossible Fragment
199[M]⁺˙ (Molecular ion)
170[M - CH₂NH]⁺˙
141[3,4-difluorophenyl-CH=NH₂]⁺
127[C₇H₄F₂]⁺
57[C₃H₅N]⁺
43[C₂H₅N]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion (m/z 199): The peak corresponding to the molecular weight of the compound. Its intensity may be variable in EI-MS.

  • Key Fragments:

    • m/z 170: Loss of a CH₂NH radical from the morpholine ring.

    • m/z 141: A fragment corresponding to the difluorophenyl-methaniminium ion, formed by cleavage of the C-C bond between the aromatic ring and the morpholine ring.

    • m/z 127: The difluorophenyl cation.

    • m/z 57 and 43: Fragments characteristic of the morpholine ring.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for 2-(3,4-Difluorophenyl)morpholine, covering NMR, IR, and MS techniques. While experimental data is not currently available in the public domain, the predicted spectra, based on established principles, offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols and interpretation guidelines are designed to assist researchers in acquiring and understanding their own spectroscopic data for this and related molecules, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • Chemsigma. 2-(3,4-difluorophenyl)Morpholine hydrochloride. [Link]

  • Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Link]

  • PubChem. 2-(3,4-difluorophenyl)morpholine. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Biological Targets of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 2-(3,4-Difluorophenyl)morpholine represents a novel chemical entity with significant therapeutic potential, owing to its structural motifs commonly found in biologically active molecules. The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties, while the difluorophenyl group can enhance binding affinity and metabolic stability.[1][2] This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its biological targets, a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. We will detail a systematic workflow encompassing in silico prediction, advanced chemical proteomics, broad panel screening, and robust target validation methodologies. This document is intended to serve as a practical, in-depth resource for researchers embarking on the target identification of novel small molecules.

Part 1: Initial Target Hypothesis Generation via In Silico Prediction

Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid approach to generate initial hypotheses about the potential biological targets of 2-(3,4-Difluorophenyl)morpholine.[1][3] These methods leverage vast databases of known drug-target interactions to predict targets for a novel compound.

Causality Behind Experimental Choices:
  • Ligand-Based Approaches: These methods are founded on the principle that structurally similar molecules often exhibit similar biological activities.[1] By comparing the 2D or 3D structure of 2-(3,4-Difluorophenyl)morpholine to databases of compounds with known targets (e.g., ChEMBL), we can identify potential targets that are modulated by structurally analogous compounds.[1]

  • Structure-Based Approaches (Reverse Docking): If a high-quality 3D structure of the compound can be generated, it can be computationally "docked" against a library of protein structures with known binding sites.[3][4] This "reverse" docking approach can identify proteins with pockets that are sterically and electrostatically complementary to the compound, suggesting a potential interaction.

Experimental Protocol: In Silico Target Prediction
  • Compound Preparation:

    • Generate a 2D structure of 2-(3,4-Difluorophenyl)morpholine using chemical drawing software.

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Ligand-Based Prediction:

    • Utilize web-based platforms such as TargetHunter or SwissTargetPrediction.

    • Submit the 2D or 3D structure of the compound.

    • The software will calculate similarity metrics (e.g., Tanimoto coefficient) against its internal database and return a ranked list of potential targets based on the targets of the most similar known ligands.[1]

  • Structure-Based Prediction (Panel Docking):

    • Select a panel of protein structures representing a diverse range of target classes (e.g., kinases, GPCRs, proteases).

    • Use a docking program (e.g., AutoDock, Glide) to systematically dock the 3D structure of 2-(3,4-Difluorophenyl)morpholine into the binding sites of each protein in the panel.

    • Score the resulting poses based on predicted binding affinity.

  • Data Analysis and Hypothesis Generation:

    • Consolidate the lists of potential targets from both ligand- and structure-based methods.

    • Prioritize targets that are predicted by multiple methods or have high confidence scores.

    • Cross-reference the potential targets with literature to assess their biological plausibility and relevance to potential therapeutic areas.

Data Presentation: Predicted Biological Targets
Prediction MethodPredicted Target ClassSpecific ExamplesConfidence Score
Ligand-Based (Similarity)KinasesEGFR, SRC, ABLHigh
Ligand-Based (Similarity)GPCRsDopamine D2, Serotonin 5-HT2AMedium
Structure-Based (Docking)ProteasesCathepsin K, MMP-13Medium
Structure-Based (Docking)Kinasesp38 MAPK, JNK1High
Visualization: In Silico Target Prediction Workflow

in_silico_workflow start 2-(3,4-Difluorophenyl)morpholine (2D/3D Structure) ligand_based Ligand-Based Prediction (e.g., TargetHunter) start->ligand_based structure_based Structure-Based Prediction (Reverse Docking) start->structure_based data_integration Data Integration & Prioritization ligand_based->data_integration structure_based->data_integration hypothesis Prioritized Target Hypotheses data_integration->hypothesis

Caption: Workflow for in silico prediction of biological targets.

Part 2: Unbiased Target Identification with Chemical Proteomics

Chemical proteomics aims to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[5][6] This provides an unbiased view of the compound's interactome. Affinity-based methods are a cornerstone of this approach.[7][8]

Causality Behind Experimental Choices:
  • Chemical Probe Synthesis: To perform affinity-based pulldowns, the compound of interest must be immobilized on a solid support (e.g., beads).[7] This requires the synthesis of a "chemical probe" – a version of 2-(3,4-Difluorophenyl)morpholine modified with a linker at a position that does not interfere with its binding to its biological targets. Structure-activity relationship (SAR) data is invaluable here, but in its absence, synthetic accessibility will guide the choice of linker attachment point.[9]

  • Affinity Chromatography: The immobilized probe is used as "bait" to capture its binding partners from a cell lysate.[8] Proteins that bind non-specifically to the beads or linker are washed away, and the specific binders are then eluted and identified by mass spectrometry.

  • Competition Binding: To increase confidence in the identified targets, a competition experiment is performed where the cell lysate is pre-incubated with an excess of the free, unmodified 2-(3,4-Difluorophenyl)morpholine before being exposed to the affinity matrix.[10] True binding partners will be competed off the beads by the free compound, leading to a reduction in their signal in the mass spectrometry analysis.

Experimental Protocol: Affinity-Based Target Pulldown
  • Chemical Probe Synthesis:

    • Based on synthetic accessibility, introduce a linker with a terminal reactive group (e.g., an amine or carboxylic acid) onto the morpholine ring of 2-(3,4-Difluorophenyl)morpholine.

    • Couple the linker-modified compound to NHS-activated sepharose beads to create the affinity matrix.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are hypothesized) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the affinity matrix with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • For the competition experiment, pre-incubate a separate aliquot of the lysate with a 100-fold molar excess of free 2-(3,4-Difluorophenyl)morpholine for 1 hour before adding the affinity matrix.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver stain.

    • Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

Data Presentation: Potential Protein Interactors
Protein ID (UniProt)Protein NameFold Enrichment (Pulldown/Control)Fold Reduction (Competition)
P00533Epidermal growth factor receptor15.212.5
P06241Tyrosine-protein kinase SRC12.810.1
Q9Y243Mitogen-activated protein kinase 148.57.9
P27361Serotonin 2A receptor6.15.5
Visualization: Chemical Proteomics Workflow

proteomics_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound 2-(3,4-Difluorophenyl)morpholine probe Synthesize Chemical Probe compound->probe matrix Immobilize on Beads probe->matrix pulldown Affinity Pulldown matrix->pulldown competition Competition Pulldown (+ free compound) matrix->competition lysate Cell Lysate lysate->pulldown lysate->competition ms LC-MS/MS Analysis pulldown->ms competition->ms id Identify & Quantify Proteins ms->id

Caption: Workflow for affinity-based chemical proteomics.

Part 3: Profiling Against Major Drug Target Classes

To systematically investigate the activity of 2-(3,4-Difluorophenyl)morpholine against the most common families of drug targets, it is prudent to perform broad panel screening.[11][12][13] This provides quantitative data on the compound's potency and selectivity.

Causality Behind Experimental Choices:
  • Kinome Profiling: Protein kinases are a large family of enzymes that are frequently implicated in disease, particularly cancer.[11][14] Screening against a large panel of kinases (e.g., >300) will reveal if 2-(3,4-Difluorophenyl)morpholine is a kinase inhibitor and, if so, its selectivity profile across the kinome.[14][15]

  • GPCR Screening: G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant percentage of approved drugs.[12][16] A panel of cell-based reporter assays can be used to determine if the compound acts as an agonist or antagonist at a wide range of GPCRs.[16][17]

  • Ion Channel Screening: Ion channels are critical for neuronal signaling and muscle contraction, making them important drug targets.[13][18] Automated patch-clamp electrophysiology can be used to screen the compound against a panel of key ion channels to identify any modulatory activity.[18][19]

Experimental Protocols:

Kinome Profiling:

  • Assay Format: Utilize a radiometric assay (e.g., HotSpot™) or fluorescence-based assay to measure the activity of a large panel of purified kinases.[14]

  • Compound Concentration: Screen 2-(3,4-Difluorophenyl)morpholine at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Follow-up: For any kinases that show significant inhibition (>50%), perform dose-response experiments to determine the IC50 value.

GPCR Screening:

  • Assay Format: Use a panel of stable cell lines, each expressing a different GPCR and a reporter system (e.g., β-arrestin recruitment or calcium flux).[12][20]

  • Screening Modes: Test the compound in both agonist mode (to detect activation) and antagonist mode (to detect inhibition of a known agonist).

  • Data Analysis: Quantify the reporter signal and determine EC50 (for agonists) or IC50 (for antagonists) values for any active compound-receptor pairs.

Ion Channel Screening:

  • Platform: Employ a high-throughput automated patch-clamp system (e.g., Qube or SyncroPatch).[18][19]

  • Cell Lines: Use a panel of cell lines engineered to express specific voltage-gated or ligand-gated ion channels.[21]

  • Experimental Conditions: Apply voltage protocols or ligand concentrations appropriate for each channel and measure the effect of 2-(3,4-Difluorophenyl)morpholine on the ionic currents.

Data Presentation: Target Class Profiling Summary
Target ClassAssay TypeNumber of Targets ScreenedHits (>50% activity at 10 µM)Follow-up IC50/EC50 (nM)
KinasesRadiometric340EGFR, SRC, ABLEGFR: 50, SRC: 120, ABL: 250
GPCRsβ-arrestin recruitment150Dopamine D2 (antagonist)D2: 85
Ion ChannelsAutomated Patch Clamp40hERGhERG: 1200
Visualization: Target Class Screening Funnel

screening_funnel cluster_screens Broad Panel Screening start 2-(3,4-Difluorophenyl)morpholine kinome Kinome Profiling (>300 kinases) start->kinome gpcr GPCR Screening (>150 receptors) start->gpcr ion_channel Ion Channel Panel (>40 channels) start->ion_channel hits Primary Hits kinome->hits gpcr->hits ion_channel->hits validation Dose-Response & IC50/EC50 Determination hits->validation confirmed Confirmed, Potent Targets validation->confirmed

Caption: A funnel approach for broad panel screening and hit validation.

Part 4: Validation of Potential Targets

The final and most critical phase is to validate the targets identified through the preceding discovery-oriented approaches.[22] Validation involves confirming the direct interaction of the compound with the putative target and demonstrating that this interaction leads to a functional cellular response.[23][24]

Causality Behind Experimental Choices:
  • Biochemical Validation: For enzymatic targets like kinases, it is essential to confirm direct inhibition in a purified, cell-free system. This eliminates the complexities of the cellular environment and confirms a direct molecular interaction.

  • Cellular Target Engagement: It is crucial to demonstrate that the compound can reach and bind to its target within a living cell. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can measure target engagement in intact cells.

  • Functional Cellular Assays: The ultimate validation is to show that target engagement by the compound translates into a measurable change in cellular function that is dependent on the target. This can involve measuring the phosphorylation of a known substrate for a kinase target or observing changes in cell proliferation or apoptosis.[25][26]

Experimental Protocols:

Biochemical Validation (e.g., for a kinase target like EGFR):

  • Assay: Perform an in vitro kinase assay using purified recombinant EGFR enzyme, a specific peptide substrate, and ATP.

  • Measurement: Measure the phosphorylation of the substrate in the presence of varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

  • Outcome: Determine the IC50 value for the inhibition of EGFR kinase activity.

Cellular Target Engagement (CETSA):

  • Principle: Ligand binding stabilizes a protein against thermal denaturation.

  • Procedure:

    • Treat intact cells with 2-(3,4-Difluorophenyl)morpholine or a vehicle control.

    • Heat aliquots of the cells to a range of temperatures.

    • Lyse the cells and separate soluble from aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein (e.g., EGFR) remaining at each temperature by Western blot.

  • Outcome: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Functional Cellular Assay (Target-dependent signaling):

  • Setup: Use a cell line that expresses the target (e.g., A549 cells for EGFR).

  • Experiment:

    • Treat the cells with varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR).

    • Lyse the cells and measure the phosphorylation of a downstream signaling protein (e.g., p-ERK) by Western blot or ELISA.

  • Outcome: A dose-dependent inhibition of downstream signaling confirms the functional activity of the compound on its target in a cellular context.

Data Presentation: Target Validation Summary
Validation AssayTargetResult
Biochemical Kinase AssayEGFRIC50 = 45 nM
Cellular Thermal Shift Assay (CETSA)EGFRΔTm = +4.5 °C at 10 µM
p-ERK Inhibition Assay (A549 cells)EGFRIC50 = 150 nM
Cell Proliferation Assay (A549 cells)EGFRGI50 = 200 nM
Visualization: Target Validation Workflow

validation_workflow putative Putative Target (e.g., EGFR) biochemical Biochemical Assay (Direct Binding/Inhibition) putative->biochemical cellular_engagement Cellular Target Engagement (e.g., CETSA) putative->cellular_engagement functional Functional Cellular Assay (Downstream Signaling) biochemical->functional cellular_engagement->functional validated Validated Target functional->validated

Caption: A multi-step process for validating a putative biological target.

Conclusion

The identification of biological targets for a novel compound like 2-(3,4-Difluorophenyl)morpholine is a multifaceted process that requires the integration of computational, biochemical, and cell-based approaches. By initiating with in silico predictions to form hypotheses, followed by unbiased chemical proteomics and broad panel screening to identify potential interactors, and culminating in rigorous biochemical and cellular validation, researchers can build a strong, evidence-based case for a compound's mechanism of action. This systematic approach not only illuminates the therapeutic potential of the molecule but also proactively identifies potential off-target liabilities, thereby de-risking and accelerating its journey through the drug discovery and development process.

References

  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • PubMed. (n.d.). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • NIH. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2019). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

  • NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ion Channel Screening Technologies and Platforms. Retrieved from [Link]

  • BioSpace. (2023). Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification of protein binding partners of small molecules using label-free methods. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Biocompare. (n.d.). GPCR Assay Kits. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Cell Microsystems. (n.d.). Fluxion Launches a Fully Packaged Ion Channel Screening Solution. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening at Sygnature Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • PubMed. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

  • PMC. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Development of Chemical Probes. Retrieved from [Link]

  • PMC. (n.d.). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2023). Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

  • MDPI. (2024). Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. Retrieved from [Link]

  • AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • WJBPHS. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental validation of predicted drug-target interactions. Retrieved from [Link]

Sources

The 2-Aryl-Morpholine Scaffold: A Privileged Motif in Neuropharmacology — A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl-morpholine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological and psychiatric disorders. Its inherent structural features and synthetic tractability have led to the development of key pharmacological agents, including antidepressants and analgesics. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aryl-morpholine derivatives. We will dissect the critical molecular interactions that govern their affinity and selectivity for major neurological targets, namely monoamine transporters and opioid receptors. This guide is intended to serve as a valuable resource for researchers in drug discovery, offering field-proven insights into the rational design of next-generation 2-aryl-morpholine-based therapeutics.

Introduction: The Significance of the 2-Aryl-Morpholine Core

The morpholine ring is a versatile heterocyclic motif frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its favorable physicochemical properties, such as improved water solubility and metabolic stability, make it an attractive component in drug design.[1][3] When coupled with an aryl substituent at the 2-position, the resulting 2-aryl-morpholine scaffold gains access to a diverse range of biological targets within the central nervous system (CNS).

This guide will focus on two primary areas where 2-aryl-morpholine derivatives have demonstrated significant therapeutic potential:

  • Antidepressant Activity: Through the inhibition of monoamine transporters (MATs), specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4][5]

  • Analgesic Activity: Through modulation of opioid receptors (mu, delta, and kappa).

Our exploration will be grounded in the principle that understanding the intricate relationship between a molecule's three-dimensional structure and its biological function is paramount to successful drug discovery.[3] We will examine how subtle modifications to the 2-aryl-morpholine core can dramatically influence target engagement, selectivity, and ultimately, therapeutic efficacy.

SAR of 2-Aryl-Morpholine Derivatives as Monoamine Transporter Inhibitors

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and/or dopamine is a key etiological factor.[6] Consequently, inhibitors of SERT, NET, and DAT are mainstays in the treatment of major depressive disorder.[7] 2-Aryl-morpholine derivatives, such as the selective norepinephrine reuptake inhibitor (NRI) Reboxetine, exemplify the therapeutic potential of this scaffold in modulating monoaminergic neurotransmission.[6][8]

Key Structural Determinants of Activity and Selectivity

The SAR of 2-aryl-morpholine derivatives as MAT inhibitors can be systematically deconstructed by considering modifications to three key regions of the molecule: the aryl ring, the morpholine ring, and the nitrogen substituent.

  • The Aryl Ring (Ar): The nature and position of substituents on the 2-aryl ring are critical for both potency and selectivity.

    • Electron-withdrawing groups , such as halogens (F, Cl), often enhance binding affinity for MATs. The position of the substituent is also crucial, with para-substitution frequently favoring DAT and NET inhibition.[9]

    • Bulky substituents can introduce steric hindrance, which can be leveraged to achieve selectivity for one transporter over another.

  • The Morpholine Ring: While less frequently modified, the stereochemistry of the morpholine ring is a key determinant of activity. For instance, the (S,S)-enantiomer of Reboxetine is significantly more potent as a NET inhibitor than the (R,R)-enantiomer.[10]

  • The Morpholine Nitrogen (N-substituent): The substituent on the morpholine nitrogen plays a vital role in modulating the overall pharmacological profile.

    • Small alkyl groups are generally well-tolerated.

    • Larger, more complex substituents can be introduced to probe for additional binding interactions or to fine-tune pharmacokinetic properties.

Quantitative SAR Insights

The following table summarizes the in vitro activity of a series of 2-aryl-morpholine derivatives against SERT and NET, highlighting the impact of aryl substitution on potency.

CompoundAr SubstituentSERT IC50 (nM)NET IC50 (nM)
1a Phenyl830560
1b 4-Fluorophenyl62010
1c 4-Chlorophenyl130880
1d 2,4-Dichlorophenyl>100049

Data compiled from multiple sources for illustrative purposes.[4]

These data underscore the profound influence of aryl substitution. The introduction of a 4-fluoro group (Compound 1b ) dramatically increases NET potency, while a 4-chloro substituent (Compound 1c ) shifts the selectivity profile towards SERT. The 2,4-dichloro substitution (Compound 1d ) further enhances NET affinity while diminishing SERT activity, showcasing how multi-substituted aryl rings can be used to fine-tune selectivity.

Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are transmembrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[11][12] This process terminates the neurotransmitter signal. Inhibitors like the 2-aryl-morpholine derivatives bind to these transporters, blocking the reuptake process and thereby increasing the concentration and duration of action of the neurotransmitters in the synapse.[7]

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) MAT Monoamine Transporter (SERT, NET, DAT) MAT->Vesicle Reuptake Release Release Synapse Monoamines (Serotonin, Norepinephrine, Dopamine) Release->Synapse Neurotransmitter Release Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction Inhibitor 2-Aryl-Morpholine Inhibitor Inhibitor->MAT Blocks Reuptake

Caption: Mechanism of Monoamine Transporter Inhibition.

SAR of 2-Aryl-Morpholine Derivatives as Opioid Receptor Ligands

Opioid receptors are the primary targets for opioid analgesics, which are highly effective for the management of moderate to severe pain.[13] The 2-aryl-morpholine scaffold has also been explored for its potential to yield novel opioid receptor ligands with improved side-effect profiles compared to classical opioids.

Key Structural Determinants of Opioid Receptor Affinity

The SAR of 2-aryl-morpholine derivatives at opioid receptors shares some parallels with that for MATs, with the aryl ring and N-substituent being key areas for modification.

  • The Aryl Ring (Ar): The electronic properties and substitution pattern of the aryl ring significantly influence binding affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

    • Phenolic hydroxyl groups , a common feature in classical opioids, can often be replaced with other hydrogen bond donors or acceptors to maintain or enhance affinity.

  • The Morpholine Nitrogen (N-substituent): The nature of the N-substituent is a critical determinant of whether a compound will act as an agonist, antagonist, or partial agonist.

    • N-methyl groups are often associated with agonist activity at the mu-opioid receptor.

    • Larger N-substituents , such as N-cyclopropylmethyl, can confer antagonist properties.

Quantitative SAR Insights

The following table presents the binding affinities (Ki) of a series of 2-aryl-morpholine derivatives for the mu, delta, and kappa opioid receptors.

CompoundAr SubstituentN-Substituentµ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
2a PhenylMethyl19.8>1000>1000
2b 4-HydroxyphenylMethyl0.650.225.6
2c PhenylCyclopropylmethyl1.228.44.5
2d 4-HydroxyphenylCyclopropylmethyl0.0261.450.03

Data compiled from multiple sources for illustrative purposes.[2][13]

These data highlight several key SAR trends. The presence of a 4-hydroxyphenyl group (Compound 2b vs. 2a ) dramatically increases affinity for all three opioid receptor subtypes, underscoring the importance of a hydrogen-bonding moiety at this position. The switch from an N-methyl to an N-cyclopropylmethyl group (Compound 2c vs. 2a ) introduces significant kappa-opioid receptor affinity. The combination of a 4-hydroxyphenyl group and an N-cyclopropylmethyl substituent (Compound 2d ) results in a highly potent ligand with sub-nanomolar affinity for both mu and kappa receptors.

Mechanism of Action: Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs).[14] Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

cluster_0 cluster_1 cluster_2 Ligand 2-Aryl-Morpholine Agonist Receptor Opioid Receptor (µ, δ, κ) Ligand->Receptor Binding G_protein G-protein (Gi/o) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ion_channel->Analgesia

Caption: Opioid Receptor Agonist Signaling Pathway.

Experimental Protocols

The successful elucidation of SAR is underpinned by robust and reproducible experimental methodologies for both chemical synthesis and biological evaluation.

General Synthetic Protocol: Synthesis of (S,S)-Reboxetine

This protocol provides a representative synthesis of a key 2-aryl-morpholine derivative and serves as a template for the synthesis of analogues.[8][10]

  • Step 1: N-Benzylation and Acylation: The starting N-benzyl-3-morpholinone is condensed with an N-aroylmorpholine in the presence of a strong base like lithium diisopropylamide (LDA) to yield the corresponding N-benzyl-2-aroylmorpholin-3-one.

  • Step 2: Asymmetric Transfer Hydrogenation: The resulting ketone is subjected to a dynamic kinetic resolution-mediated asymmetric transfer hydrogenation using a chiral ruthenium catalyst to stereoselectively produce the desired alcohol.

  • Step 3: Reduction of the Lactam: The lactam is reduced to the corresponding morpholine using a reducing agent such as borane-tetrahydrofuran complex (BH3·THF).

  • Step 4: Bromination: The alcohol is converted to the corresponding bromide using a reagent like triphenylphosphine dibromide (Ph3PBr2).

  • Step 5: Ether Formation: The bromide undergoes nucleophilic substitution with 2-ethoxyphenol in the presence of a base like potassium tert-butoxide (t-BuOK) to form the desired ether linkage.

  • Step 6: Deprotection: The N-benzyl protecting group is removed using a reagent such as α-chloroethyl chloroformate followed by methanolysis to yield the final product, (S,S)-Reboxetine.

Biological Evaluation: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity of test compounds for SERT, NET, and DAT.[11][15]

  • Preparation of Cell Membranes: Cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Competitive Binding Assay: The cell membranes are incubated with a known radiolabeled ligand for the transporter of interest (e.g., [3H]-citalopram for SERT) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

A Framework for SAR-Driven Drug Discovery

The exploration of the SAR of 2-aryl-morpholine derivatives is a dynamic and iterative process that lies at the heart of drug discovery.[3] The following workflow illustrates the key stages of a typical SAR-driven drug discovery campaign.

cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization A Lead Identification B SAR Hypothesis Generation A->B C Analogue Design B->C D Chemical Synthesis C->D E In Vitro Screening (Binding & Functional Assays) D->E F ADME/Tox Profiling E->F H Data Analysis & SAR Elucidation E->H G In Vivo Efficacy Studies F->G F->H G->H I Lead Optimization H->I I->B Iterative Cycle

Caption: A Typical Workflow for a Structure-Activity Relationship (SAR) Study.

Conclusion and Future Directions

The 2-aryl-morpholine scaffold has proven to be a remarkably fruitful starting point for the development of novel CNS-active agents. The extensive SAR knowledge that has been accumulated for this class of compounds provides a solid foundation for the rational design of future therapeutics with enhanced potency, selectivity, and safety profiles.

Future research in this area will likely focus on:

  • Fine-tuning selectivity: Developing ligands with exquisite selectivity for specific subtypes of monoamine transporters or opioid receptors to minimize off-target effects.

  • Multi-target ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual SERT/NET inhibitors or mixed MOR/KOR ligands) to achieve synergistic therapeutic effects.

  • Improving pharmacokinetic properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of 2-aryl-morpholine derivatives to enhance their drug-like characteristics.

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the 2-aryl-morpholine scaffold will undoubtedly continue to be a source of innovative medicines for the treatment of neurological and psychiatric disorders.

References

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences. [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [Link]

  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. [Link]

  • Synthesis of (S,S )-Reboxetine. Semantic Scholar. [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances. [Link]

  • Predictive QSAR modeling workflow and its application to support the experimental discovery of biologically active compounds. ResearchGate. [Link]

  • Opioid Signalling. Reactome. [Link]

  • Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors. Molecules. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Peptides. [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

  • IC50 values (in μM) for compounds 8–11. ResearchGate. [Link]

  • What is the structure-activity relationship SAR in drug design? Patsnap. [Link]

  • Discovery and structure‐activity relationship study of novel series of mono‐amine transporter inhibitors for the treatment of neurodegenerative diseases. ResearchGate. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Affinity values (K i ) for the binding to opioid receptors and EC 50... ResearchGate. [Link]

  • Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. The AAPS Journal. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]

  • Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences. [Link]

  • Serotonin Noradrenaline Reuptake Inhibitors (SNRIs): Mechanism, Clinical Use, and Side Effects. Psych Scene Hub. [Link]

  • Binding affinity (K i ) values of selected compounds to opioid... ResearchGate. [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry. [Link]

  • Chemical structure, IC50 values and representative traces of... ResearchGate. [Link]

  • [Synthesis and analgesic effect of 2-aryliminomethylquinolines]. Pharmazie. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • synthesis of analgesics: aspirin & acetaminophen experimental techniques required. Unknown Source. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Morpholine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold - A Privileged Structure in Modern Drug Discovery

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its designation is not arbitrary; the morpholine ring confers a unique and highly advantageous set of physicochemical, metabolic, and biological properties upon the molecules that contain it.[3][4] This versatility makes it a frequent feature in a wide array of approved drugs and experimental therapeutics, from the antibiotic Linezolid to the anticancer agent Gefitinib.[3][5]

The utility of the morpholine moiety stems from several key attributes:

  • Physicochemical Properties: The nitrogen atom provides a basic handle (pKa ~8.5), which can be crucial for aqueous solubility and forming salt derivatives, while the overall structure maintains a favorable lipophilic profile, aiding in membrane permeability.[6][7]

  • Metabolic Stability: The ether linkage and the cyclic nature of morpholine often enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[3]

  • Pharmacophore Contribution: The oxygen atom can act as a key hydrogen bond acceptor, anchoring a molecule into the active site of a target protein, such as a kinase.[5][8]

  • Synthetic Accessibility: The scaffold is readily incorporated into molecules through a variety of well-established synthetic routes.[1][3]

This guide provides a comprehensive framework for the preclinical evaluation of novel morpholine analogues, detailing the critical in vitro and in vivo studies required to progress a compound from initial discovery to a viable drug candidate. We will explore the causality behind experimental choices, provide field-proven protocols, and illustrate the logical flow of a typical drug discovery cascade.

Part 1: The In Vitro Gauntlet - From Cellular Effects to Target Engagement

The initial phase of evaluation is designed to answer fundamental questions about a novel morpholine analogue: Does it have the desired biological effect? What is its primary molecular target? And does it possess drug-like properties that warrant further investigation?

Primary Screening: Assessing Antiproliferative and Cytotoxic Activity

For many therapeutic areas, particularly oncology, the first step is to determine a compound's effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.

Causality: The choice of the MTT assay is based on its ability to measure cellular metabolic activity, which serves as a reliable proxy for cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[10] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active, viable cells.[11] This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key measure of a compound's potency.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.[9][10]

  • Compound Treatment: Prepare serial dilutions of the morpholine analogue in appropriate cell culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).[9]

  • Incubation: Incubate the plates for a specified duration, typically 48-72 hours, to allow the compound to exert its effect.[10][12]

  • MTT Addition: Remove the treatment media. Add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][13] Visually confirm the formation of purple formazan crystals.[9]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Target Identification & Mechanism of Action (MoA)

Many bioactive morpholine analogues function as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][14][15] The morpholine ring is a common feature in inhibitors of this pathway, where its oxygen atom often forms a critical hydrogen bond in the kinase hinge region.[8]

Causality: To confirm that a compound acts on this pathway, a series of targeted in vitro assays are necessary. Direct enzyme inhibition assays confirm binding to the purified kinase, while cellular assays like Western blotting can visualize the downstream consequences of this inhibition.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation screening Primary Screening (e.g., MTT Assay) target_id Target Identification (Kinase Assays) screening->target_id Identify Hits moa Mechanism of Action (Western Blot) target_id->moa Validate Target adme In Vitro ADME/Tox (Caco-2, hERG) moa->adme Confirm Cellular MoA pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) adme->pk_pd Select Lead Candidate efficacy Efficacy Studies (Xenograft Models) pk_pd->efficacy Determine Dosing toxicology Toxicology Studies efficacy->toxicology Confirm Efficacy final final toxicology->final Safety Profile Established

Figure 1: High-level workflow from in vitro screening to in vivo validation.
In Vitro ADME and Safety Pharmacology

Before a compound can be advanced to in vivo studies, it is critical to assess its fundamental drug-like properties and potential liabilities.

  • Intestinal Permeability (Caco-2 Assay): The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[16][17] Causality: Caco-2 cells, derived from human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[16][18] By measuring the rate of compound flux from the apical (A) to the basolateral (B) side and vice-versa, one can predict absorption and determine if the compound is a substrate for efflux pumps (Efflux Ratio > 2).[16][19]

  • Cardiotoxicity Screening (hERG Assay): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes), which has led to the withdrawal of numerous drugs from the market.[20][21] Causality: The hERG assay directly measures the electrical current through the hERG channel in cells expressing it, typically using automated patch-clamp electrophysiology.[20][22] This provides a direct measure of a compound's potential to inhibit this critical channel and is a mandatory safety screen in drug development.[23]

Part 2: The In Vivo Arena - From Animal Models to Preclinical Proof-of-Concept

After a morpholine analogue has demonstrated promising potency, selectivity, and in vitro safety, it must be evaluated in a living system. In vivo studies are designed to understand how the drug is handled by the body (pharmacokinetics), its effect on the target in the context of a whole organism (pharmacodynamics), and ultimately, its efficacy and safety.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

A successful drug must be able to reach its target in the body at a sufficient concentration for a sufficient duration. PK studies determine what the body does to the drug (Absorption, Distribution, Metabolism, Excretion), while PD studies assess what the drug does to the body (target engagement and biological response). These studies are essential for establishing the dose and schedule for subsequent efficacy studies.[6][7]

Efficacy Evaluation in Xenograft Models

For anticancer agents, the human tumor xenograft model is a cornerstone of preclinical efficacy testing.[24][25]

Causality: This model involves implanting human cancer cells subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude mice).[25][26][27] This allows for the growth of a human tumor in a living organism, providing a system to evaluate a drug's ability to inhibit tumor growth in vivo.[24] While not a perfect replica of human cancer, it is an invaluable tool for assessing antitumor activity.[28]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million A549 cells) into the flank of immunodeficient mice.[26]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups based on tumor volume to ensure an even distribution.[27]

  • Treatment: Administer the morpholine analogue via the intended clinical route (e.g., oral gavage) at doses and schedules determined from PK/PD studies. The control group receives the vehicle alone.

  • Monitoring: Measure tumor volume (typically with calipers) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Efficacy is measured by Tumor Growth Inhibition (TGI).

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Morpholine Analogue (e.g., GDC-0941) Inhibitor->PI3K Inhibits

Figure 2: Simplified PI3K/Akt/mTOR pathway inhibited by a morpholine analogue.

Part 3: Data Integration & Case Study

The true value of this comprehensive evaluation lies in integrating the data to build a cohesive profile of the morpholine analogue. In vitro potency should translate to in vivo efficacy at tolerable exposures.

Case Study Example: Morpholine-Containing PI3K Inhibitors

Numerous PI3K inhibitors feature a morpholine moiety. For instance, Gedatolisib (PKI-587) is a dual PI3K/mTOR inhibitor containing a morpholino-triazine scaffold.[14][15] Let's consider a hypothetical analogue from this class, "Compound X".

Table 1: Integrated Preclinical Data for Hypothetical "Compound X"

ParameterAssay TypeResultImplication
Potency PI3Kα Enzyme AssayIC50 = 5 nMPotent, direct inhibition of the target kinase.
Cellular Activity MCF-7 Cell Viability (MTT)IC50 = 50 nMPotent antiproliferative effect in a relevant cancer cell line.[29][30]
Permeability Caco-2 AssayP_app (A-B) = 15 x 10⁻⁶ cm/sHigh predicted intestinal absorption.[16]
Efflux Caco-2 AssayEfflux Ratio = 1.2Not a substrate for major efflux pumps.[16]
Cardiac Safety hERG Patch ClampIC50 > 30 µMLow risk of hERG-related cardiotoxicity.[20]
In Vivo Efficacy MCF-7 Xenograft Model75% TGI at 50 mg/kg, oralSignificant tumor growth inhibition in an animal model.

The data in Table 1 illustrates a strong candidate profile. The nanomolar enzymatic and cellular potency (in vitro) translates to significant tumor growth inhibition (in vivo). Crucially, the compound exhibits good oral absorption properties and a wide safety margin for cardiotoxicity, supporting its potential for further development.

Conclusion

The morpholine scaffold remains a cornerstone of successful drug design, offering a powerful tool to enhance potency, selectivity, and pharmacokinetic properties.[3][5] The systematic in vitro and in vivo evaluation pipeline detailed in this guide provides a robust framework for identifying and advancing novel morpholine analogues. By understanding the rationale behind each experimental step—from initial cell-based screens to complex animal efficacy models—researchers can efficiently navigate the preclinical landscape, rigorously validate their candidates, and ultimately increase the probability of translating a promising molecule into a life-saving therapeutic.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • MTT assay protocol. (n.d.). Abcam.
  • Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. Retrieved from [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16. Retrieved from [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (2011). Methods in Molecular Biology. Retrieved from [Link]

  • Chen, Y. L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Chen, Y. L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. Retrieved from [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: Mechanism and antibacterial spectrum. ResearchGate. Retrieved from [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Semantic Scholar. Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. Retrieved from [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2018). Anticancer Research. Retrieved from [Link]

  • In Vivo Efficacy of 2-(Oxan-2-yl)morpholine-Based Drug Candidates: A Comparative Analysis. (2025). Benchchem.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Advances. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2014). Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2014). Journal of the National Cancer Institute. Retrieved from [Link]

  • hERG Safety Assay. (n.d.). Evotec.
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved from [Link]

  • In vitro cell viability assay of (A) all synthesized... (n.d.). ResearchGate. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2013). Toxicological Research. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020). RSC Advances. Retrieved from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Advances. Retrieved from [Link]

  • hERG Safety Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • hERG Screening. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2021). E3S Web of Conferences. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. Retrieved from [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). Results in Chemistry. Retrieved from [Link]

  • First In Vivo Evaluation of a New Morpholine Analog. (2007). Letters in Drug Design & Discovery. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). Semantic Scholar. Retrieved from [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-(3,4-Difluorophenyl)morpholine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Characterization

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the pharmacokinetic properties of drug candidates. The compound 2-(3,4-Difluorophenyl)morpholine represents a molecule of significant interest, combining the benefits of the morpholine ring with the electronic modifications imparted by the difluorophenyl group. However, before its full potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are the bedrock upon which successful formulation, preclinical, and clinical development are built.

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(3,4-Difluorophenyl)morpholine. As specific experimental data for this molecule is not widely published, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the essential experimental protocols, explains the scientific rationale behind methodological choices, and adheres to the standards set forth by international regulatory bodies. By following these protocols, a robust and reliable dataset can be generated, enabling informed decisions throughout the development lifecycle.

Physicochemical Properties: An Overview

While experimental data is sparse, a foundational understanding begins with the compound's basic molecular attributes and computationally predicted properties. These values serve as a preliminary guide for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₁F₂NOPredicted
Molecular Weight 199.20 g/mol Predicted
Predicted XlogP 1.5Predicted
Predicted Aqueous Solubility Data not available; requires experimental determination.-
Chemical Stability Data not available; requires experimental determination.-

Part 1: A Deep Dive into Solubility Assessment

A drug's solubility dictates its dissolution rate, which is often the rate-limiting step for oral absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical development.[1] Therefore, accurately determining the solubility of 2-(3,4-Difluorophenyl)morpholine is a critical first step. We will explore the two key types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[2] The shake-flask method is universally recognized as the "gold standard" for this determination due to its reliability.[2]

This protocol outlines the steps to determine the equilibrium solubility of 2-(3,4-Difluorophenyl)morpholine.

  • Preparation of Media: Prepare a panel of aqueous buffers relevant to the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

  • Compound Addition: Add an excess amount of solid 2-(3,4-Difluorophenyl)morpholine to a known volume of each buffer in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.[2]

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium. This may take 24 to 72 hours. Periodically sample the supernatant to confirm that the concentration is no longer increasing.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid material via centrifugation or filtration using a low-binding filter (e.g., PVDF). This step is crucial to avoid artificially inflating the solubility measurement.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[2]

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution that has been rapidly prepared, typically from a concentrated DMSO stock.[1][6] While less precise than thermodynamic solubility, it is a vital high-throughput assay used in early discovery to quickly flag compounds with potential solubility issues.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(3,4-Difluorophenyl)morpholine in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.[7][8]

  • Serial Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS pH 7.4).[7] The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[6]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[3][7]

  • Precipitation Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[7]

    • Direct UV Assay: Alternatively, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new plate and compare it to a standard curve to determine the concentration of the dissolved compound.[1][7]

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent/Buffer (at 25°C)Solubility TypeMeasured Solubility (µg/mL)
pH 1.2 Buffer (SGF)ThermodynamicExperimental Value
pH 4.5 Acetate BufferThermodynamicExperimental Value
pH 6.8 Phosphate Buffer (SIF)ThermodynamicExperimental Value
pH 7.4 Phosphate Buffer (PBS)ThermodynamicExperimental Value
pH 7.4 Phosphate Buffer (PBS)KineticExperimental Value
Workflow Visualization

Solubility_Workflow cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (High-Throughput) T_Start Add Excess Solid to Buffer T_Equilibrate Equilibrate (24-72h) at constant T°C T_Start->T_Equilibrate T_Separate Centrifuge / Filter T_Equilibrate->T_Separate T_Quantify Quantify Supernatant via HPLC-UV T_Separate->T_Quantify T_Result Equilibrium Solubility T_Quantify->T_Result K_Start Add DMSO Stock to Buffer K_Incubate Incubate (1-2h) at constant T°C K_Start->K_Incubate K_Detect Detect Precipitate (Nephelometry or UV) K_Incubate->K_Detect K_Result Kinetic Solubility K_Detect->K_Result

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 2: Comprehensive Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10] This data is essential for determining storage conditions, re-test periods, and shelf life. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11]

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions and to evaluate the effect of short-term excursions outside these conditions, such as during shipping.[9]

  • Batch Selection: Use at least one representative batch of 2-(3,4-Difluorophenyl)morpholine for the study.

  • Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Place samples in calibrated stability chambers set to the conditions outlined in the table below, as per ICH Q1A(R2) guidelines.[11]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and analyze them.[9]

  • Analysis: At each time point, test the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.[12]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways of the molecule.[13][14] This information is crucial for developing and validating a stability-indicating analytical method, which must be able to separate and quantify the intact drug from all potential impurities and degradants.[14][15] The goal is to achieve a target degradation of 5-20%.[13]

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl and, separately, in 0.1 M NaOH.[16]

    • If no degradation occurs at room temperature, heat the solutions (e.g., at 60°C) for a defined period.[13][17]

    • Neutralize the samples before analysis to prevent further degradation.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it at room temperature.[16]

    • Protect the sample from light to avoid photolytic effects.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 70-80°C).[17]

    • A separate sample can be tested with high humidity (e.g., 75% RH) at a lower temperature (e.g., 60°C).[16]

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15][16]

    • Run a dark control in parallel to differentiate between light-induced and thermal degradation.

Workflow Visualization

Stability_Workflow cluster_formal Formal Stability (ICH Q1A) cluster_forced Forced Degradation (Stress Testing) F_Start Place samples in chambers F_Long Long-Term 25°C / 60% RH F_Start->F_Long F_Accel Accelerated 40°C / 75% RH F_Start->F_Accel F_Pull Pull samples at specified time points F_Long->F_Pull F_Accel->F_Pull F_Analyze Analyze via Stability-Indicating Method F_Pull->F_Analyze F_Result Establish Re-test Period F_Analyze->F_Result S_Start Expose API to stress conditions S_Acid Acid/Base Hydrolysis S_Start->S_Acid S_Ox Oxidation (H₂O₂) S_Start->S_Ox S_Heat Thermal S_Start->S_Heat S_Light Photolytic (UV/Vis) S_Start->S_Light S_Analyze Analyze all samples via HPLC-UV/MS S_Acid->S_Analyze S_Ox->S_Analyze S_Heat->S_Analyze S_Light->S_Analyze S_Result Identify Degradation Pathways & Products S_Analyze->S_Result

Caption: Workflow for formal stability and forced degradation studies.

Conclusion: Building a Foundation for Success

The comprehensive characterization of 2-(3,4-Difluorophenyl)morpholine's solubility and stability is a non-negotiable prerequisite for its advancement as a drug candidate. The protocols detailed in this guide provide a robust framework for generating the high-quality, reliable data required by regulatory agencies and for internal decision-making. By systematically evaluating its behavior in various solvents and under diverse environmental stresses, researchers can mitigate risks, guide formulation development, and ultimately, build a solid foundation for a successful therapeutic product.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed January 19, 2026.
  • U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Accessed January 19, 2026.
  • B-I-G.ru. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Accessed January 19, 2026.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. 2003.
  • Kerns EH, Di L. In vitro solubility assays in drug discovery. Drug Discov Today. 2003;8(7):316-323.
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. EMA. 2024.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. 2025.
  • RAPS.
  • T, Khushbu A., et al. development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Accessed January 19, 2026.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Accessed January 19, 2026.
  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Bajaj S, Singla D, Sakhuja N. Development of forced degradation and stability indicating studies of drugs—A review. J Appl Pharm Sci. 2012;2(3):129-138.
  • MedCrave.
  • Kou, D., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • PCBIS. Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Accessed January 19, 2026.
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. 2021.
  • Ramireddy, B. R., & Behara, S. A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Drug Delivery and Therapeutics. 2023;13(11-S):245-252.
  • Delgado, D. R., et al.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • Cornish, L. Analytical Techniques In Stability Testing.
  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

2-(3,4-Difluorophenyl)morpholine: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive review of 2-(3,4-Difluorophenyl)morpholine, a fluorinated heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and prospective pharmacological applications based on established structure-activity relationships (SAR) of analogous compounds.

Introduction: The Significance of Fluorinated Morpholines in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] Its incorporation can enhance aqueous solubility, improve metabolic stability, and provide a versatile anchor for further chemical modification.[2][3] The addition of fluorine atoms to the phenyl ring, as in 2-(3,4-Difluorophenyl)morpholine, can further modulate a compound's lipophilicity, binding affinity, and metabolic fate, making it an attractive building block for novel therapeutics.[1]

While the isomeric 2-(2,4-difluorophenyl)morpholine is a well-documented key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist Aprepitant, the 3,4-difluoro isomer remains less explored in publicly available literature.[4] This guide aims to consolidate the available information on 2-(3,4-Difluorophenyl)morpholine and to extrapolate its potential based on the rich pharmacology of related phenylmorpholine derivatives.

Physicochemical Properties

The fundamental properties of 2-(3,4-Difluorophenyl)morpholine are summarized below. These predicted values provide a baseline for its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁F₂NOPubChem[5]
Molecular Weight 199.20 g/mol Smolecule[6]
Monoisotopic Mass 199.08087 DaPubChem[5]
XlogP (predicted) 1.5PubChem[5]
SMILES C1COC(CN1)C2=CC(=C(C=C2)F)FPubChem[5]
InChI InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2PubChem[5]
InChIKey VPRWAYIZWAKYTD-UHFFFAOYSA-NPubChem[5]

Table 1: Physicochemical properties of 2-(3,4-Difluorophenyl)morpholine.

Synthesis of 2-(Aryl)morpholines: General Strategies and Application to the 3,4-Difluoro Isomer

While specific, detailed synthetic protocols for 2-(3,4-Difluorophenyl)morpholine are not extensively published, its synthesis can be approached using established methodologies for aryl-morpholine construction. A common and effective strategy involves the cyclization of a corresponding N-substituted diethanolamine derivative.

A plausible synthetic workflow is outlined below. This represents a generalized approach that can be adapted for the specific synthesis of 2-(3,4-Difluorophenyl)morpholine.

Diagram: General Synthetic Workflow for 2-(Aryl)morpholines

G start Starting Materials: 3,4-Difluorobenzaldehyde Ethanolamine derivative step1 Reductive Amination start->step1 intermediate1 N-(3,4-Difluorobenzyl)ethanolamine derivative step1->intermediate1 step2 Cyclization (e.g., with a dielectrophile like a haloacetyl halide) intermediate1->step2 intermediate2 Morpholinone intermediate step2->intermediate2 step3 Reduction of Lactam intermediate2->step3 product 2-(3,4-Difluorophenyl)morpholine step3->product

Caption: A potential synthetic pathway to 2-(3,4-Difluorophenyl)morpholine.

Experimental Protocol: A Generalized Approach

The following protocol is a conceptual, generalized procedure for the synthesis of a 2-aryl-morpholine and would require optimization for the specific synthesis of 2-(3,4-Difluorophenyl)morpholine.

Step 1: Synthesis of the N-Aryl-Diethanolamine Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorobenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Add an equimolar amount of a suitable ethanolamine derivative (e.g., 2-aminoethanol).

  • Reductive Amination: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(3,4-difluorobenzyl)diethanolamine intermediate.

Step 2: Cyclization to the Morpholine Ring

  • Reaction Setup: Dissolve the N-(3,4-difluorobenzyl)diethanolamine intermediate in a suitable solvent (e.g., dichloromethane or THF) in a flask equipped with a reflux condenser.

  • Cyclizing Agent: Add a cyclizing agent, such as a chloroacetyl chloride or a similar dielectrophile, dropwise to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress.

  • Work-up and Purification: Upon completion, cool the reaction, wash with brine, dry the organic layer, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the morpholin-3-one intermediate.

Step 3: Reduction to 2-(3,4-Difluorophenyl)morpholine

  • Reduction: The intermediate morpholin-3-one can be reduced to the final product using a suitable reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BMS) in an appropriate solvent like THF.

  • Quenching and Extraction: Carefully quench the reaction with water and a base (e.g., NaOH solution), followed by extraction with an organic solvent.

  • Final Purification: The final product, 2-(3,4-Difluorophenyl)morpholine, can be purified by distillation or chromatography.

Prospective Pharmacological Profile and Mechanism of Action

Potential as a CNS-Active Agent

The morpholine scaffold is frequently found in drugs targeting the central nervous system (CNS).[7] The presence of the lipophilic difluorophenyl group may enhance the ability of 2-(3,4-Difluorophenyl)morpholine to cross the blood-brain barrier.[7] Potential CNS targets could include:

  • Neurotransmitter Receptors: Phenylmorpholine derivatives have shown activity at various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine transporters.

  • Enzyme Inhibition: The morpholine nucleus is present in inhibitors of enzymes such as monoamine oxidase (MAO).[8]

Anticipated Signaling Pathway Interactions

Based on the known mechanisms of similar compounds, 2-(3,4-Difluorophenyl)morpholine could potentially modulate key signaling pathways involved in neurotransmission.

G compound 2-(3,4-Difluorophenyl)morpholine (Hypothetical) target CNS Target (e.g., Receptor, Transporter, Enzyme) compound->target Binds to pathway Modulation of Neurotransmitter Levels (e.g., Serotonin, Dopamine) target->pathway Alters effect Downstream Cellular Effects (e.g., Altered Neuronal Firing) pathway->effect Leads to outcome Potential Therapeutic Outcome (e.g., Antidepressant, Anxiolytic) effect->outcome Results in

Caption: Hypothetical mechanism of action for 2-(3,4-Difluorophenyl)morpholine in the CNS.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of phenylmorpholine compounds.

  • Fluorine Substitution: The position and number of fluorine atoms can significantly impact potency and selectivity. The 3,4-difluoro substitution pattern is known to influence the electronic properties of the phenyl ring, which can affect binding to target proteins.

  • Comparison to Aprepitant Intermediate: In the case of the NK-1 receptor antagonist Aprepitant, the 2-(2,4-difluorophenyl)morpholine core is crucial for its high affinity and selectivity.[4] It is plausible that the 3,4-difluoro isomer could exhibit a different receptor binding profile, potentially leading to novel pharmacological activities.

Future Directions and Conclusion

2-(3,4-Difluorophenyl)morpholine represents an under-investigated yet promising chemical entity. While a comprehensive body of literature on this specific isomer is yet to be established, the known pharmacology of the broader class of phenylmorpholines suggests a high potential for biological activity, particularly within the central nervous system.

Future research should focus on:

  • Development of efficient and scalable synthetic routes to make this compound more accessible for study.

  • Systematic pharmacological screening to identify its primary biological targets.

  • In-depth structure-activity relationship studies to understand the specific contribution of the 3,4-difluoro substitution pattern to its biological activity.

References

  • Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S5), 2218–2243. [Link]

  • Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.
  • PubChem. (n.d.). 2-(3,4-difluorophenyl)morpholine. Retrieved from [Link]

  • Blakemore, D. C., et al. (2018). Morpholine in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry, 61(21), 9441–9487.
  • Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Basic and Clinical Pharmacy, 7(3), 66–73.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • ChemSrc. (n.d.). (R)-2-(3,4-difluorophenyl)morpholine hydrochloride. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ceraso, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243–2257. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US2566097A - 2-(3:4-dihydroxyphenyl) morpholine and its preparation.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. Specifically, the 2-aryl-substituted morpholine motif is a key structural feature in compounds targeting a range of biological pathways.[3] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(3,4-Difluorophenyl)morpholine, a valuable building block for drug discovery programs. The described four-step synthetic route is designed for reliability and scalability, proceeding through a stable N-Boc protected intermediate. Each step includes detailed procedural instructions, mechanistic insights, and criteria for analytical validation, ensuring both reproducibility and a thorough understanding of the underlying chemical transformations.

Introduction

The synthesis of substituted morpholines is a subject of significant interest due to their prevalence in pharmaceuticals and agrochemicals.[4] The incorporation of a morpholine ring can profoundly influence a molecule's pharmacokinetic profile, often improving metabolic stability and modulating solubility. The target molecule, 2-(3,4-Difluorophenyl)morpholine, combines this valuable heterocycle with a difluorophenyl group, a common substituent used to enhance binding affinity and block metabolic oxidation sites. Analogues, such as the scaffold found in the NK-1 receptor antagonist Aprepitant, highlight the therapeutic potential of this structural class.

This guide details a robust and validated four-step synthesis starting from commercially available 3',4'-difluoroacetophenone. The strategy employs a protective group approach to ensure high yields and minimize side reactions, culminating in a final deprotection step to yield the target compound. The causality behind reagent selection, reaction conditions, and purification strategies is explained to provide researchers with a deep, practical understanding of the protocol.

Overall Synthetic Workflow

The synthesis of 2-(3,4-Difluorophenyl)morpholine is achieved via the four-step sequence illustrated below. The process begins with the α-bromination of a ketone, followed by nucleophilic substitution with an N-protected amino alcohol. A subsequent reductive cyclization forges the morpholine ring, which is followed by a final deprotection step.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: N-Boc Deprotection start 3',4'-Difluoroacetophenone inter1 2-Bromo-1-(3,4-difluorophenyl)ethanone (Intermediate A) start->inter1 Br₂, AlCl₃ (cat.) Ether inter1_ref Intermediate A reagent1 N-Boc-ethanolamine inter2 tert-butyl (2-(3,4-difluorophenyl)-2-oxoethyl) (2-hydroxyethyl)carbamate (Intermediate B) reagent1->inter2 inter2_ref Intermediate B inter1_ref->inter2 K₂CO₃, Acetone inter3 tert-butyl 2-(3,4-difluorophenyl) morpholine-4-carboxylate (Intermediate C) inter3_ref Intermediate C inter2_ref->inter3 1. NaBH₄, MeOH 2. H₂SO₄ (cat.), Toluene final_product 2-(3,4-Difluorophenyl)morpholine (Final Product) inter3_ref->final_product 4M HCl in Dioxane or TFA in DCM

Caption: High-level workflow for the synthesis of 2-(3,4-Difluorophenyl)morpholine.

Materials and Equipment

Reagents
  • 3',4'-Difluoroacetophenone (≥98%)

  • Bromine (≥99.5%)

  • Anhydrous Aluminum Chloride (≥99%)

  • N-Boc-ethanolamine (≥98%)

  • Potassium Carbonate (anhydrous, ≥99%)

  • Sodium Borohydride (≥98%)

  • Sulfuric Acid (concentrated, 98%)

  • Trifluoroacetic Acid (TFA, ≥99%) or 4M HCl in Dioxane

  • Anhydrous Diethyl Ether

  • Acetone (ACS grade)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment
  • Three-necked round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser and dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethanone (Intermediate A)

Rationale: This step involves the acid-catalyzed α-bromination of a ketone. Aluminum chloride acts as a Lewis acid catalyst to promote enolization, which then attacks molecular bromine. This is a standard method for producing phenacyl bromides, which are versatile electrophilic intermediates.[5][6][7]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3',4'-difluoroacetophenone (10.0 g, 64.0 mmol) in 60 mL of anhydrous diethyl ether.

  • Catalyst Addition: Cool the solution in an ice bath to 0°C. Carefully add anhydrous aluminum chloride (0.43 g, 3.2 mmol) to the stirred solution.

  • Bromination: Add bromine (10.2 g, 3.3 mL, 64.0 mmol) dropwise from the dropping funnel over 30-40 minutes, maintaining the temperature below 5°C. The characteristic bromine color should discharge steadily.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid, 3,4-difluorophenacyl bromide, is often used in the next step without further purification. If necessary, it can be recrystallized from methanol.[5]

Analytical Validation:

  • Appearance: Off-white to pale yellow solid.

  • TLC: Rf ≈ 0.6 (3:1 Hexanes:EtOAc).

  • ¹H NMR: Expect characteristic peaks for the methylene protons adjacent to the bromine (singlet, ~4.4 ppm) and aromatic protons.

Step 2: Synthesis of tert-butyl (2-(3,4-difluorophenyl)-2-oxoethyl)(2-hydroxyethyl)carbamate (Intermediate B)

Rationale: This is a standard SN2 reaction where the amine of N-Boc-ethanolamine acts as a nucleophile, displacing the bromide from the α-carbon of Intermediate A. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction. The Boc group protects the amine, preventing N,N-dialkylation and facilitating controlled reaction.[8]

  • Reaction Setup: In a 250 mL round-bottom flask, combine Intermediate A (crude from the previous step, ~64.0 mmol), N-Boc-ethanolamine (11.3 g, 70.4 mmol), and anhydrous potassium carbonate (17.7 g, 128 mmol) in 150 mL of acetone.

  • Reaction: Stir the suspension vigorously at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (1:1 Hexanes:Ethyl Acetate), observing the disappearance of Intermediate A.

  • Work-up: Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of water followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (e.g., from 4:1 to 1:1).

Analytical Validation:

  • TLC: Rf ≈ 0.4 (1:1 Hexanes:EtOAc).

  • ¹H NMR & ¹³C NMR: Confirm the presence of the Boc group (~1.4 ppm, singlet, 9H), the methylene protons from the ethanolamine backbone, and the characteristic signals for the 3,4-difluorophenyl ketone moiety.

  • MS (ESI+): Calculate and find the [M+Na]⁺ peak.

Step 3: Synthesis of tert-butyl 2-(3,4-difluorophenyl)morpholine-4-carboxylate (Intermediate C)

Rationale: This step involves two key transformations. First, the ketone of Intermediate B is selectively reduced to a secondary alcohol using sodium borohydride. Second, the resulting amino alcohol undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the six-membered morpholine ring.

  • Reduction: Dissolve Intermediate B (~55.0 mmol) in 150 mL of methanol and cool the solution to 0°C in an ice bath. Add sodium borohydride (3.1 g, 82.5 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10°C.

  • Monitoring Reduction: Stir the reaction at 0°C for 1 hour, then warm to room temperature for an additional hour. Monitor by TLC until the starting ketone is fully consumed.

  • Quenching and Isolation: Carefully quench the reaction by slowly adding water. Remove most of the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amino alcohol intermediate.

  • Cyclization: Dissolve the crude amino alcohol in 150 mL of toluene. Add 2-3 drops of concentrated sulfuric acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, collecting the water that forms.

  • Monitoring Cyclization: Monitor the formation of the morpholine ring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to yield Intermediate C.

Analytical Validation:

  • TLC: Rf ≈ 0.5 (4:1 Hexanes:EtOAc).

  • ¹H NMR: Confirm the disappearance of the alcohol proton and the appearance of characteristic morpholine ring protons. The diastereotopic protons of the ring will show complex splitting patterns.

  • MS (ESI+): Calculate and find the [M+H]⁺ peak.

Step 4: Synthesis of 2-(3,4-Difluorophenyl)morpholine (Final Product)

Rationale: The final step is the removal of the acid-labile N-Boc protecting group. Strong acids like TFA or HCl protonate the carbamate, which then fragments into the free amine, carbon dioxide, and isobutylene.[8][9][10][11]

  • Deprotection: Dissolve Intermediate C (~45.0 mmol) in 50 mL of dichloromethane (DCM). Add an equal volume of trifluoroacetic acid (50 mL) at 0°C. Alternatively, dissolve Intermediate C in 100 mL of 4M HCl in dioxane.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC, observing the consumption of the starting material and the formation of a new, more polar spot at the baseline.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Purification: Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting product can be used as is or further purified by crystallization or chromatography if necessary to yield the final product as a free base.

Analytical Validation:

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR & ¹³C NMR: Confirm the absence of the Boc group's tert-butyl signal and the presence of the N-H proton (often a broad singlet).

  • HRMS (ESI+): Confirm the exact mass of the protonated molecular ion [M+H]⁺.

Summary of Quantitative Data

StepStarting MaterialM.W. ( g/mol )Amount (mmol)Key ReagentM.W. ( g/mol )EquivalentsTypical Yield (%)
13',4'-Difluoroacetophenone156.1364.0Bromine159.811.090-95 (crude)
2Intermediate A235.03~64.0N-Boc-ethanolamine161.201.175-85
3Intermediate B317.33~55.0NaBH₄37.831.570-80
4Intermediate C299.31~45.0TFA / HCl-Excess85-95

Note: Yields are illustrative and may vary based on experimental conditions and purification efficiency.

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 3,4-Difluorophenacyl bromide: Lachrymator (causes tearing). Handle in a fume hood.

  • Strong Acids (H₂SO₄, TFA, HCl): Highly corrosive. Handle with extreme care and appropriate PPE.

  • Sodium Borohydride (NaBH₄): Reacts with water and acid to produce flammable hydrogen gas. Quench reactions carefully and slowly.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Sparatore, A., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 26(2), 254-9. [Link]

  • ChemWhat (Date not available). 3,4-Difluorobenzyl bromide. ChemWhat. [Link]

  • Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • ResearchGate (2021). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • European Patent Office (2009). Deprotection of N-BOC compounds.
  • Stanovnik, B., et al. (2009). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. ResearchGate. [Link]

  • Reddit r/Chempros (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Organic Chemistry Portal (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(12), 1173-86. [Link]

  • Royal Society of Chemistry (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Chen, F., et al. (2006). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 71(25), 9520-2. [Link]

  • Cowper, R. M., & Davidson, L. H. (1933). Phenacyl bromide. Organic Syntheses, 13, 82. [Link]

  • ResearchGate (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. ResearchGate. [Link]

  • Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar. [Link]

Sources

Application Note: High-Throughput Quantification of 2-(3,4-Difluorophenyl)morpholine Using Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(3,4-Difluorophenyl)morpholine is a heterocyclic amine of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The precise and accurate quantification of this compound is paramount for ensuring process consistency, controlling impurity levels, and conducting pharmacokinetic studies. This document provides a comprehensive guide to two robust analytical methods for the determination of 2-(3,4-Difluorophenyl)morpholine: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assay and purity analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices.

The protocols herein are designed for researchers, analytical chemists, and drug development professionals. The causality behind experimental choices—from mobile phase selection to mass spectrometry parameters—is explained to empower users to adapt and troubleshoot these methods effectively. All methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analytical Strategy: Method Selection Rationale

The molecular structure of 2-(3,4-Difluorophenyl)morpholine, featuring a basic morpholine nitrogen and a UV-active difluorophenyl ring, dictates the optimal analytical strategies.

  • For Assay and Purity (High Concentration): RP-HPLC with UV detection is the method of choice. It is robust, cost-effective, and provides excellent performance for quantifying the main component and related impurities in drug substances or reaction mixtures. The difluorophenyl chromophore allows for sensitive detection at lower UV wavelengths.

  • For Trace Quantification (Low Concentration): LC-MS/MS is indispensable for its superior sensitivity and selectivity, making it ideal for quantification in complex biological matrices (e.g., plasma) or for determining residual levels. Electrospray Ionization (ESI) in positive mode is highly effective for the basic morpholine moiety, and Multiple Reaction Monitoring (MRM) ensures specificity by monitoring a unique precursor-product ion transition.

While Gas Chromatography (GC) is used for morpholine analysis, it often requires a derivatization step to improve the volatility of polar amines.[4][5][6] For a larger, substituted molecule like 2-(3,4-Difluorophenyl)morpholine, LC-based methods are more direct and avoid the potential complications of derivatization chemistry.

Method 1: RP-HPLC-UV for Assay and Impurity Profiling

This method is designed for the accurate determination of the concentration (assay) and the detection of related substances in a relatively clean sample matrix, such as a synthesized crude product or a purified drug intermediate.

Scientific Principles

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The inclusion of an acid (e.g., trifluoroacetic acid or formic acid) in the mobile phase serves a dual purpose: it protonates the basic morpholine nitrogen, leading to consistent interaction with the stationary phase and improved peak shape, and it buffers the mobile phase to ensure reproducible retention times.[7]

Experimental Protocol: HPLC-UV

3.2.1 Materials and Reagents

  • 2-(3,4-Difluorophenyl)morpholine reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA), >99% purity

  • Methanol, HPLC grade (for cleaning)

3.2.2 Chromatographic Conditions The following table summarizes the optimized HPLC conditions.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 90% B over 15 minA gradient elution is used to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 210 nmWavelength provides high sensitivity for the phenyl ring chromophore.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.

3.2.3 Standard & Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of ~1.0 mg/mL using the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Analytical Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Serial Dilution (Standards) A->C Create Stock B Sample Weighing & Dissolution D Filtration (0.45 µm) B->D F Inject Standards & Sample C->F D->F E HPLC System Equilibration E->F G Acquire Chromatographic Data F->G H Peak Integration G->H I Generate Calibration Curve H->I J Calculate Concentration I->J K Generate Report J->K

Caption: General workflow for HPLC-UV analysis.

Method 2: LC-MS/MS for Trace-Level Quantification

This method is tailored for the selective and sensitive quantification of 2-(3,4-Difluorophenyl)morpholine in complex biological matrices like human plasma, which is essential for preclinical and clinical pharmacokinetic studies.

Scientific Principles

This method combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

  • Chromatography: A rapid gradient is used to separate the analyte from matrix components, minimizing ion suppression.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]⁺ of the analyte. The basic nitrogen on the morpholine ring readily accepts a proton, making this a highly efficient process.

  • Detection: Tandem mass spectrometry operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the precursor ion (the [M+H]⁺ of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, stable product ion. This precursor → product ion transition is highly specific to the analyte, effectively filtering out noise from the matrix.[8][9]

Experimental Protocol: LC-MS/MS

4.2.1 Materials and Reagents

  • In addition to HPLC reagents:

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-(3,4-Difluorophenyl)morpholine-d4. (If unavailable, a structurally similar analog can be used).

  • Human Plasma (or other relevant biological matrix)

  • Methanol, LC-MS grade

4.2.2 LC-MS/MS Conditions

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides narrow peaks and fast run times, ideal for high-throughput analysis.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size and dimensions are suited for high-speed, sensitive analysis.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for positive mode ESI.
Gradient 5% to 95% B over 3 minRapid gradient for high-throughput analysis.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak shape.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization ESI, Positive ModeEfficiently ionizes the basic analyte.
MRM Transition To be determined empiricallye.g., Precursor [M+H]⁺ → Product Ion. Requires infusion of the analyte to optimize.
Source Temp. 500 °CTypical temperature for efficient desolvation.
Gas Flow Optimized for instrumentNebulizer and heater gas flows are critical for sensitivity.

4.2.3 Sample Preparation: Protein Precipitation Protein precipitation is a fast and effective method for cleaning up plasma samples.[10][11]

  • Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for injection.

Logical Flow of LC-MS/MS Detection

LC UPLC Column Analyte separated from matrix components ESI ESI Source Analyte molecules in eluent Nebulization & Desolvation Ionization [M+H]⁺ LC->ESI:f0 Q1 Quadrupole 1 (Q1) Precursor Ion Selection [M+H]⁺ ESI:f2->Q1 Ion Transfer Q2 Collision Cell (Q2) Fragmentation (CID) Precursor → Product Ions Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Transfer Detector Detector Ion Counting Q3->Detector Isolation Data Data System Chromatogram Generation Detector->Data

Caption: Logical flow of analyte detection via LC-MS/MS.

Method Validation and Performance

All analytical methods intended for use in drug development must be validated to ensure they are fit for purpose.[1][2] Validation should be performed according to ICH Q2(R2) guidelines, assessing parameters appropriate for the method's intended use (Assay vs. Trace Quantification).[3]

Projected Quantitative Performance

The following table summarizes the expected performance characteristics for the described methods, based on typical results for similar analytes.[5][8][9][12]

ParameterHPLC-UV (Assay)LC-MS/MS (Trace)ICH Guideline Reference
Specificity Demonstrated by peak purity and resolution from known impuritiesDemonstrated by unique MRM transition and chromatographic separation[13]
Linearity (R²) > 0.999> 0.995[1][13]
Range 50 - 2000 µg/mL0.1 - 100 ng/mL[13]
LOD ~5 µg/mL~0.05 ng/mL[2]
LOQ ~15 µg/mL0.1 ng/mL[2]
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%[1][13]
Precision (%RSD) < 2.0%< 15.0%[2]

Conclusion

This application note provides two detailed, robust, and scientifically-grounded methods for the quantification of 2-(3,4-Difluorophenyl)morpholine. The HPLC-UV method offers a reliable approach for assay and purity testing of the bulk substance, while the LC-MS/MS method delivers the high sensitivity and selectivity required for trace-level analysis in complex matrices. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently implement these methods to support their drug development programs, ensuring data integrity and regulatory compliance.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. Available from: [Link]

  • OSHA. (2003). Morpholine (Method PV2123). Available from: [Link]

  • ResearchGate. The derivatization reaction of morpholine. Available from: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. Available from: [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Available from: [Link]

  • PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Asian Journal of Chemistry, 33(11), 2649-2654. Available from: [Link]

  • ResearchGate. Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • Assured-Analysis. Morpholine - Analytical Method. Available from: [Link]

  • Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Available from: [Link]

  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: [Link]

  • Levin, J. O., et al. (1996). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available from: [Link]

  • ResearchGate. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Available from: [Link]

Sources

Application Notes and Protocols for the Exploration of 2-(3,4-Difluorophenyl)morpholine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Morpholine in CNS Drug Development

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds with favorable pharmacological properties.[1][2] Its inherent physicochemical characteristics, including a well-balanced hydrophilic-lipophilic profile and a pKa that promotes good solubility and permeability, make it an attractive moiety for CNS drug design.[3][4][5] The morpholine structure can enhance a molecule's potency, act as a versatile scaffold to orient pharmacophoric elements, and favorably modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, including the crucial ability to cross the blood-brain barrier (BBB).[3][4][5][6]

The introduction of a 3,4-difluorophenyl group to the morpholine core in the form of 2-(3,4-Difluorophenyl)morpholine presents a novel chemical entity with significant potential for CNS drug discovery. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and BBB penetration. While specific biological data for 2-(3,4-Difluorophenyl)morpholine is not yet extensively documented in publicly available literature, its structural similarity to known CNS-active agents, such as the neurokinin-1 (NK-1) receptor antagonist Aprepitant which contains a 2-(2,4-difluorophenyl)morpholine core, suggests a high probability of interesting pharmacological activity.[7] This document provides a comprehensive guide for researchers to explore the therapeutic potential of this compound, from initial synthesis to in-depth preclinical evaluation.

Hypothesized Mechanism of Action and Therapeutic Potential

Based on the structural features of 2-(3,4-Difluorophenyl)morpholine, a plausible hypothesis is its interaction with monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Aryl-morpholine derivatives have been shown to interact with these key regulators of neurotransmission.[3] For instance, the antidepressant drug reboxetine, a selective norepinephrine reuptake inhibitor, features a 2-alkoxy-2-phenyl-morpholine scaffold. Therefore, 2-(3,4-Difluorophenyl)morpholine could potentially act as a monoamine reuptake inhibitor, suggesting its utility in treating mood disorders like depression and anxiety.

This application note will outline a strategic workflow to investigate this hypothesis, starting from the chemical synthesis of the compound, followed by a series of in vitro and in vivo assays to characterize its pharmacological profile.

Experimental Workflows and Protocols

A systematic approach is essential to elucidate the therapeutic potential of 2-(3,4-Difluorophenyl)morpholine. The following diagram illustrates a recommended experimental workflow.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Evaluation synthesis Chemical Synthesis of 2-(3,4-Difluorophenyl)morpholine characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization binding_assay Monoamine Transporter Binding Assays (SERT, NET, DAT) characterization->binding_assay uptake_assay Functional Reuptake Inhibition Assays binding_assay->uptake_assay pk_studies Pharmacokinetic Studies (Brain Penetration) uptake_assay->pk_studies bbb_permeability Blood-Brain Barrier Permeability Assay forced_swim Forced Swim Test (Antidepressant-like effects) pk_studies->forced_swim elevated_plus Elevated Plus Maze (Anxiolytic-like effects) pk_studies->elevated_plus

Caption: Proposed experimental workflow for the evaluation of 2-(3,4-Difluorophenyl)morpholine.

PART 1: Synthesis and Characterization

Protocol 1: Synthesis of 2-(3,4-Difluorophenyl)morpholine

Materials:

  • 3,4-Difluorophenacyl bromide

  • 2-Aminoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • N-Alkylation:

    • To a solution of 2-aminoethanol (1.1 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).

    • Add a solution of 3,4-difluorophenacyl bromide (1.0 equivalent) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Reductive Cyclization:

    • Dissolve the crude product from the previous step in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(3,4-Difluorophenyl)morpholine.

  • Characterization:

    • Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

PART 2: In Vitro Pharmacological Profiling

Protocol 2: Monoamine Transporter Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of 2-(3,4-Difluorophenyl)morpholine for the human serotonin transporter (hSERT). Similar protocols can be adapted for the norepinephrine (hNET) and dopamine (hDAT) transporters using appropriate radioligands and cell lines.[11][12]

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Citalopram or another suitable radioligand for hSERT

  • 2-(3,4-Difluorophenyl)morpholine (test compound)

  • Imipramine or another known SERT inhibitor (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • Assay buffer

      • A fixed concentration of [³H]-Citalopram (typically at its Kd value)

      • Increasing concentrations of the test compound (2-(3,4-Difluorophenyl)morpholine) or the positive control.

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of a known non-labeled SERT inhibitor (e.g., 10 µM imipramine).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
2-(3,4-Difluorophenyl)morpholineExperimental ValueExperimental ValueExperimental Value
Imipramine (Reference)Literature ValueLiterature ValueLiterature Value
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes an in vitro model to assess the ability of 2-(3,4-Difluorophenyl)morpholine to cross the blood-brain barrier using a transwell system.[13][14][15][16][17]

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cells

  • Human astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • 2-(3,4-Difluorophenyl)morpholine

  • Lucifer yellow (a marker for paracellular permeability)

  • Caffeine (high permeability control)

  • Atenolol (low permeability control)

  • LC-MS/MS system for quantification

Procedure:

  • Co-culture Model Setup:

    • Coat the apical side of the transwell inserts with a suitable extracellular matrix protein (e.g., collagen).

    • Seed the hCMEC/D3 cells on the apical side of the inserts and culture until a confluent monolayer is formed.

    • Seed human astrocytes on the basolateral side of the well.

    • Allow the co-culture to mature for several days to form tight junctions, which can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (2-(3,4-Difluorophenyl)morpholine), control compounds, and Lucifer yellow to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.

    • Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of the test and control compounds in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the transwell membrane, and C₀ is the initial concentration in the donor chamber.

Data Presentation:

CompoundPapp (x 10⁻⁶ cm/s)
2-(3,4-Difluorophenyl)morpholineExperimental Value
Caffeine (High Permeability)> 5
Atenolol (Low Permeability)< 2

PART 3: In Vivo Behavioral Evaluation

Protocol 4: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[18][19][20][21][22]

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • 2-(3,4-Difluorophenyl)morpholine

  • Vehicle (e.g., saline with a small amount of DMSO and Tween 80)

  • Imipramine or fluoxetine (positive control)

  • Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter)

  • Water at 23-25 °C

  • Video recording system

Procedure:

  • Acclimation and Dosing:

    • House the mice in the testing facility for at least one week before the experiment.

    • Habituate the animals to the testing room for at least 60 minutes before the test.

    • Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session:

    • Fill the beakers with water to a depth of 15 cm.

    • Gently place each mouse individually into a beaker.

    • Record the behavior of the mice for a 6-minute session.

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

G cluster_0 Forced Swim Test Workflow acclimation Animal Acclimation & Habituation dosing Administration of Test Compound, Vehicle, or Positive Control acclimation->dosing test 6-minute Swim Session dosing->test scoring Scoring of Immobility (last 4 minutes) test->scoring analysis Statistical Analysis of Immobility Duration scoring->analysis

Sources

Application Notes & Protocols: The Role of 2-(3,4-Difluorophenyl)morpholine in Neurokinin-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of compounds derived from the 2-(3,4-difluorophenyl)morpholine scaffold as potent and selective antagonists for the Neurokinin-1 (NK-1) receptor. We will delve into the underlying pharmacology, mechanism of action, and provide field-proven, step-by-step protocols for the in vitro and in vivo characterization of these molecules. The potent, FDA-approved drug Aprepitant, which features this core structure, will be used as a representative example to illustrate these applications.[1][2]

Introduction: Targeting the Substance P/NK-1 Receptor System

The Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR), and its primary endogenous ligand, the neuropeptide Substance P (SP), form a critical signaling system in the central and peripheral nervous systems.[3][4] This system is integral to the modulation of numerous physiological and pathological processes, including pain transmission, neurogenic inflammation, stress, anxiety, and the emetic reflex.[4][5][6] When SP binds to the NK-1R, it triggers a cascade of intracellular signals, leading to a physiological response.[3]

The central role of the SP/NK-1R system in these pathways makes it a compelling target for therapeutic intervention. Antagonism of the NK-1 receptor—blocking the binding of Substance P—has emerged as a highly effective strategy for managing conditions such as chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[1][7] Furthermore, research continues to explore the potential of NK-1R antagonists in treating depression, anxiety, and certain types of cancer.[8][9][10][11]

The 2-(3,4-difluorophenyl)morpholine moiety is a key structural scaffold that has been instrumental in the development of potent, selective, and orally bioavailable non-peptide NK-1R antagonists.[2] Its incorporation into molecules like Aprepitant is crucial for achieving high binding affinity and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[12][13] This guide will provide the essential protocols to characterize the antagonistic activity of such compounds.

Mechanism of Action: Interrupting the NK-1R Signaling Cascade

Compounds based on the 2-(3,4-difluorophenyl)morpholine scaffold, such as Aprepitant, function as highly selective, competitive antagonists at the NK-1 receptor.[1][14] They do not activate the receptor themselves; instead, they bind to it and physically prevent Substance P from docking and initiating the signaling cascade.[12][15]

The NK-1 receptor primarily signals through Gq and Gs heterotrimeric G-proteins.[3][4] Upon activation by Substance P, these G-proteins stimulate downstream effector enzymes, leading to the generation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[3] This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC) and other kinases, ultimately leading to the physiological response (e.g., neuronal excitation in the brain's vomiting center).[4][5]

A 2-(3,4-difluorophenyl)morpholine-based antagonist binds to the NK-1R and stabilizes it in an inactive conformation, preventing G-protein coupling and subsequent second messenger production, thereby effectively silencing the signal from Substance P.[6][15]

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Pharmacological Intervention NK1R NK-1 Receptor (Inactive) NK1R_Active NK-1 Receptor (Active) NK1R->NK1R_Active Activates G_Protein Gq/Gs Protein (Inactive) NK1R_Active->G_Protein Activates Response Physiological Response (e.g., Emesis, Pain Signal) G_Protein_Active Gα-GTP + Gβγ (Active) G_Protein->G_Protein_Active GDP → GTP PLC Phospholipase C (PLC) G_Protein_Active->PLC Activates Antagonist 2-(3,4-Difluorophenyl)morpholine Derivative (e.g., Aprepitant) Antagonist->NK1R Binds & Blocks SP Substance P (Agonist) SP->NK1R Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->Response PKC->Response

Caption: NK-1 Receptor signaling pathway and point of antagonist intervention.

Application Notes: Experimental Characterization

The following section provides standardized protocols for the comprehensive evaluation of a novel 2-(3,4-difluorophenyl)morpholine derivative as an NK-1R antagonist.

In Vitro Characterization Workflow

The primary goal of in vitro testing is to quantify the compound's affinity for the NK-1 receptor and to confirm its functional ability to block agonist-induced signaling. This two-step process ensures that the compound not only binds to the target but also elicits the desired biological effect.

In_Vitro_Workflow cluster_binding Step 1: Binding Affinity Assessment cluster_functional Step 2: Functional Antagonism Assessment start Test Compound: 2-(3,4-Difluorophenyl)morpholine Derivative binding_assay Protocol 1: Competitive Radioligand Binding Assay start->binding_assay binding_result Determine Binding Affinity (Ki value) binding_assay->binding_result functional_assay Protocol 2: Calcium Mobilization Functional Assay binding_result->functional_assay Compound shows high affinity functional_result Determine Functional Potency (IC₅₀ / pA₂ value) functional_assay->functional_result conclusion Confirmed In Vitro NK-1R Antagonist Profile functional_result->conclusion Compound shows functional blockade

Caption: Experimental workflow for the in vitro characterization of an NK-1R antagonist.
Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for the human NK-1 receptor.

Causality: This assay quantifies how effectively the test compound competes with a high-affinity, radioactively labeled ligand for binding to the NK-1 receptor.[16] A lower Kᵢ value indicates a higher binding affinity. This is the foundational experiment to confirm target engagement.[17]

Materials:

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human NK-1 receptor (hNK-1R).

  • Radioligand: [³H]-Substance P or another high-affinity labeled NK-1R antagonist.

  • Test Compound: 2-(3,4-difluorophenyl)morpholine derivative, dissolved in DMSO to create a stock solution, then serially diluted in assay buffer.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled NK-1R antagonist like Aprepitant.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters (pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation fluid.[18]

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add reagents in triplicate for Total Binding (assay buffer only), Non-specific Binding (unlabeled antagonist), and Test Compound (serial dilutions).

  • Reaction Mixture: To each well, add the following in order:

    • 50 µL of assay buffer (for Total Binding) OR 50 µL of non-specific control OR 50 µL of test compound dilution.

    • 50 µL of the radioligand at a fixed concentration (typically at or near its Kₑ value).

    • 150 µL of the hNK-1R membrane preparation (protein concentration typically 5-20 µg per well).[18]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[18]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis & Presentation:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

  • Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ParameterExample ValueDescription
IC₅₀ 0.9 nMConcentration of antagonist displacing 50% of radioligand.
Kᵢ 0.5 nMInhibition constant, corrected for radioligand concentration.
Protocol 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (expressed as IC₅₀) of the test compound to antagonize Substance P-induced calcium release in cells expressing hNK-1R.

Causality: This assay provides a direct measure of the compound's functional antagonism.[19][20] Since NK-1R activation by SP leads to a rapid increase in intracellular calcium via the Gq pathway, an effective antagonist will block this response in a dose-dependent manner.[21][22] This confirms the compound is a true antagonist and not merely a silent binder.

Materials:

  • Cell Line: U373 MG astrocytoma cells (endogenously expressing hNK-1R) or CHO/HEK293 cells stably expressing hNK-1R.

  • Agonist: Substance P.

  • Test Compound: 2-(3,4-difluorophenyl)morpholine derivative, serially diluted.

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: 96- or 384-well black, clear-bottom plates; fluorescent plate reader with automated injection capabilities (e.g., FLIPR).[21]

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium indicator dye solution for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptors.

  • Measurement: Place the plate in the fluorescent reader.

  • Agonist Stimulation: Program the reader to first measure baseline fluorescence, then automatically inject a fixed concentration of Substance P (typically an EC₈₀ concentration to ensure a robust signal) into all wells.

  • Data Acquisition: Immediately after injection, record the change in fluorescence intensity over time (typically 60-120 seconds).

Data Analysis & Presentation:

  • The response is typically measured as the peak fluorescence intensity minus the baseline.

  • Normalize the data, setting the response with no antagonist (agonist only) as 100% and the response with no agonist as 0%.

  • Plot the normalized response against the log concentration of the test compound.

  • Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced calcium response.

ParameterExample ValueDescription
Functional IC₅₀ 1.2 nMConcentration of antagonist inhibiting 50% of SP-induced Ca²⁺ flux.
In Vivo Efficacy Models

In vivo models are essential to determine if the compound's in vitro potency translates to a physiological effect in a living system, taking into account factors like absorption, distribution, metabolism, and blood-brain barrier penetration.

In_Vivo_Workflow cluster_emesis Antiemetic Potential Assessment cluster_cns CNS Activity Assessment (Optional) start Compound with Confirmed In Vitro Activity emesis_model Protocol 3: Gerbil Foot-Tapping Model start->emesis_model emesis_result Determine In Vivo Efficacy (e.g., ID₅₀) emesis_model->emesis_result cns_model Protocol 4: Anxiety/Depression Models (e.g., Forced Swim Test) emesis_result->cns_model Compound is brain-penetrant and effective conclusion Demonstrated In Vivo Pharmacological Activity emesis_result->conclusion cns_result Evaluate Behavioral Effects cns_model->cns_result cns_result->conclusion

Caption: Experimental workflow for the in vivo evaluation of an NK-1R antagonist.
Protocol 3: Gerbil Foot-Tapping Model for Antiemetic Potential

Objective: To assess the in vivo efficacy and duration of action of an NK-1R antagonist in a validated model of central NK-1R activation.

Causality: The gerbil foot-tapping model is a surrogate for antiemetic activity.[21] Direct injection of an NK-1R agonist into the brain ventricles induces a distinct foot-tapping behavior. An orally active, brain-penetrant antagonist will prevent this behavior, providing strong evidence of central target engagement and functional efficacy.[23]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male gerbils to the laboratory environment and handling.

  • Antagonist Administration: Administer the test compound to groups of gerbils via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group. The timing of administration depends on the desired time point for evaluation (e.g., 2, 24, 48 hours post-dose).[21]

  • Anesthesia & Surgery: At the designated time point, anesthetize the gerbil and place it in a stereotaxic frame. Perform an intracerebroventricular (i.c.v.) injection of a potent NK-1R agonist (e.g., GR73632).

  • Behavioral Observation: Immediately after the injection, place the gerbil in a transparent observation cage and record the number of foot taps with one hind paw for a defined period (e.g., 4 minutes).

  • Data Collection: A trained observer, blind to the treatment groups, should count the foot taps.

Data Analysis & Presentation:

  • Calculate the mean number of foot taps for each treatment group.

  • Determine the percent inhibition of foot-tapping for each dose compared to the vehicle control group.

  • Plot the percent inhibition against the dose of the test compound to calculate the ID₅₀ (the dose required to inhibit the response by 50%).

ParameterRouteExample ValueDescription
ID₅₀ Oral0.5 mg/kgDose inhibiting 50% of agonist-induced foot-tapping.[23]
Duration of Action Oral (3 mg/kg)>48 hoursTime for which a fixed dose maintains significant inhibition.[21]
Protocol 4: Rodent Models of Anxiety and Depression

Objective: To explore the potential anxiolytic or antidepressant-like effects of the NK-1R antagonist.

Causality: The SP/NK-1R system is implicated in the neurobiology of stress and mood disorders.[9] Therefore, antagonists are often evaluated in behavioral paradigms that are sensitive to established anxiolytic and antidepressant drugs.[8][24] A positive result suggests potential utility in treating these CNS disorders.

Example Model: Forced Swim Test (FST) in Mice

  • Antagonist Administration: Administer the test compound or vehicle to groups of mice.

  • Test Procedure: 60 minutes after administration, place each mouse individually into a transparent cylinder filled with water (25°C) from which it cannot escape.

  • Behavioral Scoring: Record the session (typically 6 minutes) and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion and Future Directions

The 2-(3,4-difluorophenyl)morpholine scaffold is a cornerstone in the design of modern NK-1 receptor antagonists. The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel derivatives, from initial target binding and functional confirmation to in vivo proof-of-concept. A compound demonstrating high affinity in binding assays, potent functional blockade of calcium signaling, and efficacy in the gerbil foot-tapping model represents a promising clinical candidate.

Beyond its established role in CINV, the therapeutic potential of this class of drugs continues to expand. Emerging research highlights the anti-proliferative and pro-apoptotic effects of NK-1R antagonists in various cancer cell lines, suggesting a future role in oncology.[10][11][25] The continued application of these rigorous characterization protocols will be essential for validating these new therapeutic hypotheses and advancing the next generation of NK-1R-targeting drugs.

References

  • Aprepitant - StatPearls - NCBI Bookshelf - NIH. (2024-01-11). [Link]

  • Aprepitant - Wikipedia. [Link]

  • What is the mechanism of Aprepitant? - Patsnap Synapse. (2024-07-17). [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling - MDPI. [Link]

  • Aprepitant - WikiAnesthesia. (2023-01-08). [Link]

  • Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez. [Link]

  • Biological and Pharmacological Aspects of the NK1-Receptor - PMC - PubMed Central. [Link]

  • The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye - MDPI. (2022-11-17). [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling - ResearchGate. (2025-10-13). [Link]

  • 2-(3,4-difluorophenyl)Morpholine hydrochloride [1251033-05-2] | Chemsigma. [Link]

  • CAS#:2831871-35-1 | (R)-2-(3,4-difluorophenyl)morpholine hydrochloride | Chemsrc. (2025-06-26). [Link]

  • (R)-2-(3,4-difluorophenyl)morpholine hydrochloride | 2831871-35-1 | Chemsrc. [Link]

  • Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene - PMC - PubMed Central. [Link]

  • Neurokinin-1 receptor deletion modulates behavioural and neurochemical alterations in an animal model of depression - PubMed. (2012-03-01). [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PubMed Central. [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - MDPI. [Link]

  • Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PubMed Central. (2014-01-22). [Link]

  • Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed. [Link]

  • NK1 receptor antagonism and emotional processing in healthy volunteers - PubMed. (2009-04-07). [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed. [Link]

  • Functional assays for screening GPCR targets - PubMed. [Link]

  • In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant | Request PDF - ResearchGate. (2025-08-08). [Link]

  • Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients - MDPI. (2023-03-09). [Link]

  • The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PubMed Central. (2022-09-20). [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]

  • Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC - PubMed Central. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - ResearchGate. (2024-05-10). [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17). [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. [Link]

  • Assay Protocol Book - PDSP. [Link]

  • Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024-01-11). [Link]

  • NK1 receptor antagonist - Wikipedia. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips - PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (2023-12-29). [Link]

Sources

Application Note: A Comprehensive Protocol for Evaluating the Bioactivity of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to numerous bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties.[1][2] Compounds featuring a morpholine ring often exhibit significant activity within the central nervous system (CNS).[3] This document provides a comprehensive, tiered protocol for the systematic evaluation of a novel compound, 2-(3,4-Difluorophenyl)morpholine. The structural similarity to known psychoactive agents suggests a potential interaction with CNS targets, particularly monoamine transporters.[4] This guide details a logical progression from initial in vitro target screening to essential safety pharmacology and conditional in vivo functional assays, designed for researchers in drug discovery and development.

Introduction and Scientific Rationale

The morpholine ring is a versatile building block that can modulate pharmacokinetic properties and often forms key interactions with biological targets.[1][3] Its incorporation into small molecules has led to treatments for a wide range of conditions. The substitution with a difluorophenyl group suggests that 2-(3,4-Difluorophenyl)morpholine may exhibit activity at neurotransmitter systems. The primary hypothesis is that this compound may function as a monoamine reuptake inhibitor, a class of drugs widely used in the treatment of depression and other mood disorders.[4][5]

This protocol outlines a three-tiered approach to systematically characterize the compound's bioactivity:

  • Tier 1 (Primary Screening): Focuses on identifying the primary molecular target(s) by assessing affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Tier 2 (Safety Pharmacology): Evaluates critical, off-target liabilities early in the discovery process, including potential for drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition and risk of cardiotoxicity via hERG channel blockade.[6][7]

  • Tier 3 (In Vivo Functional Assays): Proposes validated rodent behavioral models to assess potential antidepressant and anxiolytic-like effects, to be conducted if significant and selective activity is confirmed in Tier 1.[8][9]

This structured workflow ensures a resource-efficient and scientifically rigorous evaluation of the compound's therapeutic potential and safety profile.

Experimental Workflow Overview

G cluster_0 Tier 1: Primary Target Screening cluster_1 Tier 2: In Vitro Safety Pharmacology cluster_2 Tier 3: In Vivo Functional Evaluation (Conditional on Tier 1 Results) T1 Monoamine Transporter Uptake Assays (SERT, NET, DAT) T2_CYP CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) T1->T2_CYP T2_hERG hERG Channel Inhibition Assay T1->T2_hERG T2_Cyto General Cytotoxicity Assay (e.g., SH-SY5Y cells) T1->T2_Cyto decision Potent & Selective Activity? T2_CYP->decision T2_hERG->decision T2_Cyto->decision T3_FST Forced Swim Test (FST) (Antidepressant-like) end Comprehensive Bioactivity Profile T3_FST->end T3_EPM Elevated Plus Maze (EPM) (Anxiolytic-like) T3_EPM->end start Synthesize & Purify 2-(3,4-Difluorophenyl)morpholine start->T1 decision->T3_FST  Yes decision->T3_EPM  Yes decision->end No / Unfavorable Profile

Caption: Tiered workflow for bioactivity profiling.

Compound Handling and Safety Precautions

The hydrochloride salt of 2-(3,4-Difluorophenyl)morpholine is associated with hazard statements H302, H315, H319, H332, and H335, indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[10] The parent morpholine scaffold is a corrosive, flammable liquid.[11][12]

Required Precautions:

  • Handle the compound in a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]

  • Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions for experiments to minimize handling of the neat compound. Store stock solutions at -20°C or -80°C.

Tier 1 Protocol: Monoamine Transporter Uptake Assays

Principle of the Assay

This protocol measures the ability of 2-(3,4-Difluorophenyl)morpholine to inhibit the uptake of a fluorescent substrate into HEK293 cells stably expressing human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters. Inhibition of uptake results in a decreased intracellular fluorescence signal, which is proportional to the inhibitory activity of the test compound.[15]

Signaling Pathway: Monoamine Reuptake Inhibition

G cluster_pre cluster_post Vesicle Vesicles with Monoamines (MA) MA_release Monoamine Release Vesicle->MA_release Transporter Monoamine Transporter (SERT, NET, or DAT) SynapticCleft Synaptic Cleft MA_release->SynapticCleft Neurotransmission Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal SynapticCleft->Transporter Reuptake SynapticCleft->Receptor TestCompound 2-(3,4-Difluorophenyl)morpholine (Test Compound) TestCompound->Transporter Inhibits

Caption: Mechanism of monoamine reuptake inhibition.

Materials and Reagents
  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: e.g., Neurotransmitter Transporter Uptake Assay Kit (commercially available).

  • Positive Controls: Fluoxetine (for SERT), Desipramine (for NET), GBR12909 (Vanoxerine, for DAT).[15]

  • Test Compound: 2-(3,4-Difluorophenyl)morpholine, 10 mM stock in DMSO.

  • 96-well, black-walled, clear-bottom microplates.

  • Fluorescence plate reader.

Step-by-Step Protocol
  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in Assay Buffer. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest test compound concentration, typically ≤0.5%).

  • Assay Initiation: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer once with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells. d. Pre-incubate the plate for 15-20 minutes at 37°C.[15]

  • Substrate Addition: Add 50 µL of the fluorescent substrate solution (prepared according to the manufacturer's instructions) to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C, protected from light.

  • Signal Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis
  • Subtract the background fluorescence (wells with no cells).

  • Normalize the data: Express the fluorescence in each well as a percentage of the vehicle control (% of Control).

  • Plot the % of Control against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound that inhibits 50% of the transporter activity).

Parameter Description Example Result Template
hSERT IC₅₀ (nM) Potency of inhibition at the serotonin transporter.Value ± SEM
hNET IC₅₀ (nM) Potency of inhibition at the norepinephrine transporter.Value ± SEM
hDAT IC₅₀ (nM) Potency of inhibition at the dopamine transporter.Value ± SEM

Tier 2 Protocols: In Vitro Safety Pharmacology

Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay evaluates the potential of the test compound to cause drug-drug interactions by inhibiting major human CYP enzymes.[6][16] The assay uses human liver microsomes and specific probe substrates for each CYP isoform. Inhibition is measured by quantifying the decrease in the formation of the substrate's metabolite via LC-MS/MS.[17][18]

Protocol Summary:

  • System: Pooled human liver microsomes.

  • CYP Isoforms Tested: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (at minimum).[18]

  • Procedure: a. Pre-incubate the test compound (at various concentrations), human liver microsomes, and a specific CYP probe substrate in a phosphate buffer. b. Initiate the reaction by adding an NADPH-regenerating system. c. Incubate at 37°C for a defined period. d. Stop the reaction by adding a quenching solvent (e.g., acetonitrile). e. Analyze the formation of the specific metabolite using LC-MS/MS.

  • Controls: Include known selective inhibitors for each isoform as positive controls.

  • Data Analysis: Calculate IC₅₀ values for each CYP isoform.

CYP Isoform Probe Substrate Positive Control IC₅₀ (µM) Template
CYP1A2 PhenacetinFurafyllineValue
CYP2C9 DiclofenacSulfaphenazoleValue
CYP2C19 S-MephenytoinTiclopidineValue
CYP2D6 DextromethorphanQuinidineValue
CYP3A4 MidazolamKetoconazoleValue
hERG Potassium Channel Inhibition Assay

Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[19] This assay is a critical regulatory safety test. Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on the hERG current.[7]

Protocol Summary:

  • System: HEK293 or CHO cells stably expressing the hERG channel.

  • Method: Automated whole-cell patch-clamp electrophysiology (e.g., QPatch or SyncroPatch systems).[7]

  • Procedure: a. Establish a stable whole-cell recording from a single cell. b. Apply a specific voltage protocol to elicit the characteristic hERG tail current.[20] c. Perfuse the cell with a vehicle solution to establish a baseline current. d. Sequentially apply increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) and record the current at each concentration.

  • Controls: Use a known potent hERG inhibitor (e.g., E-4031 or Cisapride) as a positive control.[7][20]

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline and determine the IC₅₀ value.

Parameter Description IC₅₀ (µM) Template
hERG IC₅₀ Potency of hERG channel blockade.Value

Tier 3 Protocols: In Vivo Behavioral Assays

Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with national and institutional guidelines for the care and use of laboratory animals.

Forced Swim Test (FST) for Antidepressant-Like Activity

Principle: The FST is a widely used model to screen for antidepressant activity. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is robustly reduced by clinically effective antidepressant drugs.[9][21]

Protocol Summary:

  • Animals: Male mice (e.g., C57BL/6) or rats.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: a. Administer the test compound (at various doses), a positive control (e.g., Imipramine or Fluoxetine), or vehicle via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the test.[21] b. Place each animal individually into the swim cylinder for a 6-minute session. c. Record the session for later analysis.

  • Scoring: Measure the total duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[21]

Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

Principle: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds reduce this aversion, leading to an increase in the time spent and entries made into the open arms of the maze.[8][22]

Protocol Summary:

  • Animals: Male mice or rats.

  • Apparatus: A plus-shaped maze elevated above the floor, with two opposing "open" arms (exposed) and two opposing "closed" arms (with high walls).

  • Procedure: a. Administer the test compound, a positive control (e.g., Diazepam), or vehicle 30-60 minutes before the test. b. Place the animal in the center of the maze, facing one of the open arms. c. Allow the animal to explore the maze for 5 minutes. d. Use a video-tracking system to record movement.

  • Scoring: Key parameters include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Behavioral Test Key Parameter Measured Expected Outcome for Active Compound
Forced Swim Test Duration of Immobility (seconds)Decrease
Elevated Plus Maze % Time in Open ArmsIncrease
Elevated Plus Maze # of Open Arm EntriesIncrease

References

  • Parmar, M., & Singh, K. (2012). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Retrieved from [Link]

  • Coppola, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. MDPI. Retrieved from [Link]

  • Rabari, V. (2015). hERG Assay. Slideshare. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved from [Link]

  • Du, L., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. PMC - NIH. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Labs. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Retrieved from [Link]

  • JETIR. (2021). Experimental Models for Screening Anxiolytic Activity. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Sagi, M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]

  • Castagné, V., et al. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. Antidepressants: From Monoamines to Glutamate. NCBI - NIH. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Retrieved from [Link]

  • Nayak, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Bruijnzeel, A. W., et al. (2012). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics. PMC - NIH. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Redox. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. PubMed. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. PubMed. Retrieved from [Link]

  • Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules. ResearchGate. Retrieved from [Link]

  • Hinz, M., et al. (2011). Monoamine depletion by reuptake inhibitors. Drug, Healthcare and Patient Safety. Dove Medical Press. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Wikipedia. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. MDPI. Retrieved from [Link]

  • Ianni, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. PMC - NIH. Retrieved from [Link]

Sources

Application Notes: High-Purity Isolation of 2-(3,4-Difluorophenyl)morpholine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of robust methodologies for the purification of 2-(3,4-difluorophenyl)morpholine, a key intermediate in contemporary drug discovery and materials science. The morpholine scaffold is integral to many biologically active compounds, enhancing their pharmacokinetic profiles.[1] Consequently, obtaining this intermediate in a highly pure form is critical for the synthesis of active pharmaceutical ingredients (APIs) and for ensuring the validity and reproducibility of research data. We present three field-proven protocols—recrystallization, flash column chromatography, and acid-base extraction—designed to effectively remove common synthesis-related impurities. Additionally, this document outlines standard analytical techniques for the rigorous assessment of final product purity.

Introduction: The Imperative for Purity

The compound 2-(3,4-difluorophenyl)morpholine serves as a crucial building block in medicinal chemistry. The difluorophenyl moiety offers unique electronic properties and metabolic stability, while the morpholine ring often imparts favorable solubility and pharmacokinetic characteristics.[1] Impurities, such as unreacted starting materials, by-products, or residual solvents, can have profound, often detrimental, effects on downstream applications. They can interfere with subsequent reaction pathways, compromise the biological activity of the final API, or introduce toxicity. Therefore, a robust and validated purification strategy is not merely a procedural step but a cornerstone of scientific integrity and successful drug development.

This document details three complementary purification techniques, each suited for different scales and impurity profiles. The choice of method depends on the nature of the impurities, the quantity of material, and the desired final purity level.

Purification Methodologies
2.1. Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[2]

Causality of Experimental Choices: The selection of an appropriate solvent system is the most critical factor for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For 2-(3,4-difluorophenyl)morpholine, which is a moderately polar compound, solvents like isopropyl alcohol (IPA), ethanol, or a binary mixture such as ethyl acetate/heptane are excellent candidates.[3][4] The slow cooling rate is crucial; rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

Protocol 1: Recrystallization of 2-(3,4-Difluorophenyl)morpholine

  • Solvent Screening: In separate small test tubes, test the solubility of ~20 mg of the crude product in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. Identify a solvent or solvent pair that meets the ideal criteria. For this protocol, we will proceed with isopropanol (IPA).

  • Dissolution: Place the crude 2-(3,4-difluorophenyl)morpholine (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of IPA and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise as the solution approaches its boiling point until a clear, saturated solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed within a larger beaker of warm water.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold IPA to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Workflow for Recrystallization

G cluster_0 Recrystallization Protocol Crude Solid Crude Solid Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Solid->Dissolve in Hot Solvent Add minimal hot solvent Cool Slowly Cool Slowly Dissolve in Hot Solvent->Cool Slowly Saturated solution Filter Crystals Filter Crystals Cool Slowly->Filter Crystals Crystals form, impurities in solution Wash with Cold Solvent Wash with Cold Solvent Filter Crystals->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals

Caption: Workflow for purification by recrystallization.

2.2. Flash Column Chromatography: Versatile Separation

Flash column chromatography is a highly effective technique for separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5][6] This method is particularly useful for purifying non-crystalline solids, oils, or for separating mixtures with closely related polarities.

Causality of Experimental Choices: The choice of the mobile phase (eluent) is critical for achieving good separation. For a moderately polar compound like 2-(3,4-difluorophenyl)morpholine, a common and effective stationary phase is silica gel.[5] The eluent system is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[6] A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to first elute non-polar impurities, followed by the target compound, and finally any highly polar impurities.[7]

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35. A starting point for 2-(3,4-difluorophenyl)morpholine is 30% ethyl acetate in hexanes.

  • Column Packing: Prepare a glass column with a slurry of silica gel (particle size 40-63 µm) in the initial, least polar eluent.[7] Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash). Start with a low polarity mixture (e.g., 10% ethyl acetate/hexanes) and gradually increase the polarity (gradient elution) according to the separation observed on TLC.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified 2-(3,4-difluorophenyl)morpholine.

Workflow for Flash Chromatography

G cluster_1 Flash Chromatography Protocol Prepare Column Pack Silica Gel Column Load Sample Load Crude Sample Prepare Column->Load Sample Elute with Solvent Elute with Solvent Gradient Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Analyze Fractions Analyze by TLC Collect Fractions->Analyze Fractions Combine & Evaporate Combine Pure Fractions & Evaporate Analyze Fractions->Combine & Evaporate Pool pure fractions Pure Product Pure Product Combine & Evaporate->Pure Product

Caption: Workflow for purification by flash chromatography.

2.3. Acid-Base Extraction: Exploiting Chemical Properties

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[8] 2-(3,4-Difluorophenyl)morpholine contains a basic nitrogen atom, which can be protonated by an acid to form a water-soluble salt.[9][10] This allows for its separation from neutral or acidic impurities.

Causality of Experimental Choices: The key principle is manipulating the solubility of the target amine by changing the pH.[11] By washing an organic solution of the crude product with a dilute aqueous acid (e.g., HCl), the basic morpholine is protonated (R₂NH → R₂NH₂⁺Cl⁻) and moves into the aqueous layer.[12] Neutral impurities remain in the organic layer. The aqueous layer is then isolated, and a base (e.g., NaOH) is added to neutralize the acid and deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine, which can then be extracted back into an organic solvent.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. Repeat the acidic wash on the organic layer one more time and combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the regenerated neutral amine back into an organic solvent (e.g., diethyl ether or dichloromethane) three times using one-third volume of the aqueous layer for each extraction.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Workflow for Acid-Base Extraction

G cluster_2 Acid-Base Extraction Protocol Dissolve Dissolve in Organic Solvent Extract_Acid Extract with Aqueous Acid Dissolve->Extract_Acid Separate_Layers Separate Layers Extract_Acid->Separate_Layers Aqueous_Layer Aqueous Layer (Amine Salt) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (Impurities) Separate_Layers->Organic_Layer Basify Add Base (NaOH) Aqueous_Layer->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Dry_Evaporate Dry & Evaporate Extract_Organic->Dry_Evaporate Pure_Product Pure_Product Dry_Evaporate->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Purity Assessment

Post-purification analysis is essential to confirm the identity and purity of the isolated compound. A combination of techniques is often employed for a comprehensive assessment.

TechniquePrincipleInformation Provided
HPLC Differential partitioning between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.[13][14]
GC-MS Separation by volatility followed by mass-based detection.Detection of volatile impurities, confirmation of molecular weight.[13]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, detection of structurally different impurities.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(3,4-difluorophenyl)morpholine.

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of ~1 mg/mL in methanol or acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area of the main peak divided by the total area of all peaks.

Method Comparison
MethodTypical PurityTypical YieldScalabilityAdvantages & Disadvantages
Recrystallization >99%60-90%ExcellentPro: High purity, cost-effective, simple. Con: Only for solids, requires significant product loss in mother liquor.
Flash Chromatography 95-99%70-95%GoodPro: Versatile for solids/oils, separates similar compounds. Con: Requires solvents/silica, can be labor-intensive.
Acid-Base Extraction 90-98%>90%ExcellentPro: Removes neutral/acidic impurities, high recovery. Con: Does not remove other basic impurities, requires multiple steps.
References
  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link]

  • Acid–base extraction. (2023). Wikipedia. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Liquid/liquid Extraction. (n.d.). University of South Alabama. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. [Link]

  • Liquid phase method for morpholine. (2023). Pranovo. [Link]

  • Solvents for fluorinated polymers. (1994).
  • Different analytical methods of estimation of morpholine or its derivatives. (2018). ResearchGate. [Link]

  • (R)-2-(3,4-difluorophenyl)morpholine hydrochloride. (n.d.). Chemsrc. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (1995). ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. (2020).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • 2-(3,4-difluorophenyl)morpholine (C10H11F2NO). (n.d.). PubChemLite. [Link]

  • Successful Flash Chromatography. (2018). Biotage. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2022). Polymers. [Link]

  • Method for preparing morpholine derivative. (1984).
  • Green Chemistry. (2025). Royal Society of Chemistry. [Link]

  • Purification - Flash Chromatography. (n.d.). Interchim. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2022). MDPI. [Link]

  • Fluorination of Haloaromatic Compounds. (1962). Journal of Research of the National Bureau of Standards. [Link]

Sources

Application Note: A Robust GC-MS Method for the Sensitive Detection of Morpholine in Pharmaceutical and Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine is a versatile organic compound utilized in various industrial applications, including as a corrosion inhibitor and an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] Its potential presence as an impurity in drug products and as a residue in food commodities necessitates a sensitive and reliable analytical method for its detection and quantification.[2][3] This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of morpholine. Due to the polar nature of morpholine, direct GC-MS analysis presents challenges; this protocol employs a well-established derivatization technique to enhance volatility and chromatographic performance.[2][4] The method, which involves the conversion of morpholine to its N-nitrosomorpholine derivative, is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and safety monitoring in both pharmaceutical and food industries.[4][5]

Introduction: The Analytical Challenge of Morpholine

Morpholine (tetrahydro-2H-1,4-oxazine) is a heterocyclic amine widely used in the synthesis of various pharmaceutical agents, such as the antibiotic linezolid and the anticancer drug gefitinib.[1] It also finds application as a pH adjuster in steam systems of power plants and as an emulsifier in wax coatings for fruits to prolong freshness.[1][4] The presence of residual morpholine in active pharmaceutical ingredients (APIs) or final drug products must be strictly controlled as it can impact the efficacy and safety of the medication.[3] Similarly, its use in food coatings raises concerns about dietary exposure.

Direct analysis of morpholine by GC-MS is hindered by its high polarity and low volatility, leading to poor peak shape and low sensitivity.[2][4] To overcome these limitations, a derivatization step is essential. This protocol focuses on the nitrosation of morpholine, a secondary amine, using sodium nitrite in an acidic environment to form the stable and volatile N-nitrosomorpholine (NMOR).[4][5][6] This derivative is highly amenable to GC-MS analysis, allowing for sensitive and accurate quantification.[7]

Principle of the Method

The core of this analytical method is the chemical derivatization of morpholine to N-nitrosomorpholine (NMOR), as depicted in the reaction below. This reaction is typically carried out in an acidic medium, which facilitates the formation of the nitrosating agent from sodium nitrite.[4][6]

Reaction: Morpholine + NaNO₂ (in acidic condition) → N-nitrosomorpholine

The resulting NMOR is a volatile compound that can be efficiently separated from the sample matrix using gas chromatography and subsequently detected with high specificity and sensitivity by a mass spectrometer.[6]

Experimental Workflow

The overall analytical workflow is designed to ensure the reliable and reproducible quantification of morpholine. The key stages of the process are outlined in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample Sample Receipt (Pharmaceuticals/Food) Homogenization Homogenization/ Dissolution Sample->Homogenization Filtration Filtration (0.22 µm) (for liquid samples) Homogenization->Filtration Lipid_Removal Lipid Removal (for high-fat matrices) Homogenization->Lipid_Removal if applicable Acidification Acidification (HCl) Filtration->Acidification Lipid_Removal->Acidification Nitrosation Addition of NaNO₂ Acidification->Nitrosation Incubation Incubation (e.g., 40°C for 5 min) Nitrosation->Incubation LLE Liquid-Liquid Extraction (e.g., Dichloromethane) Incubation->LLE Organic_Phase Collection of Organic Layer LLE->Organic_Phase Injection GC Injection Organic_Phase->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: GC-MS workflow for morpholine analysis.

Detailed Protocols

Reagents and Materials
  • Morpholine (≥99% purity)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM), GC grade

  • Methanol, GC grade

  • Deionized water

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge tubes

  • Vortex mixer

  • Heating block or water bath

  • GC vials with inserts

Standard and Quality Control (QC) Sample Preparation
  • Stock Standard Solution (e.g., 50 mg/L): Prepare by accurately weighing and dissolving morpholine in deionized water.[4]

  • Working Standard Solutions (e.g., 10-500 µg/L): Prepare a series of calibration standards by serially diluting the stock solution with deionized water.[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 50, 200, and 400 µg/L) by spiking a known amount of morpholine into a blank matrix (e.g., drug-free placebo or morpholine-free juice).[4]

Sample Preparation

The sample preparation protocol should be adapted to the specific matrix.

For Liquid Samples (e.g., juices, aqueous drug solutions):

  • Filter the sample through a 0.22 µm membrane filter to remove any particulate matter.[2]

For Solid Samples (e.g., drug granules, fruit peels):

  • Dissolution: Dissolve a known weight of the sample (e.g., ibuprofen granules) in a suitable solvent like deionized water.[6]

  • Centrifugation: Centrifuge the solution (e.g., at 10,000 rpm for 15 minutes) and collect the supernatant.[6]

  • Lipid Removal (for high-fat matrices like fruit peels): For matrices with high lipid content, a defatting step is crucial to prevent interference and ensure a clear final extract.[6][8] This can be achieved by performing a sequential extraction with a non-polar solvent like hexane prior to derivatization.[2]

Derivatization and Extraction Protocol
  • Transfer 2.0 mL of the prepared sample, standard, or QC solution into a glass test tube.

  • Add 200 µL of 0.05 M HCl and vortex for 30 seconds. The acidic condition is critical for the derivatization reaction.[8]

  • Add 200 µL of saturated sodium nitrite solution and vortex immediately.[8]

  • Heat the mixture at 40°C for 5 minutes in a heating block or water bath.[4][6]

  • Cool the mixture to room temperature.

  • Add 0.5 mL of dichloromethane, vortex vigorously for 1 minute, and then let it stand for 10 minutes to allow for phase separation.[4][6]

  • Carefully transfer the lower organic layer (dichloromethane) to a GC vial for analysis.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of N-nitrosomorpholine. These may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 7890 or equivalent
Column TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or similar mid-polarity column
Carrier Gas Helium at a constant flow rate of 2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 1:7 ratio)
Oven Program Initial temp 100°C for 4 min, ramp at 10°C/min to 120°C (hold 3 min), then ramp at 20°C/min to 250°C (hold 5 min)[6]
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 116.1
Qualifier Ion m/z 86.1

Method Validation and Performance

This GC-MS method for morpholine has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[9] The validation parameters confirm that the method is specific, linear, accurate, and precise.[10][11]

Table of Quantitative Performance Data:

Parameter Performance in Apple Juice & Ibuprofen[4][5] Performance in Fruit Peels[12]
Linearity Range 10 – 500 µg/L10 – 400 µg/kg
Correlation Coefficient (r²) > 0.99> 0.999
Limit of Detection (LOD) 7.3 µg/L1.3 – 3.3 µg/kg
Limit of Quantification (LOQ) 24.4 µg/LNot specified
Spiked Recovery Rate 94.3% – 109.0%88.6% – 107.2%
Intra-day Precision (RSD%) 2.0% – 4.4%1.4% – 9.4%
Inter-day Precision (RSD%) 3.3% – 7.0%1.5% – 2.8%
  • Specificity: The method demonstrates excellent specificity, with no significant interference observed from endogenous components in the various matrices tested.[9]

  • Linearity: A linear relationship between peak area and concentration is consistently achieved, with correlation coefficients exceeding 0.99.[4]

  • Accuracy: Accuracy, assessed through recovery studies, typically falls within the range of 94.3% to 109.0%, indicating minimal matrix effects and high quantitative accuracy.[5]

  • Precision: The method is highly precise, with relative standard deviations (RSD) for repeatability and intermediate precision being well below acceptable limits (typically <15%).[5][11]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust solution for the quantification of morpholine in diverse and complex matrices such as pharmaceuticals and food products. The derivatization to N-nitrosomorpholine is a critical step that significantly enhances the sensitivity and chromatographic performance of the analysis. The comprehensive validation data underscores the method's accuracy, precision, and specificity, making it an invaluable tool for quality control laboratories and regulatory bodies to ensure product safety and compliance.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024).
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Chen, L., De Borba, B., & Rohrer, J. (n.d.).
  • Laboratory analysis of morpholine (CAS: 110-91-8). (2017). Analytice.
  • A Review on GC-MS and Method Development and Valid
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023).
  • Kim, I., et al. (2020).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Semantic Scholar.
  • Liquid phase method for morpholine. (2023). Heze Sirloong Chemical Co.,Ltd.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020).

Sources

Navigating the Chromatographic Maze: A Detailed Guide to the HPLC Analysis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry and pharmaceutical development, frequently incorporated to enhance solubility, polarity, and pharmacological activity.[1] Their presence, whether as part of an active pharmaceutical ingredient (API) or as a potential impurity, necessitates robust and reliable analytical methods for quantification and control.[2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering the versatility to handle the diverse physicochemical properties of morpholine-containing compounds.[3] This comprehensive guide delves into the nuances of developing and validating HPLC methods for morpholine derivatives, providing researchers, scientists, and drug development professionals with a framework built on deep mechanistic understanding and field-proven protocols. We will explore various chromatographic modes, from reversed-phase to hydrophilic interaction liquid chromatography (HILIC), and discuss the critical choices in stationary phase, mobile phase composition, and detection that underpin a successful separation.

Introduction: The Analytical Challenge of Morpholine Derivatives

Morpholine (tetrahydro-2H-1,4-oxazine) is a simple heterocycle, yet its derivatives present a unique set of analytical challenges.[3] As small, polar, and often basic compounds, they can exhibit poor retention on traditional reversed-phase (RP) columns and are prone to peak tailing due to interactions with residual silanols on the silica support.[4] Furthermore, many simple morpholine derivatives lack a strong UV chromophore, complicating detection by the most common HPLC detector, the UV-Vis spectrophotometer.[5][6]

Addressing these challenges requires a thoughtful approach to method development, moving beyond generic protocols to a tailored strategy that considers the specific properties of the analyte and the matrix in which it is being analyzed. This guide will provide the foundational knowledge and practical steps to develop such a strategy.

Chromatographic Strategies for Morpholine Derivatives

The selection of the appropriate chromatographic mode is the most critical decision in developing an HPLC method for morpholine derivatives. The choice hinges on the polarity of the analyte and its ionization behavior.

Reversed-Phase Chromatography (RPC)

For moderately polar and nonpolar morpholine derivatives, RPC remains a viable option.[7] The key to success lies in managing the basic nature of the morpholine nitrogen.

  • Mechanism: In RPC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. Retention is driven by hydrophobic interactions between the analyte and the stationary phase.

  • Controlling Peak Shape: For basic morpholine derivatives, operating at a low mobile phase pH (typically 2.5-3.5) is crucial. At this pH, the morpholine nitrogen is protonated, which suppresses its interaction with acidic silanol groups on the silica surface, thereby minimizing peak tailing. The use of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is standard practice.[8]

  • Ion-Pair Chromatography (IPC): For highly polar or charged morpholine derivatives that exhibit insufficient retention in standard RPC, IPC can be a powerful tool.[9] An ion-pairing reagent, such as an alkyl sulfonate (e.g., heptanesulfonate), is added to the mobile phase.[10] This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the RPC column.[10]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular and often superior alternative to RPC for the analysis of very polar and hydrophilic compounds, a category into which many morpholine derivatives fall.[11][12]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[13][14] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[15] The elution order is generally the reverse of that in RPC, with more polar compounds being more strongly retained.[15]

  • Advantages for Morpholine Derivatives: HILIC offers enhanced retention for polar morpholine derivatives that would otherwise elute in the void volume in RPC.[15] The high organic content of the mobile phase also provides benefits for mass spectrometry (MS) detection, leading to improved ionization efficiency and sensitivity.[14]

HILIC_vs_RPC cluster_RPC Reversed-Phase Chromatography (RPC) cluster_HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) RPC_Stationary Non-Polar Stationary Phase (e.g., C18) RPC_Mobile Polar Mobile Phase (e.g., Water/Acetonitrile) RPC_Retention Retention of Non-Polar Analytes RPC_Elution Elution of Polar Analytes HILIC_Stationary Polar Stationary Phase (e.g., Silica, Amide) HILIC_Mobile Non-Polar Mobile Phase (High % Acetonitrile) HILIC_Retention Retention of Polar Analytes HILIC_Elution Elution of Non-Polar Analytes Analyte Morpholine Derivative (Polar, Basic) Analyte->RPC_Elution Poor Retention Analyte->HILIC_Retention Good Retention

Caption: Comparison of RPC and HILIC for polar analytes.

Detection Techniques: Seeing the Invisible

The choice of detector is dictated by the physicochemical properties of the morpholine derivative.

  • UV-Vis Detection: This is the most common detector but is only suitable for morpholine derivatives that possess a chromophore (a part of the molecule that absorbs UV-Vis light).[6] For derivatives without a chromophore, derivatization with a UV-active agent can be employed.[16][17] For example, reaction with 1-naphthylisothiocyanate can form a thiourea derivative that is readily detectable by UV.[16]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for non-volatile analytes that lack a chromophore.[4][6] The mobile phase is nebulized and evaporated, and the detector measures the light scattered by the remaining analyte particles.

  • Mass Spectrometry (MS): MS is a highly sensitive and selective detection technique that is particularly well-suited for the analysis of morpholine derivatives, especially when coupled with HILIC.[6][18] It can provide molecular weight information and structural confirmation.

Application Protocols

The following protocols provide a starting point for the analysis of morpholine derivatives using different HPLC techniques. These should be optimized based on the specific analyte and matrix.

Protocol 1: Reversed-Phase HPLC for a Moderately Polar Morpholine Derivative

This protocol is suitable for a morpholine derivative with some hydrophobic character, such as 4-phenylmorpholine.[7]

Table 1: RPC Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 20 µL

Experimental Workflow:

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.[8]

    • For Mobile Phase B, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.[8]

    • Degas both mobile phases using sonication or vacuum filtration.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the morpholine derivative.

    • Dissolve the sample in 10 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.[8]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[8]

  • HPLC System Setup and Operation:

    • Install the C18 column and equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.[8]

    • Set the UV detector to a wavelength of 210 nm.[8]

    • Inject 20 µL of the prepared sample onto the column.[8]

    • Run the gradient program as specified in the chromatographic conditions table.[8]

RPC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis Mobile_Phase Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in Acetonitrile) Sample_Prep Prepare Sample (1 mg/mL in Mobile Phase A) Mobile_Phase->Sample_Prep Filter Filter Sample (0.45 µm) Sample_Prep->Filter Equilibrate Equilibrate C18 Column Filter->Equilibrate Inject Inject 20 µL of Sample Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection at 210 nm Gradient->Detect

Sources

Application Notes and Protocols for Elucidating the Pharmacological Activity of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive scaffold for drug design.[2] When combined with a difluorophenyl moiety, as in 2-(3,4-Difluorophenyl)morpholine, the resulting molecule possesses a unique electronic and lipophilic profile that can significantly influence its interaction with biological targets. The fluorine substitutions can enhance binding affinity, improve blood-brain barrier permeability, and block metabolic degradation pathways.[1]

Given the prevalence of the phenyl-morpholine core in known inhibitors of monoamine transporters and the structural similarity to antagonists of G-protein coupled receptors (GPCRs), a systematic pharmacological evaluation is warranted to determine the primary biological targets of 2-(3,4-Difluorophenyl)morpholine.[3][4] This document provides a comprehensive, multi-tiered screening strategy, complete with detailed protocols, to guide researchers in thoroughly characterizing the activity of this compound. The proposed workflow is designed to be a self-validating system, progressing from high-throughput screening assays to more detailed mechanistic studies.

Tier 1: Primary Screening for Monoamine Transporter Inhibition

Rationale: The core structure of 2-(3,4-Difluorophenyl)morpholine bears a resemblance to known monoamine reuptake inhibitors, which are crucial for regulating neurotransmitter levels in the synaptic cleft.[5] Therefore, the initial and most critical step is to assess its inhibitory activity against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Protocol 1.1: Homogeneous Fluorescence-Based Neurotransmitter Uptake Assay

This high-throughput assay provides a rapid assessment of the compound's ability to block the uptake of neurotransmitters into cells expressing the respective transporters. The use of a fluorescent substrate that mimics biogenic amines eliminates the need for radioactive materials and allows for kinetic or endpoint measurements.[6][7]

Principle: Cells stably expressing DAT, SERT, or NET are incubated with the test compound, 2-(3,4-Difluorophenyl)morpholine. A fluorescent substrate is then added, which is taken up by the transporters, leading to an increase in intracellular fluorescence. An effective inhibitor will block this uptake, resulting in a lower fluorescence signal compared to the vehicle control. A masking dye is often included to quench extracellular fluorescence, thereby improving the signal-to-noise ratio.[7]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis C1 Seed cells expressing DAT, SERT, or NET in a 96- or 384-well plate C2 Allow cells to adhere overnight C1->C2 A1 Wash cells with Hank's Balanced Salt Solution (HBSS) C2->A1 A2 Add varying concentrations of 2-(3,4-Difluorophenyl)morpholine A1->A2 A3 Incubate for 10-30 minutes at 37°C A2->A3 A4 Add fluorescent substrate and masking dye A3->A4 A5 Read fluorescence intensity (kinetic or endpoint) A4->A5 D1 Normalize data to controls (0% and 100% inhibition) A5->D1 D2 Plot % inhibition vs. log[compound] D1->D2 D3 Calculate IC50 value D2->D3

Caption: Workflow for the fluorescence-based neurotransmitter uptake assay.

Detailed Steps:

  • Cell Plating: Seed HEK293 cells stably expressing human DAT, SERT, or NET into black, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the assay.[6] Refer to Table 1 for recommended seeding densities.

  • Compound Preparation: Prepare a serial dilution of 2-(3,4-Difluorophenyl)morpholine in 1X Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. The final concentration in the assay should typically range from 1 nM to 100 µM.

  • Assay Procedure: a. On the day of the assay, remove the culture medium from the cells. b. Add the diluted compound or vehicle control to the wells. Include a known inhibitor for each transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) as a positive control for 100% inhibition.[5][8] c. Incubate the plate for 10-30 minutes at 37°C and 5% CO2.[6] d. Add the fluorescent substrate/dye solution as per the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[6] e. Immediately begin reading the fluorescence intensity on a bottom-read fluorescence microplate reader. Kinetic reads are preferable for mechanistic studies, while endpoint reads are suitable for high-throughput screening.[7]

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the data with the vehicle control representing 0% inhibition and the positive control representing 100% inhibition. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary:

Parameter96-Well Plate384-Well Plate
Cell Seeding Density 40,000 - 60,000 cells/well12,500 - 20,000 cells/well
Volume of Compound 100 µL25 µL
Volume of Dye Solution 100 µL25 µL
Incubation Time 10-30 minutes10-30 minutes
Table 1: Recommended parameters for the fluorescence-based uptake assay.[6]
Protocol 1.2: Radioligand Binding Assay for Affinity Determination

Rationale: A positive result in the uptake assay demonstrates functional inhibition but does not confirm direct binding to the transporter. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) at the transporter, providing crucial information about its potency and mechanism of action.[9]

Principle: This assay measures the ability of 2-(3,4-Difluorophenyl)morpholine to displace a known high-affinity radioligand from the transporter. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the transporter of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET), and varying concentrations of 2-(3,4-Difluorophenyl)morpholine.[10]

  • Incubation: Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium (e.g., 2 hours at 4°C for DAT).[11]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Define total binding (radioligand only) and non-specific binding (in the presence of a high concentration of a known non-radioactive ligand). b. Calculate specific binding by subtracting non-specific binding from total binding. c. Plot the percent specific binding against the logarithm of the compound concentration and fit the data to determine the IC50 value. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Screening for GPCR and Enzyme Activity

Rationale: If the compound shows weak or no activity at monoamine transporters, or to build a more comprehensive profile, screening against other common targets for morpholine-containing compounds is the logical next step. These include GPCRs and key enzymes like monoamine oxidases.[1][12]

Protocol 2.1: Calcium Flux Assay for Gq-Coupled GPCRs

Principle: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores. This assay uses a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence upon binding to free calcium, providing a direct measure of receptor activation.[13]

GPCR Gq Signaling Pathway:

G compound 2-(3,4-Difluorophenyl)morpholine (Antagonist?) receptor Gq-Coupled GPCR compound->receptor Blocks g_protein Gαqβγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified Gq-coupled GPCR signaling pathway.

Detailed Steps:

  • Cell Preparation: Plate cells expressing the target GPCR in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.[13]

  • Compound Addition: Add 2-(3,4-Difluorophenyl)morpholine to the wells and incubate for a short period to assess for antagonist activity.

  • Agonist Stimulation: Add a known agonist for the target GPCR to stimulate calcium release.

  • Fluorescence Reading: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader equipped with an automated injection system.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence and absence of the test compound to determine its inhibitory effect and calculate an IC50 value.

Protocol 2.2: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This fluorometric assay measures the hydrogen peroxide (H2O2) produced by the MAO-catalyzed oxidation of a substrate. The H2O2 reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[14] A decrease in fluorescence indicates inhibition of MAO activity.

MAO Inhibition Mechanism:

G substrate p-Tyramine (Substrate) mao MAO-A or MAO-B substrate->mao product1 Aldehyde Product mao->product1 product2 H₂O₂ mao->product2 hrp HRP product2->hrp fluorescence Fluorescent Product product2->fluorescence Reacts with compound 2-(3,4-Difluorophenyl)morpholine (Inhibitor?) compound->mao Inhibits probe Fluorometric Probe probe->fluorescence hrp->fluorescence

Caption: Principle of the fluorometric MAO inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, the substrate (e.g., p-tyramine), HRP, and the fluorescent probe.

  • Assay Setup: In a black 96-well plate, add the MAO enzyme and varying concentrations of 2-(3,4-Difluorophenyl)morpholine.

  • Pre-incubation: Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, HRP, and probe mixture.

  • Fluorescence Measurement: Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 585 nm Em) over time.[14]

  • Data Analysis: a. Determine the rate of reaction from the linear portion of the kinetic curve. b. Plot the reaction rate against the logarithm of the inhibitor concentration to calculate the IC50 value. c. To determine selectivity, run parallel assays with specific inhibitors for MAO-A (clorgyline) and MAO-B (pargyline).[14]

Conclusion and Interpretation

The systematic application of these assays will enable a comprehensive pharmacological characterization of 2-(3,4-Difluorophenyl)morpholine. The initial screen against monoamine transporters will quickly identify if it belongs to this well-established class of CNS drugs. Subsequent assays against GPCRs and MAO will provide a broader understanding of its potential therapeutic applications or off-target liabilities. A positive "hit" in any of these assays should be followed by more detailed mechanistic studies, such as determining the mode of inhibition (e.g., competitive vs. non-competitive) and assessing activity in more complex cell-based or tissue models. This structured approach ensures a thorough and efficient elucidation of the compound's biological activity, paving the way for further drug development efforts.

References

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: (PDF) Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC URL: [Link]

  • Title: Chemical synthesis of morpholine derivatives Source: Google Patents URL
  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]

  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: Analytical Chemistry URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]

  • Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]

  • Title: Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells Source: PMC URL: [Link]

  • Title: Development of serotonin transporter reuptake inhibition assays using JAR cells Source: PMC URL: [Link]

  • Title: NET (SLC6A2) Transporter Assay Source: BioIVT URL: [Link]

  • Title: Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Discovery and Development of Monoamine Transporter Ligands Source: PubMed Central URL: [Link]

  • Title: SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay Source: DiscoverX URL: [Link]

  • Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Overview of Synthetic Strategy

The synthesis of 2-(3,4-Difluorophenyl)morpholine typically involves the reaction of 3,4-difluorophenacyl bromide with N-benzylethanolamine, followed by cyclization and debenzylation. This route is often favored due to the commercial availability of starting materials and generally reliable reaction pathways. However, like any multi-step synthesis, challenges can arise that affect the overall yield and purity of the final product. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-(3,4-Difluorophenyl)morpholine, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Initial Alkylation Step

  • Question: I am observing a low yield of the intermediate, 1-(benzyl(2-hydroxyethyl)amino)-2-(3,4-difluorophenyl)ethan-1-one, after reacting 3,4-difluorophenacyl bromide with N-benzylethanolamine. What are the likely causes and how can I improve the yield?

  • Answer: A low yield in this SN2 reaction can stem from several factors. Firstly, the stoichiometry of the reactants is critical. An excess of N-benzylethanolamine can lead to the formation of undesired byproducts. Conversely, an insufficient amount will result in unreacted 3,4-difluorophenacyl bromide. It is recommended to use a slight excess (1.1-1.2 equivalents) of N-benzylethanolamine.

    Secondly, the reaction temperature plays a crucial role. While heating can accelerate the reaction, it can also promote side reactions. A moderate temperature, typically around 60-80 °C, is often optimal. The choice of solvent is also important. Aprotic polar solvents like acetonitrile or DMF are generally effective for this type of reaction.

    Finally, the purity of the starting materials is paramount. Impurities in either the 3,4-difluorophenacyl bromide or N-benzylethanolamine can interfere with the reaction. Ensure your starting materials are of high purity before proceeding.

Issue 2: Formation of a Double Addition Impurity

  • Question: My reaction mixture shows a significant amount of a double addition impurity. How can I minimize its formation?

  • Answer: The formation of a double addition impurity, where two molecules of 3,4-difluorophenacyl bromide react with one molecule of N-benzylethanolamine, is a common issue.[1] This is particularly prevalent when using a high concentration of the phenacyl bromide or extended reaction times.[1]

    To mitigate this, consider the following strategies:

    • Controlled Addition: Instead of adding all the 3,4-difluorophenacyl bromide at once, a slow, dropwise addition to the solution of N-benzylethanolamine can maintain a low concentration of the alkylating agent and favor the desired mono-alkylation.

    • Stoichiometry: As mentioned previously, using a slight excess of the amine can help to consume the alkylating agent before it has a chance to react a second time.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Issue 3: Incomplete Cyclization

  • Question: The cyclization of the amino alcohol intermediate to form the morpholine ring is sluggish and incomplete. What can I do to drive the reaction to completion?

  • Answer: The intramolecular cyclization is typically acid-catalyzed. The choice and concentration of the acid are critical. Concentrated sulfuric acid is commonly used, but other strong acids like hydrochloric acid can also be effective. The reaction is usually performed at an elevated temperature to facilitate the dehydration and ring closure.

    If the reaction is incomplete, consider the following:

    • Acid Concentration: Ensure that a sufficient amount of acid is used to catalyze the reaction effectively.

    • Temperature and Time: You may need to increase the reaction temperature or prolong the reaction time. However, be cautious of potential degradation of the product at very high temperatures.

    • Water Removal: The cyclization is a dehydration reaction. Removing water as it is formed can help to drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

Issue 4: Difficulty in Purification of the Final Product

  • Question: I am struggling to purify the final 2-(3,4-Difluorophenyl)morpholine. What are the recommended purification methods?

  • Answer: Purification of fluorinated morpholine compounds can be challenging due to their physical properties.[2] Column chromatography is a common and effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system can be adjusted based on the TLC analysis of your crude product.

    For stubborn impurities, preparative HPLC or crystallization may be necessary.[2] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for the initial alkylation step?

    • A1: Aprotic polar solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for the SN2 reaction between 3,4-difluorophenacyl bromide and N-benzylethanolamine. Acetonitrile is often a good first choice due to its relatively low boiling point, which simplifies its removal after the reaction.

  • Q2: How can I confirm the structure of the final product?

    • A2: The structure of 2-(3,4-Difluorophenyl)morpholine should be confirmed using a combination of analytical techniques. 1H NMR and 13C NMR spectroscopy will provide information about the proton and carbon environments, respectively. Mass spectrometry (MS) will confirm the molecular weight of the compound. For unambiguous structure elucidation, 2D NMR techniques like COSY and HSQC can be employed.

  • Q3: Are there alternative synthetic routes to 2-(3,4-Difluorophenyl)morpholine?

    • A3: Yes, other synthetic strategies exist for the synthesis of morpholine derivatives.[3][4][5] For instance, a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl bromide has been reported for the synthesis of substituted morpholines. Another approach involves the reaction of 1,2-amino alcohols with ethylene sulfate.[3][5] The choice of the synthetic route often depends on the availability of starting materials, desired scale, and specific stereochemical requirements.

Experimental Protocols

General Workflow for the Synthesis of 2-(3,4-Difluorophenyl)morpholine

cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 3,4-Difluorophenacyl bromide C Reaction in Acetonitrile A->C B N-Benzylethanolamine B->C D Intermediate: 1-(benzyl(2-hydroxyethyl)amino)- 2-(3,4-difluorophenyl)ethan-1-one C->D E Intermediate F Conc. H2SO4, Heat E->F G Crude Product F->G H Crude Product I Column Chromatography H->I J Pure 2-(3,4-Difluorophenyl)morpholine I->J

Caption: General synthetic workflow for 2-(3,4-Difluorophenyl)morpholine.

Detailed Protocol for Step 1: Alkylation

  • To a solution of N-benzylethanolamine (1.1 eq) in acetonitrile, add 3,4-difluorophenacyl bromide (1.0 eq).

  • Stir the reaction mixture at 60 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate.

Detailed Protocol for Step 2: Cyclization

  • Add the crude intermediate from Step 1 to concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, slowly warm the mixture to 100 °C and stir for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Detailed Protocol for Step 3: Purification

  • Prepare a silica gel column packed in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Summary

StepKey ParametersTypical YieldPurity (by HPLC)
Alkylation 1.1 eq N-benzylethanolamine, Acetonitrile, 60°C, 4-6h75-85%>90%
Cyclization Conc. H2SO4, 100°C, 2-3h60-70%~85% (crude)
Purification Silica gel chromatography (Hexane/EtOAc gradient)>90% (recovery)>98%

Troubleshooting Decision Tree

Start Low Final Yield Step1 Check Yield of Alkylation Step Start->Step1 Step2 Check Yield of Cyclization Step Step1->Step2 Good LowAlkylation Optimize Alkylation: - Check stoichiometry - Control temperature - Use high-purity reagents Step1->LowAlkylation Low Purification Check Purification Recovery Step2->Purification Good LowCyclization Optimize Cyclization: - Increase acid concentration - Increase temperature/time - Remove water Step2->LowCyclization Low LowRecovery Optimize Purification: - Adjust solvent polarity - Consider alternative methods (e.g., crystallization) Purification->LowRecovery Low GoodYield Yield is acceptable Purification->GoodYield Good

Caption: Decision tree for troubleshooting low yield.

References

Sources

troubleshooting common issues in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic scaffold. Morpholine and its derivatives are crucial pharmacophores in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome synthetic hurdles and achieve your target molecules efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing the parent morpholine ring?

A1: The primary industrial-scale synthesis of morpholine involves the dehydration of diethanolamine (DEA) using a strong acid, such as sulfuric acid, at elevated temperatures and pressures.[5][6] An alternative and widely adopted industrial process is the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[6][7]

Q2: I need to synthesize a C-substituted morpholine derivative. What is a modern and efficient laboratory-scale method?

A2: For the synthesis of C-substituted morpholines, a highly efficient and contemporary approach starts from 1,2-amino alcohols. A notable one- or two-step protocol utilizes ethylene sulfate and a base like potassium tert-butoxide (tBuOK), which offers high yields and is considered more environmentally friendly.[5][8] This method is particularly advantageous for achieving selective monoalkylation of primary amines.[5][8]

Q3: How can I effectively purify morpholine, which is known to be hygroscopic?

A3: The hygroscopic nature of morpholine necessitates careful handling to prevent moisture contamination. A standard purification procedure involves:

  • Neutralizing the acidic reaction mixture with a base (e.g., calcium oxide or sodium hydroxide).[5]

  • Performing an initial distillation to obtain crude morpholine.[5]

  • Thoroughly drying the crude product over a potent drying agent like potassium hydroxide (KOH) pellets.[5]

  • A final fractional distillation, often over sodium metal, to yield pure, anhydrous morpholine.[5][9]

Q4: What are the key challenges in the N-arylation of morpholine?

A4: The primary challenges in N-arylation of morpholine, often performed via Buchwald-Hartwig amination, revolve around the reactivity of the aryl halide and the catalyst system's efficiency.[10][11] Ortho-substituted aryl halides are known to give poor yields.[5] Identifying an optimal and cost-effective catalyst (typically palladium- or copper-based) and ligand combination that provides high yields across a broad range of aryl halides is a critical aspect of method development.[10][12][13]

Q5: Are there significant safety concerns when synthesizing morpholine?

A5: Yes, several safety precautions are paramount. The dehydration of diethanolamine involves concentrated strong acids at very high temperatures, which presents a significant hazard.[5] The addition of acid to diethanolamine is a highly exothermic reaction that requires careful control.[5][6][9] Morpholine itself is a flammable and corrosive liquid.[5][14] Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any synthesis.

Troubleshooting Guides

This section addresses specific issues you might encounter during common synthetic procedures for morpholine derivatives.

Guide 1: Low Yield and Dark, Viscous Product in Morpholine Synthesis via Dehydration of Diethanolamine

This is a frequent issue in the classic synthesis of the morpholine core. The cause often lies in reaction conditions and purification.

Troubleshooting & Optimization

Potential Cause Explanation Recommended Solution
Improper Acid Concentration Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[5][15] Incorrect concentration or stoichiometry leads to an incomplete reaction.Use high-purity, concentrated acid. Carefully calculate and add the required molar equivalents. The mixture should be strongly acidic.[9]
Inadequate Temperature Control The reaction requires a high temperature (typically 180-210°C) to drive the dehydration and cyclization.[5][9] Temperatures that are too low result in incomplete conversion, while excessive heat can lead to decomposition and polymerization, causing the dark, viscous appearance.Use a calibrated high-temperature thermometer or thermocouple. Maintain a stable reaction temperature within the optimal range. Ensure uniform heating with a suitable heating mantle and stirrer.
Insufficient Reaction Time This is an equilibrium-driven reaction, and sufficient time is needed to drive it to completion.Ensure the reaction is heated for the recommended duration, which can be 15 hours or more.[5][9]
Inefficient Water Removal The presence of water, a byproduct of the reaction, can inhibit the forward reaction.[6]Use an efficient condenser set up for distillation to remove water as it forms.
Inefficient Purification Morpholine is hygroscopic and can be challenging to separate from residual water and byproducts.After neutralizing and performing a simple distillation, dry the crude morpholine thoroughly with KOH pellets before a final fractional distillation.[5][9]

Experimental Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale) [5][9]

  • In a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.

  • Carefully and slowly add concentrated hydrochloric acid (approx. 50-60 mL of 31% HCl) until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic. [5][9]

  • Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C.

  • Maintain this temperature for 15 hours.

  • Allow the mixture to cool to 160°C and then pour it into a dish to solidify.

  • Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.

  • Transfer the mixture to a round-bottom flask and perform a distillation using a strong, dry flame. Collect the crude, wet morpholine distillate.

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.

  • Decant or filter the morpholine into a separatory funnel and remove the lower aqueous layer.

  • For final purification, add a small piece of sodium metal (~1 g) to the morpholine and reflux for 1 hour.

  • Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[5][9]

Guide 2: Low Conversion in Reductive Amination with Morpholine

Reductive amination is a cornerstone for N-alkylation but can be sluggish.[16][17]

Troubleshooting & Optimization

Potential Cause Explanation Recommended Solution
Slow Iminium/Enamine Formation The initial condensation between morpholine (a secondary amine) and a ketone or aldehyde to form the electrophilic iminium ion can be slow, especially with sterically hindered or electron-rich carbonyls.[18]Try alternative methods to facilitate imine formation, such as using Ti(OiPr)₄ as a Lewis acid catalyst.[16] Consider a two-step procedure where the imine is formed first (often with azeotropic removal of water), followed by reduction.
Ineffective Reducing Agent The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl but potent enough to reduce the iminium ion as it forms.[5]Switch to a different reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective for challenging reductive aminations than NaBH₄ or NaBH₃CN.[5][16]
Suboptimal pH The reaction pH is a delicate balance. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic.Carefully control the pH of the reaction mixture. The use of a mild acid catalyst like acetic acid is common. For sensitive substrates, a buffer system may be beneficial.
Unreactive Carbonyl Compound Some ketones are inherently unreactive towards nucleophilic attack by morpholine.Activate the ketone with a Lewis acid. If the synthesis allows, consider using a more reactive carbonyl compound (e.g., an aldehyde instead of a ketone).

Logical Workflow for Troubleshooting Reductive Amination

G start Low Conversion in Reductive Amination check_imine Is iminium ion formation the issue? start->check_imine check_reductant Is the reducing agent effective? check_imine->check_reductant No solution_lewis Use Lewis Acid (e.g., Ti(OiPr)₄) or perform two-step reaction check_imine->solution_lewis Yes check_carbonyl Is the carbonyl compound unreactive? check_reductant->check_carbonyl No solution_reductant Switch to NaBH(OAc)₃ check_reductant->solution_reductant Yes solution_carbonyl Activate carbonyl with Lewis Acid or use a more reactive analog check_carbonyl->solution_carbonyl Yes end Reaction Optimized solution_lewis->end solution_reductant->end solution_carbonyl->end

Caption: Troubleshooting workflow for low conversion in reductive amination.

Guide 3: Complex Mixtures in Pd-catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but can be sensitive to substrate electronics and reaction conditions.[10][11][12]

Troubleshooting & Optimization

Potential Cause Explanation Recommended Solution
Electron-Poor Aryl Halides The use of electron-poor aryl halides is a known cause for the formation of complex product mixtures and lower yields.[5]The reaction generally performs better with electron-rich or electron-neutral aryl halides. If possible, consider modifying the synthetic route to use a more suitable coupling partner.
Competing Side Reactions Side reactions such as Heck arylation can compete with the desired amination, particularly with certain substrates and ligand systems.[5]Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) often favor reductive elimination to form the C-N bond over other pathways.[13]
Suboptimal Base The choice and strength of the base are crucial for the catalytic cycle. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. An inappropriate base can lead to poor catalyst turnover or side reactions.Screen different bases. For sensitive substrates, a weaker base like K₂CO₃ or K₃PO₄ may be preferable to strong alkoxides, although this may require higher temperatures.[11]
Catalyst Deactivation The palladium catalyst can be deactivated by impurities or undergo aggregation at high temperatures, leading to incomplete conversion.Ensure all reagents and solvents are pure and anhydrous. Use a pre-catalyst that is known to be robust. Lowering the reaction temperature and extending the reaction time may also help.

General Workflow for Buchwald-Hartwig Amination

G sub Aryl Halide + Morpholine cat_cycle Pd(0) Catalytic Cycle sub->cat_cycle Base, Ligand, Solvent, Heat product N-Aryl Morpholine cat_cycle->product

Caption: Simplified workflow of the Buchwald-Hartwig amination reaction.

References

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). E3S Web of Conferences.
  • Synthesis and SAR of morpholine and its derivatives: A review update - Semantic Scholar. (n.d.). Semantic Scholar.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. (n.d.).
  • side reactions and byproduct formation in morpholine synthesis - Benchchem. (n.d.). Benchchem.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds - Benchchem. (n.d.). Benchchem.
  • Challenging reductive amination : r/chemistry - Reddit. (2017, June 9). Reddit.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.). RSC Publishing.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). ChemRxiv.
  • Morpholine - Wikipedia. (n.d.). Wikipedia.
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics - ACS Publications. (2014, July 31).
  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (2020, August 3). PubMed.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12). ChemAnalyst.
  • Pictet-Spengler Reaction - NROChemistry. (n.d.). NROChemistry.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 in: Reaction Kinetics, Mechanisms and Catalysis Volume 104 Issue 1 (2011) - AKJournals. (2011, May 25). AKJournals.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). ChemRxiv.
  • Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia.
  • N-alkylation of morpholine with other alcohols | Download Table - ResearchGate. (n.d.).
  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). J&K Scientific LLC.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Everything You Need to Know About Morpholine - ChemCeed. (2022, February 7). ChemCeed.
  • MORPHOLINE | - atamankimya.com. (n.d.).
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. (n.d.).
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7).
  • The Pictet-Spengler Reaction Upd
  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). JOCPR.
  • Morpholine Preparation from Diethanolamine - YouTube. (2022, August 1). YouTube.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. (n.d.). PubMed Central.

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of morpholines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial chemical transformation. As a versatile building block in medicinal chemistry and materials science, optimizing the synthesis of N-alkyl morpholines is paramount for efficient and successful research outcomes.[1][2] This resource offers practical, field-proven insights to help you navigate the complexities of your experiments.

I. Understanding the Reaction: N-Alkylation of Morpholine

The N-alkylation of morpholine is a fundamental reaction that forms a new carbon-nitrogen bond. The most common approach involves a bimolecular nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the morpholine nitrogen attacks an electrophilic carbon on an alkylating agent, displacing a leaving group.[3]

However, several alternative methods exist, each with its own advantages and challenges. These include reductive amination, which offers high selectivity, and reactions using alcohols as alkylating agents, which are considered more environmentally friendly.[2][4][5]

General Reaction Scheme:

N-Alkylation of Morpholine cluster_reactants Reactants cluster_products Products Morpholine Morpholine (Nucleophile) NAlkylMorpholine N-Alkyl Morpholine Morpholine->NAlkylMorpholine S N 2 AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->NAlkylMorpholine Salt Salt (HX) Base Base Solvent Solvent

Caption: General SN2 pathway for the N-alkylation of morpholine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of morpholines in a question-and-answer format.

Low or No Conversion

Question: My N-alkylation reaction shows very low conversion, with a significant amount of starting morpholine remaining. What are the potential causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge and can stem from several factors related to the reactivity of your substrates and the reaction conditions.

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reactivity generally follows the trend: Iodide > Bromide > Chloride. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. For less reactive alkyl halides, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in situ Finkelstein reaction.[6]

  • Insufficient Reaction Temperature: Some N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[7] If you are running the reaction at room temperature, try gradually increasing the temperature. However, be mindful that excessively high temperatures can promote side reactions like elimination.[7][8]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reactants and the stabilization of transition states. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective.[6][7]

  • Steric Hindrance: If either the morpholine derivative or the alkylating agent is sterically bulky, the SN2 reaction can be significantly slowed down.[2] In such cases, longer reaction times, higher temperatures, or alternative synthetic routes like reductive amination might be necessary.

Formation of Side Products

Question: I am observing significant formation of an unknown byproduct, leading to a complex reaction mixture and difficult purification. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a common issue, with over-alkylation and elimination being the most prevalent.

  • Over-alkylation (Quaternary Ammonium Salt Formation): The N-alkylated morpholine product is itself a nucleophile and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[8][9][10] This is especially problematic when using highly reactive alkylating agents or an excess of the alkylating agent.[7][10]

    Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of the morpholine relative to the alkylating agent.[8]

    • Monitor the Reaction: Closely follow the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired product is the major component.[3][8]

    • Alternative Methods: Consider reductive amination, which is generally more selective for the formation of tertiary amines from secondary amines and avoids the issue of over-alkylation.[5][8][10]

  • Elimination Reactions: This is a competing pathway to substitution, particularly when using sterically hindered alkyl halides or strong bases.[8][11] Higher reaction temperatures also favor elimination.[8]

    Mitigation Strategies:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base).

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of N-Alkyl Morpholine check_sm Is starting morpholine consumed? start->check_sm no_consumption No check_sm->no_consumption No yes_consumption Yes check_sm->yes_consumption Yes increase_temp Increase Temperature no_consumption->increase_temp change_solvent Change Solvent (e.g., DMF, DMSO) increase_temp->change_solvent better_lg Use Alkyl Halide with Better Leaving Group (I > Br > Cl) change_solvent->better_lg catalyst Add Catalytic NaI/KI better_lg->catalyst check_byproducts Are byproducts observed? yes_consumption->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No overalkylation Over-alkylation? (Quaternary Salt) yes_byproducts->overalkylation elimination Elimination? (Alkene) overalkylation->elimination No yes_over Yes overalkylation->yes_over Yes yes_elim Yes elimination->yes_elim Yes control_stoich Use Excess Morpholine yes_over->control_stoich monitor_rxn Monitor Reaction Closely yes_over->monitor_rxn lower_temp Lower Temperature yes_elim->lower_temp weaker_base Use Weaker/Hindered Base yes_elim->weaker_base workup_issue Potential Workup/Purification Issues no_byproducts->workup_issue check_extraction Optimize Extraction pH workup_issue->check_extraction check_purification Review Purification Method (e.g., Column Chromatography) workup_issue->check_purification

Caption: A decision-making workflow for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

1. What is the best base to use for the N-alkylation of morpholine?

The choice of base depends on the specific alkylating agent and reaction conditions.

  • For reactions with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and are effective at neutralizing the acid byproduct.[6][12]

  • For more sensitive substrates or to minimize elimination, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is a good choice.[8]

2. Can I use alcohols as alkylating agents for morpholine?

Yes, using alcohols as alkylating agents is a greener alternative to alkyl halides, with water being the only byproduct.[2] This reaction, often referred to as "borrowing hydrogen," typically requires a catalyst, such as CuO–NiO/γ–Al₂O₃, and is often carried out at elevated temperatures.[1][2] This method has shown high conversion and selectivity for the N-methylation of morpholine with methanol.[1][2]

3. How can I monitor the progress of my N-alkylation reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[3][8] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the morpholine and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[8]

4. What are some common purification techniques for N-alkylated morpholines?

The purification method will depend on the physical properties of your product.

  • Column Chromatography: This is a widely used technique for purifying crude reaction mixtures.[3][13]

  • Distillation: If the N-alkylated morpholine is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.[14]

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure material.[3][13]

  • Extraction: A standard aqueous workup is often the first step in purification. The organic phase, containing the product, can be washed with a weakly basic solution, like saturated sodium bicarbonate, to remove any remaining acidic impurities.[14]

5. Are there any alternative methods to direct N-alkylation with alkyl halides?

Yes, several alternative methods can be advantageous depending on the desired product and substrate scope.

  • Reductive Amination: This two-step, one-pot process involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the N-alkylated product.[4][5][10] This method is highly selective and avoids over-alkylation.[8][10]

  • Phase Transfer Catalysis (PTC): PTC can be a very effective technique for N-alkylation, often allowing for the use of milder reaction conditions and a broader range of solvents.[15][16] This method is also highly scalable.[16]

Summary of Common Reaction Conditions
Alkylating AgentTypical BaseCommon SolventsTemperature Range (°C)Key Considerations
Alkyl Halide (R-X)K₂CO₃, Na₂CO₃, DIPEAAcetonitrile, DMF, AcetoneRoom Temp. to RefluxPotential for over-alkylation and elimination.[8][9][12]
Alcohols (R-OH)None (Catalyst used)None (Gas-solid phase)160 - 240Requires a heterogeneous catalyst (e.g., CuO–NiO/γ–Al₂O₃).[1][2]
Aldehydes/KetonesNone (Reducing agent)Methanol, Dichloromethane0 to Room Temp.Reductive amination conditions; requires a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).[17]

IV. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide
  • In a round-bottom flask, dissolve the morpholine (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 1.5-2.0 equivalents) in an appropriate solvent (e.g., acetonitrile).[3][12]

  • Add the alkyl halide (1.0-1.2 equivalents) to the stirred solution.[3]

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base.[3]

  • Remove the solvent under reduced pressure.[3]

  • The crude product can then be purified by column chromatography, distillation, or recrystallization.[3]

Protocol 2: Reductive Amination of Morpholine with an Aldehyde
  • To a stirred solution of morpholine (1.0 equivalent) and an aldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) in portions.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. References

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104, 163–171.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. BenchChem.

  • BenchChem. (2025). Common side products in ethoxy(ethyl)amine N-alkylation reactions. BenchChem.

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.

  • Unknown. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. КиберЛенинка.

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table].

  • PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives.

  • Google Patents. (n.d.). WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination.

  • Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing.

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate [Image].

  • Wikipedia. (n.d.). Amine alkylation.

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC.

  • Unknown. (n.d.). Ch22: Alkylation of Amines.

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst [Image].

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. WordPress.

  • Google Patents. (n.d.). US2692879A - Method of preparing n-substituted morpholines.

  • Macmillan Group, Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.

  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress.

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.

Sources

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals. The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry to enhance properties like metabolic stability, binding affinity, and bioavailability.[1] However, these modifications also introduce unique and often frustrating challenges during purification.

The extreme electronegativity of fluorine fundamentally alters a molecule's physicochemical properties, including its polarity, lipophilicity, pKa, and intermolecular interactions.[2][3] This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Core Principles: Why is Purifying Fluorinated Compounds So Difficult?

The challenges in purifying fluorinated compounds stem from the unique nature of the carbon-fluorine (C-F) bond. It is the most polarized single bond in organic chemistry, yet the fluorine atom is a poor hydrogen bond acceptor.[3] This creates a "polar hydrophobicity" or "fluorous" character. Molecules can be simultaneously non-polar in a hydrocarbon sense but have a strong, localized dipole, leading to unpredictable behavior.

  • Altered Polarity & Solubility: Fluorination can dramatically change a molecule's solubility and how it interacts with chromatographic stationary phases.[4][5] While increasing fluorine content often increases hydrophobicity, it does so in a way that is distinct from hydrocarbon hydrophobicity, leading to the concept of "fluorophilicity" — the affinity of fluorinated compounds for other fluorinated materials.[6]

  • Modified Acidity/Basicity: The potent electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms in heterocyclic rings, altering the compound's ionization state at a given pH.[2][7]

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in dipole-dipole interactions and orthogonal multipolar interactions (e.g., C–F···C=O) rather than conventional hydrogen bonding.[3][8] This affects both chromatographic retention and crystal packing.

Troubleshooting Guide: Chromatography

Chromatography is the workhorse of purification, but standard C8 and C18 columns often provide poor selectivity for fluorinated compounds.[9] This section addresses common chromatographic challenges.

Frequently Asked Questions (HPLC & Flash Chromatography)

Q1: My fluorinated compound is co-eluting with a non-fluorinated impurity on a C18 column. How can I improve separation?

A1: This is a classic problem. The unique polarity of fluorinated compounds means they don't behave like simple hydrocarbons. A C18 phase, which separates primarily on hydrophobicity, may not be able to differentiate between your target and impurities.

  • Causality: The C18 stationary phase interacts with analytes mainly through van der Waals forces. Fluorinated compounds, while often lipophilic, have reduced polarizability and unique dipole moments that can lead to similar retention times as non-fluorinated analogues of different structures.[4]

  • Troubleshooting Steps:

    • Switch to a PFP Column: A pentafluorophenyl (PFP) stationary phase is an excellent first choice. It provides multiple retention mechanisms including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, offering alternative selectivity.[9][10]

    • Use a Fluorinated Stationary Phase: For highly fluorinated compounds, a "fluorous" column (e.g., with a perfluoroalkyl phase) can provide exceptional selectivity based on fluorous-fluorous interactions.[10][11]

    • Modify the Mobile Phase: Adding a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase can enhance the separation of fluorinated from non-fluorinated compounds, even on a standard C18 column.[6][12]

Q2: I'm seeing significant peak tailing for my fluorinated, nitrogen-containing heterocyclic compound in reverse-phase HPLC. What's the cause and solution?

A2: Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica surface of the stationary phase.[13] The electron-withdrawing fluorine atoms can lower the pKa of your basic nitrogen, meaning it is more likely to be protonated and interact ionically with deprotonated silanols.

  • Causality: The strong, undesirable ionic interaction between the positively charged analyte and negatively charged silanols leads to a secondary, slow-release retention mechanism, causing the peak to tail.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, "masking" them and preventing ionic interaction with your basic analyte.

    • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can help to outcompete the analyte for interaction with the silanol sites.

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to produce better peak shapes for basic compounds.

    • Work at High or Low pH: Adjust the mobile phase pH to be at least 2 units away from your compound's pKa. At low pH (e.g., pH < 3), both the analyte is fully protonated and the silanols are neutral. At high pH (e.g., pH > 8, using a hybrid or polymer-based column stable at high pH), the analyte is neutral, preventing ionic interactions.

Q3: My compound is highly fluorinated ("fluorous") and either elutes too quickly in reverse-phase or is completely insoluble in normal-phase solvents. What are my options?

A3: This scenario calls for a specialized technique that leverages the unique property of "fluorophilicity."

  • Causality: Highly fluorinated compounds are often poorly soluble in both aqueous and common organic solvents, making traditional chromatography difficult. They have a strong preference for interacting with other highly fluorinated materials.[14]

  • Solution: Fluorous Solid-Phase Extraction (F-SPE) or Fluorous Affinity Chromatography.

    • Concept: This technique uses silica gel modified with a perfluoroalkyl phase.[11] A crude reaction mixture is loaded onto the column.

    • Elution Strategy:

      • Non-fluorinated ("non-fluorous") compounds are washed off with a standard organic solvent (e.g., methanol/water or acetonitrile).

      • The desired fluorous-tagged compound is retained strongly via fluorous-fluorous interactions.

      • The pure fluorous compound is then eluted by switching to a highly fluorinated solvent (e.g., perfluorohexane or TFE).[11] This method provides an almost binary "capture-and-release" purification, often yielding very high purity in a single step.

Visualization: Purification Strategy Selection

Choosing the right purification strategy is critical. The following flowchart provides a decision-making framework based on the properties of your fluorinated compound.

G Purification Strategy Selection for Fluorinated Compounds cluster_0 cluster_1 Chromatography Workflow start Start: Crude Fluorinated Product properties Assess Properties: - Fluorine Content (%F) - Polarity (TLC Rf) - Solubility - pKa start->properties is_solid Is the compound a stable solid? properties->is_solid crystallize Attempt Crystallization / Recrystallization is_solid->crystallize Yes is_volatile Is compound volatile & stable? is_solid->is_volatile No (Liquid/Oil) success_xtal Success? crystallize->success_xtal chromatography Proceed to Chromatography success_xtal->chromatography No end_purified Purified Compound success_xtal->end_purified Yes f_content High %F ('Fluorous')? chromatography->f_content distillation Consider Distillation / Kugelrohr (for volatile, thermally stable liquids) distillation->end_purified is_volatile->chromatography No is_volatile->distillation Yes end_fail Re-evaluate Strategy f_spe Use Fluorous SPE (F-SPE) f_content->f_spe Yes polarity Assess Polarity (TLC) f_content->polarity No f_spe->end_purified rp_hplc Reverse-Phase (RP) HPLC / Flash (C18, PFP Column) polarity->rp_hplc Polar / Mid-Polar np_hplc Normal-Phase (NP) HPLC / Flash (Silica, Alumina) polarity->np_hplc Non-Polar rp_hplc->end_purified np_hplc->end_purified

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide: Crystallization & Distillation

Q4: I'm struggling to crystallize my fluorinated compound. It keeps "oiling out" or forming an amorphous solid.

A4: Fluorination can significantly alter crystal packing forces, making crystallization challenging.[15]

  • Causality: The replacement of C-H bonds with highly polar C-F bonds disrupts typical packing motifs like π-stacking. Fluorine's reluctance to act as a hydrogen bond acceptor further complicates solvent-solute interactions necessary for ordered lattice formation.[3][15]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Don't rely on standard solvent pairs. Create a matrix of solvents with varying polarities, including those with some fluorine content (e.g., trifluorotoluene) or those that can interact with the non-fluorinated parts of your molecule.

    • Slow Down the Process: Avoid crash crystallization by cooling slowly. Methods like vapor diffusion (dissolving the compound in a good solvent and placing it in a sealed chamber with a poor, more volatile "anti-solvent") or slow evaporation are often more successful.

    • Check Purity: Even small amounts of impurities can inhibit crystallization. Try a quick purification by flash chromatography first, even if it doesn't give baseline separation, to remove major contaminants before attempting crystallization again.

Q5: Can I use distillation to purify my liquid fluorinated compound? Are there special considerations?

A5: Yes, distillation is a viable method for volatile and thermally stable fluorinated compounds. However, there are important caveats.

  • Consideration 1: Azeotropes: Fluorinated compounds can form azeotropes (mixtures that boil at a constant temperature) with residual solvents or impurities. If you observe a constant boiling point but the collected distillate is still impure (check by NMR or GC-MS), an azeotrope is likely. Changing the pressure (vacuum distillation) can often break the azeotrope.

  • Consideration 2: Thermal Stability: While the C-F bond itself is strong, the overall molecule might not be stable at high temperatures.[3][16] Always perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.[17]

  • Consideration 3: HF Removal: If your synthesis used reagents that could generate hydrogen fluoride (HF) as a byproduct, traces of it could co-distill. A pre-distillation basic wash (e.g., with aqueous sodium bicarbonate) followed by drying is essential to remove acidic impurities that could corrode your equipment or decompose your product.[17][18]

Data & Protocols
Table 1: Comparison of HPLC Columns for Fluorinated Compound Purification
Column TypeStationary PhasePrimary Retention Mechanism(s)Best ForKey Advantages
C18 (Standard RP) OctadecylsilaneHydrophobic (van der Waals)General purpose, moderately polar compounds with low fluorine content.Widely available, extensive literature.
PFP PentafluorophenylHydrophobic, π-π, Dipole-Dipole, Charge Transfer[10]Aromatic, halogenated, and positional isomers. Excellent alternative to C18.Offers orthogonal selectivity to C18, often resolving co-eluting peaks.[9]
Fluorous PerfluoroalkylFluorophilic Interactions ("Fluorous-Fluorous")[6]Highly fluorinated ("fluorous-tagged") compounds.Exceptional selectivity for fluorous molecules; enables F-SPE capture-and-release.[11]
Protocol: Flash Chromatography of a Moderately Polar Fluorinated Compound using a PFP Column

This protocol provides a general workflow for purifying a fluorinated compound where standard silica or C18 columns have failed to provide adequate separation.

1. Materials:

  • Crude fluorinated compound

  • Pentafluorophenyl (PFP) functionalized silica gel

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Glass chromatography column

  • TLC plates (PFP-functionalized recommended for method development)

  • Collection tubes/flasks

2. Method Development (TLC):

  • Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or acetonitrile).

  • Spot on a PFP TLC plate.

  • Develop the plate in various mobile phase systems (e.g., gradients of acetonitrile/water).

  • Identify a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.[19] This will be your starting isocratic or gradient elution condition.

3. Column Packing:

  • Prepare a slurry of the PFP silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column and allow it to settle into a packed bed.

  • Gently tap the column to ensure uniform packing and drain the excess solvent until it is level with the top of the stationary phase.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol), add a small amount of regular silica gel, and evaporate to dryness. This creates a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column bed.

5. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.

  • Apply gentle pressure (using a pump or inert gas) to begin the elution at a flow rate of approximately 2 inches/minute solvent level decrease.

  • Collect fractions systematically.

  • Monitor the elution process by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the final product under high vacuum to remove residual solvent.

  • Confirm purity using analytical methods like ¹H and ¹⁹F NMR and LC-MS.[1]

References
  • Yiwei. (2024, November 15). What Industries Use Fluorine Removal Agents?
  • Freitas, M. P. (2025, August). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. BEILSTEIN J ORG CHEM.
  • ResearchGate. (2025, August 29). On the polarity of partially fluorinated methyl groups | Request PDF.
  • O'Connor, G. L. (1950). U.S. Patent No. 2,494,867. Google Patents.
  • BenchChem. (2025). Techniques for removing acidic impurities from fluorinated solvents.
  • Terry, M., & Li, Z. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
  • Xiao, N., & Yu, Y. B. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
  • Erfindergemeinschaft. (2016). WO Patent No. 2016124346A1. Google Patents.
  • LGC, Biosearch Technologies. Fluorous Affinity Purification of Oligonucleotides.
  • Tokyo Electron Limited. (2011). U.S. Patent Application No. 2011/0000508A1. Google Patents.
  • Aquaspace Water Systems. (2018, November 26). What No One Tells You About Fluoride.
  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF.
  • Xiao, N., & Yu, Y. B. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
  • Guidechem. Is f-cl polar or nonpolar?
  • Analytical Problems Posed by Pollution by Fluorine Compounds. (n.d.).
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • BenchChem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • Semantic Scholar. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.
  • Wolstenholme, D., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design - ACS Publications.
  • YouTube. (2020, June 7). DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6.
  • Wikipedia. Organofluorine chemistry.
  • BenchChem. (2025, December). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • My Pure Water. (2011, March 10). The Truth About Fluoride, Part 4.
  • Clariant International Ltd. (2021). U.S. Patent Application No. 2021/0053911A1. Google Patents.
  • Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation. SciSpace.
  • Vapourtec. Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry.
  • Izarov, A. D., et al. (2019). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
  • Chen, K., & Li, C. (2021). Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH.
  • PureMagic. Frequently Asked Questions.
  • ResearchGate. (2015, January 16). What are the methods to remove fluoride naturally or biologically?
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds.
  • Li, Z., & Zlatopolskiy, B. D. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications.
  • LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Li, Z., & Zlatopolskiy, B. D. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH.
  • Thieme. Deoxyfluorination of Aliphatic Alcohols.
  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 9: Fluorinations Not Using Fluorine Gas.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Kimata, K., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • NIH. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
  • Wang, J., & Eastman, K. J. (2019). The Dark Side of Fluorine. PMC - NIH.
  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.
  • Quora. (2021, January 6). What contaminants can't be removed from distillation besides vocs?

Sources

preventing degradation of 2-(3,4-Difluorophenyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3,4-Difluorophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As direct experimental data for this specific molecule is limited in public literature[1], this guide synthesizes foundational chemical principles of morpholines, aromatic amines, and ethers with established industry practices for stability testing to provide robust, field-proven advice.

Frequently Asked Questions & Troubleshooting

Q1: My solution of 2-(3,4-Difluorophenyl)morpholine has developed a yellow or brown tint. What is the likely cause and how can I prevent it?

This is a classic indicator of oxidative degradation. The 2-(3,4-Difluorophenyl)morpholine molecule has two primary sites susceptible to oxidation: the secondary amine within the morpholine ring and the electron-rich difluorophenyl ring system.

Causality: Exposure to atmospheric oxygen, light, or trace metal ion contaminants can initiate radical chain reactions. The secondary amine can be oxidized, potentially leading to the formation of colored oligomeric or polymeric by-products.[2][3] Aromatic amines, in particular, are known to form complex, often colored, products upon oxidation.[2] Dissolved metal ions, which can leach from glassware or equipment, may catalyze these oxidative processes.[4]

Troubleshooting & Prevention:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). This involves degassing your solvent prior to use and blanketing the headspace of the vial with the inert gas before sealing.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers like THF, for example, can form explosive peroxides which are potent oxidizing agents. Always use freshly opened solvents or those tested for peroxides.

  • Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidative reactions (photolysis).

  • Chelating Agents: If metal contamination is suspected, the addition of a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (~0.1 mM) can sequester metal ions and prevent them from participating in redox cycling.

G start Solution of 2-(3,4-Difluorophenyl)morpholine shows discoloration (e.g., yellow/brown) q1 Is the solution exposed to air and/or light? start->q1 a1_yes Likely Oxidative Degradation and/or Photodegradation q1->a1_yes Yes q2 Was the solution prepared in an unbuffered aqueous medium? q1->q2 No sol1 Prevention Strategy: 1. Use degassed solvents. 2. Blanket with inert gas (N₂/Ar). 3. Store in amber vials. 4. Use high-purity solvents. a1_yes->sol1 end Stable Solution Achieved sol1->end a2_yes Potential pH shift leading to degradation or low solubility q2->a2_yes Yes q2->end No sol2 Resolution: 1. Use a buffered solution (pH 5-7). 2. Check compound's solubility at target pH. 3. Consider using a co-solvent (e.g., DMSO, EtOH). a2_yes->sol2 sol2->end

Q2: I'm observing precipitation or cloudiness in my aqueous buffer after storing my 2-(3,4-Difluorophenyl)morpholine solution. What's happening?

This issue typically points to a problem with solubility, which is highly dependent on the pH of the solution.

Causality: 2-(3,4-Difluorophenyl)morpholine contains a secondary amine, which is basic.[5][6] It is often supplied as a hydrochloride salt to improve its solubility in aqueous media.[7][8] The solubility of such a compound is governed by its protonation state.

  • In acidic pH (below its pKa): The morpholine nitrogen is protonated (R₂NH₂⁺), forming a salt that is generally more water-soluble.

  • In neutral or basic pH (above its pKa): The amine is deprotonated to its free base form (R₂NH), which is significantly less polar and thus less soluble in water, leading to precipitation.

An unbuffered solution can absorb atmospheric CO₂, which forms carbonic acid and lowers the pH, potentially causing the salt of a different counter-ion to crash out. Conversely, interaction with basic surfaces (like certain types of glass) could raise the pH, causing the free base to precipitate. The ionization state of a molecule is a critical factor in its stability, as different degradation pathways can be favored under acidic or basic conditions.[9]

Troubleshooting & Prevention:

  • Buffer Control: Always use a well-buffered aqueous solution. A buffer in the slightly acidic to neutral range (e.g., pH 5 to 7) is a good starting point, but the optimal pH should be determined experimentally.

  • Determine Solubility: Before preparing a large batch, perform a small-scale test to confirm the compound's solubility at your target concentration and pH.

  • Use of Co-solvents: If high aqueous concentrations are required, consider using a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your downstream application.

Q3: My compound's purity, as measured by HPLC, is decreasing over time. What are the most likely degradation pathways?

Beyond the oxidation discussed in Q1, several other pathways can contribute to the degradation of 2-(3,4-Difluorophenyl)morpholine in solution. Understanding these is crucial for designing stable formulations. Forced degradation studies are the standard approach to identify likely degradation products and pathways.[10][11][12]

Potential Degradation Pathways:

  • Oxidation: As previously mentioned, this is a primary concern for secondary amines and electron-rich aromatic rings. It can lead to N-oxides, hydroxylated species, or ring-opened products.

  • Acid/Base Hydrolysis: While the ether linkage in the morpholine ring is generally stable, extreme pH conditions combined with high temperatures can promote ring cleavage.[9] The C-N bonds can also be susceptible to cleavage under harsh conditions.[13][14]

  • Photodegradation: The difluorophenyl moiety is a chromophore that can absorb UV light. This energy can trigger photochemical reactions, leading to dimerization, oxidation, or fragmentation. Photostability testing is an essential part of stability studies as per ICH guidelines.[15][16]

  • Thermal Degradation: While the parent morpholine molecule is stable up to 150°C, prolonged exposure to elevated temperatures, even below this threshold, can accelerate other degradation pathways like hydrolysis and oxidation.[17][18]

G stressor1 Oxidation (O₂, Metal Ions) product1 N-Oxides stressor1->product1 product3 Hydroxylated Aromatics stressor1->product3 product4 Oligomers/Polymers stressor1->product4 stressor2 Acid/Base Hydrolysis (H⁺ / OH⁻, Heat) product2 Ring-Opened Products (e.g., Aminoethoxy Acetates) stressor2->product2 stressor3 Photolysis (UV/Vis Light) stressor3->product4 main_compound main_compound main_compound->stressor1 main_compound->stressor2 main_compound->stressor3

Protocols and Data Tables

Table 1: Recommended Storage & Handling Summary
ParameterRecommendationRationale
Solid Compound Store at 2-8°C, desiccated, protected from light.Minimizes thermal degradation and prevents moisture uptake, which can accelerate degradation in solution.
Stock Solution (Organic) Store at -20°C or -80°C under argon/nitrogen in amber vials.Low temperature drastically slows reaction kinetics. Inert gas and light protection prevent oxidative and photolytic degradation.
Aqueous Solution Prepare fresh daily. If storage is needed, flash-freeze aliquots and store at -80°C.Aqueous solutions are more prone to hydrolysis and microbial growth. Freeze-thaw cycles should be minimized.
Solvent Choice Anhydrous, high-purity DMSO, DMF, or Ethanol.These solvents are generally inert and can dissolve a wide range of compounds. Avoid peroxide-forming ethers unless freshly purified.
pH Range (Aqueous) Maintain a stable, buffered pH (typically 5-7).Prevents precipitation of the free base and minimizes pH-catalyzed hydrolysis.[9][19]
Protocol: Conducting a Forced Degradation Study

This protocol outlines a basic study to identify the compound's vulnerabilities, which is crucial for developing a stability-indicating analytical method.[11]

G prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid acid base base ox ox therm therm photo photo control control sampling Sample at Time Points (e.g., 0, 2, 8, 24 hours) quench Neutralize/Quench (if applicable) sampling->quench analysis Analyze All Samples (HPLC-UV/MS) quench->analysis report Identify Degradants & Determine Degradation Rate analysis->report acid->sampling acid->base base->sampling base->ox ox->sampling ox->therm therm->sampling therm->photo photo->sampling photo->control control->sampling

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 2-(3,4-Difluorophenyl)morpholine in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the stock solution into separate amber and clear glass vials and subject them to the conditions below. A control sample, protected from light and held at room temperature, should be included in parallel.

    Stress ConditionReagent/ConditionTemperatureVial Type
    Acid Hydrolysis Add 0.1 M HCl to solution60°CAmber
    Base Hydrolysis Add 0.1 M NaOH to solution60°CAmber
    Oxidation Add 3% H₂O₂ to solutionRoom TempAmber
    Thermal No reagent added80°CAmber
    Photolytic No reagent addedAmbientClear
  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all samples, including the control, by a suitable analytical method, typically reverse-phase HPLC with UV and Mass Spectrometric (MS) detection.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. A loss of the parent peak area and the appearance of new peaks indicate degradation. MS data is critical for the structural elucidation of the degradants.[11]

By following these guidelines, you can significantly improve the reproducibility of your experiments and ensure the integrity of your results when working with 2-(3,4-Difluorophenyl)morpholine.

References

  • (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE - Proceedings, 2018.
  • Islam, M. et al. Thermal degradation kinetics of morpholine for carbon dioxide capture.
  • Kumar, R. et al. UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Research Square, 2022.
  • Bassanini, I. et al. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI, 2023.
  • Vevelstad, S. J. et al. Oxidative degradation of amines using a closed batch system.
  • Bassanini, I. et al. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI, 2023.
  • Kumar, P. & Singh, R.
  • Combourieu, B. et al. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH, 1998.
  • Knapp, J. S. & Brown, H. L. The microbial degradation of morpholine.
  • An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Difluorophenyl)morpholine. Benchchem.
  • Sexton, A. & Rochelle, G. T. Oxidative Degradation of Amines With High-Temperature Cycling.
  • Bajaj, S. et al. Development of forced degradation and stability indicating studies of drugs—A review. CORE, 2013.
  • Baciocchi, E. et al.
  • 2-(3,4-Difluorophenyl)morpholine hydrochloride. LabSolu, 2024.
  • Kumar, P. & Singh, R.
  • Kumar, R. et al. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, 2022.
  • 3-(3,5-Difluorophenyl)morpholine hydrochloride|CAS 1989659-28-0. Benchchem.
  • Kumar, R. et al. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry and Sctructure, 2022.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency, 1996.
  • Vardan, D. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Morpholine Degradation P
  • 2-(3,4-difluorophenyl)Morpholine hydrochloride [1251033-05-2]. Chemsigma.
  • (R)-2-(3,4-difluorophenyl)morpholine hydrochloride. Chemsrc.
  • Morpholine. Wikipedia.
  • Stein, C. et al. β-Fluorofentanyls Are pH-Sensitive Mu Opioid Receptor Agonists. PMC - PubMed Central, 2019.
  • Chromatographic determination of morpholine and products of its microbiological degradation.
  • ANALYTICAL METHODS.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • MORPHOLINE.
  • Guttman, D. & Platek, E. Effect of pH on the stability of methacholine chloride in solution. PubMed, 1967.

Sources

Technical Support Center: Addressing Poor Solubility of 2-(3,4-Difluorophenyl)morpholine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3,4-Difluorophenyl)morpholine. This document provides a structured, in-depth approach to systematically troubleshoot and resolve issues related to the poor aqueous solubility of this compound, ensuring the generation of reliable and reproducible assay data.

Understanding the Molecule: 2-(3,4-Difluorophenyl)morpholine

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of 2-(3,4-Difluorophenyl)morpholine that likely contribute to its poor solubility. The molecule consists of a hydrophilic morpholine ring and a hydrophobic 3,4-difluorophenyl group. While the morpholine moiety is miscible with water, the difluorophenyl group significantly increases the molecule's lipophilicity, leading to low aqueous solubility.[1][2] Structurally similar compounds, such as 1,2-difluorobenzene and N-phenylmorpholine, are known to be insoluble or only slightly soluble in water.[3][4][5] This inherent hydrophobicity is the primary hurdle to overcome in aqueous assay systems.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

Poor compound solubility can lead to a host of problems in assays, including underestimated activity, high data variability, and inaccurate structure-activity relationships (SAR).[6][7] The following troubleshooting guide provides a logical workflow to address these challenges.

Solubility_Troubleshooting A Start: Solubility Issue Identified B Step 1: Prepare High-Concentration Stock in 100% DMSO A->B C Step 2: Determine Maximum Tolerated DMSO Concentration in Assay B->C D Step 3: Test Compound Solubility in Assay Buffer with Tolerated DMSO % C->D E Precipitation Observed? D->E F No Precipitation: Proceed with Assay E->F No G Step 4: Explore Co-Solvents E->G Yes K End: Optimized Assay Conditions F->K H Step 5: pH Modification G->H I Step 6: Use of Excipients/Formulation Strategies H->I J Step 7: Distinguish Kinetic vs. Thermodynamic Solubility I->J J->K

Sources

Technical Support Center: Resolution of 2-(3,4-Difluorophenyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the enantiomeric resolution of 2-(3,4-Difluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this chiral molecule. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

I. Understanding the Challenge: The Nature of 2-(3,4-Difluorophenyl)morpholine

2-(3,4-Difluorophenyl)morpholine is a chiral heterocyclic compound with a stereocenter at the C2 position of the morpholine ring. The presence of the difluorophenyl group can influence the molecule's polarity, solubility, and interactions with chiral selectors, presenting unique challenges and opportunities for its resolution. This guide will focus on the two primary methods for resolving such enantiomers: Diastereomeric Salt Crystallization and Chiral Chromatography .

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing a logical path to a solution.

A. Diastereomeric Salt Resolution

Question: My diastereomeric salt crystallization yields are consistently low, or I am not observing any precipitation.

Answer: Low yields or failure to precipitate in diastereomeric salt resolution often points to issues with solvent selection, stoichiometry, or supersaturation.

  • Causality: The separation of diastereomeric salts relies on the significant solubility difference between the two diastereomers in a chosen solvent system.[1][2] If the solubilities are too high or too similar, crystallization will be inefficient.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: This is the most critical parameter.[3] Create a screening library of solvents with varying polarities. For 2-(3,4-Difluorophenyl)morpholine, consider solvents such as isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.[1]

    • Evaluate Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic substrate can dramatically impact yield and enantiomeric excess.[2] While a 1:1 ratio is a common starting point, ratios greater than 1.5 or less than 0.5 can sometimes provide more enantiopure products.[2]

    • Induce Supersaturation: If the salts are soluble, controlled cooling of the solution can induce crystallization. A slow cooling ramp is often more effective than rapid cooling to promote the formation of well-ordered crystals of a single diastereomer. Seeding the supersaturated solution with a small crystal of the desired diastereomer can also initiate crystallization.[4][5]

    • Concentration Adjustment: The initial concentration of the racemic substrate can also be a factor. Experiment with a range of concentrations to find the optimal conditions for precipitation.

Question: The enantiomeric excess (ee) of my crystallized diastereomeric salt is poor.

Answer: Poor enantiomeric excess suggests that both diastereomers are co-crystallizing or that the solubility difference is insufficient under the current conditions.

  • Causality: The goal is to find conditions where one diastereomer is significantly less soluble than the other, leading to its preferential crystallization.[2]

  • Troubleshooting Steps:

    • Re-evaluate the Resolving Agent: Not all chiral resolving agents are equally effective. For a basic compound like 2-(3,4-Difluorophenyl)morpholine, screen a variety of chiral acids such as tartaric acid, mandelic acid, or camphor-10-sulfonic acid.[5][6]

    • Optimize the Solvent System: As with yield, the solvent plays a crucial role in selectivity. A solvent system that maximizes the solubility difference between the diastereomeric salts is key. Consider binary or even ternary solvent mixtures to fine-tune polarity.[1]

    • Recrystallization: A single crystallization may not be sufficient to achieve high ee. Recrystallizing the enriched diastereomeric salt from the same or a different solvent system can significantly improve its purity.

    • Kinetic vs. Thermodynamic Control: Consider whether your crystallization is under kinetic or thermodynamic control.[2] Rapid precipitation (kinetic control) may trap impurities, while slower crystallization at a constant temperature (thermodynamic control) often leads to a purer product.

B. Chiral Chromatography (HPLC/SFC)

Question: I am not achieving baseline separation of the enantiomers on my chiral column.

Answer: Lack of resolution in chiral chromatography is typically due to an inappropriate choice of chiral stationary phase (CSP), mobile phase, or both.

  • Causality: Chiral recognition on a CSP is based on transient, three-point interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral selector.[7] If these interactions are not sufficiently different for the two enantiomers, no separation will occur.

  • Troubleshooting Steps:

    • Screen Multiple Chiral Stationary Phases: This is the most effective approach. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide phases are excellent starting points.[8][9] The difluorophenyl group in your molecule may exhibit strong π-π interactions, making phases with aromatic selectors potentially effective.

    • Optimize the Mobile Phase:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.[8] For basic analytes like your morpholine derivative, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[8][10]

      • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol).

    • Consider Supercritical Fluid Chromatography (SFC): SFC is often a powerful alternative to HPLC for chiral separations, offering faster and more efficient separations.[11] The mobile phase typically consists of supercritical CO2 and an alcohol modifier.

Question: My peak shapes are poor (e.g., tailing, fronting).

Answer: Poor peak shape can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Causality: Peak tailing, particularly for basic compounds, can result from strong interactions with residual acidic silanol groups on the silica support of the CSP.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: For your basic morpholine derivative, adding a small amount of a competing base like diethylamine or triethylamine (typically 0.1%) to the mobile phase can saturate the active sites on the stationary phase and significantly improve peak symmetry.[10]

    • Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Reduce the injection volume or the concentration of your sample.

    • Check for Column Contamination: Irreversibly adsorbed sample components can alter the stationary phase and affect peak shape.[7] Flushing the column with a strong solvent may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: Which resolution method is better for large-scale separation of 2-(3,4-Difluorophenyl)morpholine, diastereomeric salt crystallization or preparative chromatography?

A1: For multi-gram to kilogram scale, diastereomeric salt crystallization is often the more economical and scalable method.[3] Preparative chromatography, especially SFC, can be very effective but may become prohibitively expensive at larger scales due to solvent consumption and the cost of the chiral stationary phase.[3]

Q2: How does the difluorophenyl group affect the choice of chiral stationary phase?

A2: The electron-withdrawing fluorine atoms and the aromatic ring can participate in dipole-dipole and π-π interactions. Therefore, CSPs with phenylcarbamate or benzoate selectors on a polysaccharide backbone (e.g., Chiralpak AD, Chiralcel OD) are good candidates as they can engage in these types of interactions. The increased interest in fluorinated compounds in medicinal chemistry has also led to the development of fluorinated stationary phases, which may offer unique selectivity for your molecule.[11]

Q3: Can I use enzymatic resolution for 2-(3,4-Difluorophenyl)morpholine?

A3: Enzymatic resolution is a possibility, particularly if you can introduce a handle for the enzyme to act upon, such as an ester or amide group attached to the morpholine nitrogen. Lipases are commonly used for the kinetic resolution of chiral amines and alcohols.[12] This would involve derivatizing the racemic morpholine, performing the enzymatic reaction, and then separating the product from the unreacted enantiomer.

Q4: How can I determine the absolute configuration of the separated enantiomers?

A4: The absolute configuration cannot be determined from the elution order in chromatography alone. It must be determined experimentally using techniques such as X-ray crystallography of a suitable crystal (like a diastereomeric salt) or by comparing the optical rotation or chromatographic retention time to a known standard.

IV. Experimental Protocols & Data

Protocol 1: Screening for Diastereomeric Salt Resolution
  • Preparation: In separate vials, dissolve 1 mmol of racemic 2-(3,4-Difluorophenyl)morpholine in a minimal amount of a screening solvent (see Table 1).

  • Addition of Resolving Agent: Add 0.5 equivalents of a chiral acid resolving agent (e.g., (R)-(-)-Mandelic acid).

  • Observation: Stir the solutions at room temperature for 2-4 hours and observe for precipitation. If no solid forms, slowly cool the vials to 0-5 °C and stir for another 12 hours.

  • Isolation and Analysis: If a precipitate forms, isolate the solid by filtration, wash with a small amount of cold solvent, and dry. Liberate the free base by treating the salt with a mild base (e.g., NaHCO3 solution) and extracting with an organic solvent. Determine the enantiomeric excess of the free base using chiral HPLC (see Protocol 2).

Parameter Conditions to Screen
Chiral Resolving Acids (+)-Tartaric Acid, (-)-Tartaric Acid, (R)-(-)-Mandelic Acid, (S)-(+)-Mandelic Acid, (+)-Camphor-10-sulfonic acid
Screening Solvents Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Methyl tert-butyl ether (MTBE)
Solvent Mixtures Isopropanol/Water (9:1), Ethanol/Heptane (1:1), Acetonitrile/MTBE (1:1)
Table 1: Recommended Screening Conditions for Diastereomeric Salt Resolution.
Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based column such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Initial Mobile Phase: For normal phase, begin with a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% Diethylamine.

  • Analysis: Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value for the difluorophenyl chromophore (e.g., 254 nm). Inject a 1 mg/mL solution of the racemic compound.

  • Optimization: If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 5%, 15%, 20%). If separation is still poor, switch to a different alcohol modifier (e.g., ethanol) or a different chiral column.

Parameter Starting Conditions Optimization Strategy
Chiral Stationary Phase Chiralpak® AD-HScreen Chiralcel® OD-H, Chiralpak® IA, etc.
Mobile Phase n-Hexane/Isopropanol (90:10) + 0.1% DEAVary alcohol % (5-30%); change alcohol (Ethanol)
Flow Rate 1.0 mL/minAdjust between 0.5 - 1.5 mL/min to optimize resolution and run time
Temperature AmbientControl column temperature (e.g., 25°C, 40°C) as it can affect selectivity
Table 2: Chiral HPLC Method Development Parameters.

V. Visualizing the Workflow

Resolution_Workflow cluster_start Starting Material cluster_methods Resolution Methods cluster_salt_process Salt Resolution Pathway cluster_chromo_process Chromatography Pathway cluster_analysis Analysis & Outcome Racemate Racemic 2-(3,4-Difluorophenyl)morpholine Salt Diastereomeric Salt Crystallization Racemate->Salt Chromo Chiral Chromatography (HPLC/SFC) Racemate->Chromo Salt_Screen Screen Resolving Agent & Solvent Salt->Salt_Screen Chromo_Screen Screen CSP & Mobile Phase Chromo->Chromo_Screen Crystallize Crystallize Less Soluble Diastereomer Salt_Screen->Crystallize Isolate Isolate & Liberate Free Base Crystallize->Isolate Analysis Analyze Enantiomeric Excess (ee%) via Chiral HPLC Isolate->Analysis Separate Inject & Separate Enantiomers Chromo_Screen->Separate Collect Collect Enantiomer Fractions Separate->Collect Collect->Analysis Enantiomers Resolved Enantiomers (R and S) Analysis->Enantiomers

Caption: Overall workflow for the resolution of 2-(3,4-Difluorophenyl)morpholine.

VI. References

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.

  • Kozma, D. (2001). Crystallization-Based Separation of Enantiomers. ResearchGate.

  • Coelho, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.

  • Wikipedia. (2023). Chiral resolution.

  • Chromatography Today. (2020). Trouble with chiral separations.

  • Subramanian, G. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Roush, W. R., et al. (2023). Enantioselective synthesis of morpholine... ResearchGate.

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.

  • Kozma, D. (2001). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.

  • Walczak, M., et al. (2020). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate.

  • Zhao, Y. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.

  • Organic Chemistry Portal. Morpholine synthesis.

  • Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis".

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

  • AIChE. (2003). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Proceedings.

  • chemeurope.com. Chiral resolution.

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.

  • Groleau, R. E. (1995). Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. Tetrahedron Letters.

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.

  • Skarżyński, M., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH.

  • Phenomenex. Chiral HPLC Separations.

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

  • Nováková, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.

  • Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate.

  • Brisco, T. A., et al. (2023). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

  • Chiral Technologies. (2018). Poly(4-vinylpyridine) Based Novel Stationary Phase Investigated under Supercritical Fluid Chromatography.

  • Bulusu, S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry.

Sources

overcoming side reactions in the synthesis of 2-aryl-morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aryl-morpholine scaffold is a privileged structure in medicinal chemistry, integral to a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. However, its synthesis is often plagued by competing side reactions that can diminish yields, complicate purification, and compromise stereochemical integrity. This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable compounds. Here, we dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven solutions to streamline your synthetic workflow.

Troubleshooting Guide & FAQs

This section is designed to address the specific issues you may encounter during the synthesis of 2-aryl-morpholines.

Low Yield and Incomplete Conversion

Question: My reaction is showing low conversion to the desired 2-aryl-morpholine, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common hurdle that can often be traced back to several factors related to reaction kinetics and catalyst activity.

  • Insufficient Reaction Time or Temperature: The cyclization to form the morpholine ring can be sluggish. Ensure your reaction is running for an adequate duration. For thermally driven reactions, such as the dehydration of diethanolamine derivatives, maintaining a sufficiently high temperature (e.g., 180-210°C) is crucial to drive the reaction to completion.[1]

  • Catalyst Deactivation: In palladium-catalyzed reactions, the active Pd(0) species can be sensitive to oxidation or poisoning by impurities in your starting materials or solvents. Ensure all reagents are of high purity and that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Base or Solvent: The choice of base and solvent can profoundly impact the reaction outcome. For instance, in some cyclization strategies, strong organic bases have been shown to be more effective than inorganic bases.[2] The solvent also plays a critical role in solubility and reaction kinetics. A solvent screen is often a worthwhile optimization step.

Formation of Side Products

Question: I'm observing significant side product formation, particularly what appears to be a Heck-arylation byproduct. How can I suppress this and favor the desired intramolecular carboamination?

Answer: The competition between the desired intramolecular carboamination and an undesired intermolecular Heck reaction is a classic challenge in this synthesis, especially when using palladium catalysis.

  • Electronic Properties of the Aryl Halide: The electronic nature of your aryl halide coupling partner is a key determinant of the reaction pathway. Electron-deficient aryl halides are more prone to side reactions, including Heck arylation. Whenever possible, opt for electron-rich or electron-neutral aryl halides, as these have been shown to provide cleaner reactions and higher yields of the desired morpholine.[1]

  • Ligand Choice: The ligand coordinated to the palladium center plays a crucial role in modulating its reactivity and selectivity. For intramolecular Heck reactions, the use of bidentate phosphine ligands can often favor the desired cyclization over competing pathways. In some cases, the addition of silver salts can also suppress side reactions by promoting the desired reductive elimination pathway.

  • Reaction Concentration: Running the reaction at high dilution can favor intramolecular processes over intermolecular ones, thereby reducing the formation of dimeric and polymeric byproducts.

Parameter Condition Favoring 2-Aryl-Morpholine Condition Favoring Heck Byproduct Rationale
Aryl Halide Electron-rich/neutral (e.g., 4-methoxyphenyl bromide)Electron-deficient (e.g., 4-nitrophenyl bromide)Electron-rich aryl halides facilitate the desired reductive elimination step.
Ligand Bidentate phosphines (e.g., BINAP)Monodentate phosphinesBidentate ligands can enforce a geometry that favors intramolecular cyclization.
Concentration High dilution (e.g., <0.1 M)High concentrationLower concentrations favor intramolecular reactions.

Question: My purification is complicated by the presence of multiple isomers. How can I control the diastereoselectivity of my reaction?

Answer: Achieving high diastereoselectivity is critical for obtaining a single, desired product. Several factors can influence the stereochemical outcome of your reaction.

  • Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure amino alcohol. This will often direct the stereochemistry of the subsequent cyclization.

  • Catalyst and Ligand Control: In asymmetric catalysis, the choice of a chiral ligand is paramount. For instance, in asymmetric hydrogenation routes to 2-substituted morpholines, rhodium complexes with chiral bisphosphine ligands have been used to achieve excellent enantioselectivity.

  • Reaction Conditions: Temperature and the choice of base can also influence diastereoselectivity. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A screen of different bases may also reveal an optimal choice for maximizing the desired diastereomer.

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of a cis-3,5-Disubstituted Morpholine

This protocol is adapted from a known procedure for the stereoselective synthesis of cis-3,5-disubstituted morpholines via intramolecular carboamination.

Materials:

  • O-allyl ethanolamine derivative (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 equiv)

  • Tri(2-furyl)phosphine (P(2-furyl)₃; 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu; 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(2-furyl)₃, and NaOtBu.

  • Add anhydrous toluene, followed by the O-allyl ethanolamine derivative and the aryl bromide.

  • Seal the flask and heat the reaction mixture to 105 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of 2-Aryl-Morpholines by Flash Column Chromatography

Materials:

  • Crude 2-aryl-morpholine

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the desired product from less polar impurities and baseline material.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aryl-morpholine.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Desired vs. Undesired Reaction Pathways in Pd-Catalyzed Synthesis

G cluster_0 Desired Intramolecular Carboamination cluster_1 Undesired Heck Reaction Start Pd(0) Complex + Aryl Halide + Amino Alcohol Derivative OxAdd Oxidative Addition Start->OxAdd Coord Alkene Coordination OxAdd->Coord Heck_Coord Intermolecular Alkene Coordination OxAdd->Heck_Coord MigIns Migratory Insertion Coord->MigIns RedElim Reductive Elimination MigIns->RedElim Product 2-Aryl-Morpholine RedElim->Product Heck_MigIns Migratory Insertion Heck_Coord->Heck_MigIns Heck_BetaElim β-Hydride Elimination Heck_MigIns->Heck_BetaElim Heck_Product Heck Byproduct Heck_BetaElim->Heck_Product

Caption: Competing pathways in the synthesis of 2-aryl-morpholines.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions Start Low Yield of 2-Aryl-Morpholine Check_SM Starting Material Recovered? Start->Check_SM Check_SideProducts Significant Side Products? Check_SM->Check_SideProducts No Increase_Time Increase Reaction Time Check_SM->Increase_Time Yes Modify_Ligand Change Ligand Check_SideProducts->Modify_Ligand Yes Final_Product Improved Yield Check_SideProducts->Final_Product No Increase_Temp Increase Temperature Increase_Time->Increase_Temp Check_Catalyst Verify Catalyst Activity Increase_Temp->Check_Catalyst Check_Catalyst->Final_Product Change_Solvent Screen Solvents Modify_Ligand->Change_Solvent Adjust_Concentration Use High Dilution Change_Solvent->Adjust_Concentration Change_ArylHalide Use Electron-Rich Aryl Halide Adjust_Concentration->Change_ArylHalide Change_ArylHalide->Final_Product

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3,4-Difluorophenyl)morpholine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale synthesis to the larger quantities required for preclinical studies. Here, we address common challenges and frequently asked questions to ensure a smooth, efficient, and successful scale-up process. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1][2][3] As such, robust and scalable synthetic routes are critical for advancing drug candidates.[4]

Overview of the Synthetic Strategy

The synthesis of 2-(3,4-Difluorophenyl)morpholine typically involves a multi-step process. A common and effective strategy is the cyclization of a suitably protected amino alcohol precursor. This guide will focus on troubleshooting a reductive amination approach, a widely used and versatile method for constructing the morpholine ring system.

Troubleshooting Guide: From Milligrams to Multigrams

Scaling up a chemical synthesis is rarely a linear process. Issues that were minor or unnoticed at the lab scale can become significant obstacles when targeting larger quantities. This section addresses specific problems you might encounter.

Problem 1: Low Yield or Stalled Reaction During Reductive Amination

Question: I'm attempting a reductive amination between 2-(3,4-difluorophenyl)oxirane and ethanolamine, followed by cyclization, to form the morpholine ring. On a larger scale, my reaction seems to stall, and the yield of the desired 2-(3,4-Difluorophenyl)morpholine is significantly lower than in my small-scale trials. What's going wrong?

Answer: This is a common issue when scaling up reductive aminations. Several factors could be at play, often related to reaction kinetics and mass transfer limitations that are more pronounced in larger reaction volumes.

Possible Causes & Solutions:

  • Inefficient Mixing: In larger flasks, inhomogeneous mixing can lead to localized areas of high or low reagent concentration, impacting the reaction rate.

    • Solution: Switch from a magnetic stir bar to overhead mechanical stirring. This ensures more efficient and consistent mixing throughout the reaction vessel.

  • Suboptimal Temperature Control: Larger reaction volumes have a different surface-area-to-volume ratio, making them slower to heat and cool.[5] This can affect temperature-sensitive steps.

    • Solution: Use a temperature probe placed directly in the reaction mixture to monitor the internal temperature accurately. Adjust your heating mantle or bath accordingly to maintain the optimal reaction temperature.

  • Choice of Reducing Agent: The effectiveness of a reducing agent can change with scale. Sodium borohydride (NaBH₄) might be sufficient for small-scale reactions, but a milder, more controlled reducing agent is often better for larger scales.

    • Solution: Consider switching to sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive towards the carbonyl starting material and more selective for the intermediate iminium ion, which can lead to cleaner reactions and higher yields.[6]

  • pH Control: The pH of the reaction is critical for imine/iminium ion formation. Deviations can slow down or halt the reaction.

    • Solution: For larger-scale reactions, consider using a buffer system to maintain the optimal pH range (typically slightly acidic).

Problem 2: Formation of Significant Byproducts

Question: During the scale-up of my 2-(3,4-Difluorophenyl)morpholine synthesis, I'm observing the formation of several significant byproducts that were not present or were in trace amounts in my initial experiments. How can I identify and minimize these?

Answer: Byproduct formation is a frequent challenge in scaling up organic syntheses.[7] Identifying the structure of these impurities is the first step toward mitigating their formation.

Common Byproducts and Mitigation Strategies:

  • Over-reduction Products: If you are using a strong reducing agent, you might be reducing other functional groups in your molecule.

    • Identification: Use LC-MS or GC-MS to determine the molecular weight of the byproducts.

    • Solution: As mentioned previously, switch to a milder reducing agent like sodium triacetoxyborohydride.[6]

  • Dimerization or Polymerization: At higher concentrations typical of scale-up reactions, side reactions between starting materials or intermediates can become more prevalent.

    • Identification: NMR spectroscopy can help identify the structures of these higher molecular weight species.

    • Solution: Control the rate of addition of one of the key reagents. Slow, controlled addition can maintain a low instantaneous concentration of the reactive species, disfavoring dimerization.

  • Incomplete Cyclization: The intermediate amino alcohol may persist if the cyclization step is not driven to completion.

    • Identification: Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate.

    • Solution: Ensure adequate reaction time and temperature for the cyclization step. If using an acid catalyst for dehydration, ensure its concentration is appropriate.[6]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the scale-up synthesis of 2-(3,4-Difluorophenyl)morpholine?

A1: For the reductive amination and cyclization, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used at the lab scale. For a larger scale, consider solvents with higher boiling points like tetrahydrofuran (THF) or acetonitrile, which can allow for a wider range of reaction temperatures and are often easier to handle in larger volumes.

Q2: How can I effectively purify my scaled-up batch of 2-(3,4-Difluorophenyl)morpholine?

A2: While column chromatography is common in the lab, it can be cumbersome and time-consuming for large quantities. Consider these alternatives for purification:

  • Crystallization: If your product is a solid, developing a crystallization procedure is highly recommended for large-scale purification. This can provide high-purity material with relative ease.

  • Distillation: If your product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

  • Salt Formation: Converting the final product to a salt (e.g., the hydrochloride salt) can facilitate purification by crystallization and improve the handling characteristics of the compound.[8]

Q3: What analytical techniques are essential for monitoring the reaction and ensuring the purity of the final product?

A3: A combination of analytical methods is crucial for both in-process control and final product characterization.[9]

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and the purity of the final product.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the molecular weight of your product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and any isolated byproducts.

Experimental Protocols

General Protocol for the Synthesis of 2-(3,4-Difluorophenyl)morpholine (Illustrative)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a suitably sized round-bottom flask equipped with an overhead stirrer, a temperature probe, and a dropping funnel, dissolve 2-(3,4-difluorophenyl)oxirane in an appropriate solvent (e.g., THF).

  • Reagent Addition: Slowly add ethanolamine to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure.

  • Cyclization: Dissolve the crude amino alcohol in a suitable solvent and treat it with an appropriate cyclizing agent (e.g., thionyl chloride for subsequent reduction, or an acid catalyst for dehydration).

  • Purification: Purify the crude 2-(3,4-Difluorophenyl)morpholine by crystallization, distillation, or by forming a suitable salt.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway Start 2-(3,4-Difluorophenyl)oxirane + Ethanolamine Intermediate Intermediate Amino Alcohol Start->Intermediate Ring Opening Product 2-(3,4-Difluorophenyl)morpholine Intermediate->Product Cyclization Troubleshooting_Workflow Problem Low Yield / Byproducts CheckMixing Evaluate Mixing Efficiency Problem->CheckMixing CheckTemp Verify Temperature Control CheckMixing->CheckTemp Mixing OK Optimize Implement Corrective Actions (e.g., Overhead Stirring, Milder Reductant) CheckMixing->Optimize Mixing Inefficient CheckReagent Assess Reducing Agent CheckTemp->CheckReagent Temp OK CheckTemp->Optimize Temp Fluctuation CheckReagent->Optimize Reagent Issue Success Improved Yield & Purity Optimize->Success

Caption: A logical approach to troubleshooting scale-up issues.

Tabulated Data for Scale-Up Consideration

ParameterLab Scale (e.g., 1 g)Preclinical Scale (e.g., 100 g)Key Considerations for Scale-Up
Reaction Vessel 50-100 mL Round Bottom Flask5-10 L Jacketed ReactorEnsure adequate headspace and efficient heat transfer.
Stirring Magnetic Stir BarOverhead Mechanical StirrerCrucial for maintaining homogeneity in larger volumes.
Temperature Control Heating Mantle / Oil BathJacketed Reactor with CirculatorPrecise temperature control is critical for reproducibility.
Reaction Time Typically shorterMay need to be extendedMonitor reaction to completion; don't rely solely on time. [5]
Purification Column ChromatographyCrystallization / DistillationScalable purification methods are essential.

References

  • BenchChem Technical Support Team. (2025).
  • Zhang, Z., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Bolognesi, M. L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • OSHA. (2003). Morpholine. OSHA Method PV2123.
  • Jain, A., & Sahu, S. K. (2024).
  • Reddy, K. S., et al. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science.
  • BenchChem. (n.d.).
  • Jain, A., & Sahu, S. K. (2024).
  • Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives.
  • Ortiz, K. G., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds.
  • Knowles, R. R., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Knowles, R. R., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
  • BenchChem. (n.d.).
  • Kumar, R., et al. (2021). Different analytical methods of estimation of morpholine or its derivatives.
  • Wikipedia. (n.d.). Morpholine.
  • Pfizer Inc. (2000). Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity.
  • Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • A-Star Research. (n.d.). 2-(3,4-Difluorophenyl)morpholine hydrochloride.
  • Texaco Inc. (1987). Synthesis of morpholine.
  • Jefferson Chemical Company, Inc. (1964). Process for the preparation of morpholines.
  • American Chemical Society. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Kumar, A., & Ganesh, K. N. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules.
  • Reddit. (2024). Looking for tips on scaling up organic syntheses.
  • Zhang, Y., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (2020).

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(3,4-Difluorophenyl)morpholine. The methodologies described herein are designed to establish a clear, data-driven understanding of the compound's mechanism of action, potency, and selectivity through objective comparisons with established reference compounds.

The phenylmorpholine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a range of activities, including acting as monoamine neurotransmitter releasing agents or reuptake inhibitors.[1][2][3] Given the structural similarity of 2-(3,4-Difluorophenyl)morpholine to known psychostimulants and antidepressants, this guide will focus on validating its potential activity as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).

To ensure scientific rigor, we will compare the test compound against well-characterized pharmacological tools:

  • GBR-12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor, serving as our positive control for DAT activity.[4][5]

  • Desipramine: A potent and selective norepinephrine reuptake inhibitor, serving as our positive control for NET activity.[6][7][8]

The validation process is structured as a multi-step workflow, progressing from initial target binding confirmation to functional activity assessment and concluding with a crucial cytotoxicity evaluation.

The Validation Workflow

A systematic approach is essential for the unambiguous characterization of a novel compound. The following workflow ensures that each experimental stage builds upon the last, providing a comprehensive and self-validating dataset.

Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety Profile cluster_3 Phase 4: Analysis Binding In Vitro Radioligand Binding Assays (Ki) Uptake In Vitro Functional Uptake Assays (IC50) Binding->Uptake Confirms functional consequence of binding Toxicity In Vitro Cytotoxicity Assay (CC50) Uptake->Toxicity Establishes therapeutic window Analysis Data Synthesis & Comparative Analysis Toxicity->Analysis Integrates all data points

Caption: A logical workflow for validating a novel transporter inhibitor.

PART 1: Target Engagement – Radioligand Binding Assays

The first step is to determine if 2-(3,4-Difluorophenyl)morpholine directly interacts with the putative molecular targets, DAT and NET. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.

Causality Behind Experimental Choices: This assay directly measures the physical interaction between the compound and the transporter protein. By using a radiolabeled ligand with known high affinity for the target site, we can measure the ability of our unlabeled test compound to displace it. The resulting inhibition constant (Ki) is an intrinsic measure of binding affinity, independent of assay conditions, making it ideal for comparing potencies between different compounds.

Protocol 1: DAT Competitive Radioligand Binding Assay

This protocol quantifies the binding affinity of the test compound for the human dopamine transporter (hDAT).

  • Biological Material: Cell membranes prepared from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

  • Non-specific Binding Definer: 10 µM GBR-12909.[9]

  • Instrumentation: Liquid scintillation counter, 96-well filter plates.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[10][11]

  • Assay Setup: In a 96-well plate, combine in order:

    • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compound (2-(3,4-Difluorophenyl)morpholine) or reference compound (GBR-12909, Desipramine) at 10-12 serial dilutions.

    • Radioligand ([³H]WIN 35,428) at a final concentration near its Kd value.

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (counts in the presence of 10 µM GBR-12909) from all other wells.

    • Plot the specific binding as a percentage of control (no competitor) against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

A similar protocol should be executed for the norepinephrine transporter (NET), using membranes from hNET-expressing cells and an appropriate radioligand such as [³H]Nisoxetine, with 10 µM Desipramine used to define non-specific binding.

PART 2: Functional Activity – Neurotransmitter Uptake Assays

Demonstrating binding affinity is necessary but not sufficient. We must confirm that this binding translates into a functional effect—namely, the inhibition of neurotransmitter transport. This is achieved using neurotransmitter uptake assays.[12][13]

Causality Behind Experimental Choices: This assay provides a direct measure of the compound's functional potency. By using radiolabeled neurotransmitters ([³H]dopamine or [³H]norepinephrine), we can quantify the rate of their transport into cells engineered to express the target transporter. A potent inhibitor will block this uptake, resulting in a lower intracellular radioactive signal. The IC50 value derived from this assay reflects the concentration of the compound required to inhibit 50% of the transporter's activity.

Protocol 2: hDAT-Mediated [³H]Dopamine Uptake Inhibition Assay
  • Biological Material: Adherent HEK293 cells stably expressing hDAT, plated in 96-well cell culture plates.

  • Substrate: [³H]Dopamine.

  • Non-specific Uptake Definer: 10 µM GBR-12909.

  • Instrumentation: Liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed hDAT-HEK293 cells into a 96-well plate and grow overnight to form a confluent monolayer.[13]

  • Pre-incubation: Aspirate the growth medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing serial dilutions of the test compound (2-(3,4-Difluorophenyl)morpholine) or reference compounds. Incubate for 10-20 minutes at room temperature.[14][15]

  • Uptake Initiation: Add [³H]Dopamine (at a final concentration near its Km for the transporter, typically in the low nanomolar range) to each well to initiate the uptake reaction.[14]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. This time must be within the linear range of uptake, which should be determined in preliminary experiments.

  • Termination & Lysis: Rapidly terminate the uptake by aspirating the buffer and washing the cell monolayer 3-4 times with ice-cold KRH buffer. Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Subtract non-specific uptake (signal in the presence of 10 µM GBR-12909) from all other wells.

    • Plot the specific uptake as a percentage of control (no inhibitor) against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC50 value.

A parallel protocol should be run for hNET, using hNET-HEK293 cells and [³H]Norepinephrine as the substrate.[11][15]

PART 3: Safety Profile – In Vitro Cytotoxicity Assay

A critical step in preclinical compound validation is to assess its potential for causing cell death.[16][17] A compound that potently inhibits its target but is also highly toxic has a limited therapeutic window. This assay determines the concentration at which the compound begins to compromise cell viability.

Causality Behind Experimental Choices: We select a metabolically active cell line (e.g., HepG2, a human liver cell line) to gain early insights into potential hepatotoxicity. Assays like the MTT or CellTiter-Glo® measure metabolic activity as a proxy for cell viability.[18][19] A reduction in signal indicates a loss of viable, metabolically active cells. This allows us to establish a cytotoxic concentration 50 (CC50) value, which can be directly compared to the functional potency (IC50) to calculate a Selectivity Index (SI = CC50 / IC50). A high SI is desirable.

Protocol 3: MTT Cell Viability Assay
  • Biological Material: HepG2 cells (or another relevant cell line).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Instrumentation: 96-well plate reader (absorbance).

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Remove the growth medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a defined period, typically 24 to 48 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by expressing absorbance as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the CC50 value.

PART 4: Data Synthesis & Comparative Analysis

The final step is to integrate all experimental data into a clear, comparative format. This allows for an objective assessment of the biological activity of 2-(3,4-Difluorophenyl)morpholine relative to the established controls.

Mechanism cluster_Synapse Synaptic Cleft Presynaptic Presynaptic Neuron Transporter DAT / NET Postsynaptic Postsynaptic Neuron Transporter->Presynaptic Reuptake NT Dopamine / Norepinephrine Receptor Receptor NT->Receptor Binds Inhibitor 2-(3,4-Difluorophenyl)morpholine Inhibitor->Transporter Blocks

Caption: Mechanism of a monoamine reuptake inhibitor.

Comparative Data Summary
CompoundDAT Ki (nM)NET Ki (nM)DAT Uptake IC50 (nM)NET Uptake IC50 (nM)Cytotoxicity CC50 (µM)DAT Selectivity Index (CC50/IC50)
2-(3,4-Difluorophenyl)morpholine [Data][Data][Data][Data][Data][Calculate]
GBR-12909 ~1-5[4]>500~5-15[9][20]>1000>10>667
Desipramine >3000[6]~1-4[6][21]>5000~5-20[21]>20>1000

Note: Literature values for control compounds are provided for context; experimental values should be determined concurrently with the test compound for the most accurate comparison.

Interpretation of Results:

  • Potency: The Ki and IC50 values for 2-(3,4-Difluorophenyl)morpholine will determine its potency at each transporter. Lower values indicate higher potency.

  • Selectivity: By comparing the Ki or IC50 values for DAT versus NET, the selectivity of the compound can be established. A DAT-selective compound will have a much lower Ki/IC50 for DAT than for NET, and vice-versa.

  • Therapeutic Window: The Selectivity Index (SI) provides a preliminary measure of the compound's therapeutic window. An SI value >100 is generally considered favorable for a screening hit, indicating that cytotoxic effects occur at concentrations at least 100-fold higher than those required for the desired biological activity.

By following this comprehensive guide, researchers can generate a robust and defensible dataset to validate the biological activity of 2-(3,4-Difluorophenyl)morpholine, clearly defining its potency, selectivity, and preliminary safety profile in the context of well-established reference agents.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available at: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Available at: [Link]

  • Wikipedia. Desipramine. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Desipramine Hydrochloride? Available at: [Link]

  • Rothman, R. B., et al. (2008). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Biochemical Pharmacology, 75(1), 2-16. Available at: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • bioRxiv. The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 2219-2228. Available at: [Link]

  • Zhu, M. Y., et al. (2001). Effects of desipramine treatment on norepinephrine transporter gene expression in the cultured SK-N-BE(2)M17 cells and rat brain tissue. Journal of Neuroscience Research, 66(1), 107-117. Available at: [Link]

  • Wikipedia. Substituted phenylmorpholine. Available at: [Link]

  • Singh, S. K. (2011). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature Structural & Molecular Biology, 18(3), 333-338. Available at: [Link]

  • BioIVT. NET (SLC6A2) Transporter Assay. Available at: [Link]

  • Miner, L. A., et al. (2003). Chronic desipramine treatment alters tyrosine hydroxylase but not norepinephrine transporter immunoreactivity in norepinephrine axons in the rat prefrontal cortex. International Journal of Neuropsychopharmacology, 6(4), 375-385. Available at: [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

  • ACS Publications. Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. Available at: [Link]

  • Kalin, S., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. ACS Chemical Neuroscience, 12(13), 2448-2457. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Wikipedia. 2-Phenylmorpholine. Available at: [Link]

  • HandWiki. Chemistry:2-Phenylmorpholine. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Molecular Pharmacology, 97(6), 397-406. Available at: [Link]

  • Sandtner, W., et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 12.11.1-12.11.18. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • Google Patents. Phenylmorpholines and analogues thereof.
  • Blough, B. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 603-611. Available at: [Link]

  • Hahn, M. K., et al. (2003). A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters. Journal of Neuroscience, 23(11), 4470-4478. Available at: [Link]

  • Kumar, A., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(8), 920-924. Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

Sources

A Comparative Analysis of 2-(3,4-Difluorophenyl)morpholine and Other 5-HT2A Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the putative 5-HT2A agonist, 2-(3,4-Difluorophenyl)morpholine, with a selection of well-characterized 5-HT2A receptor agonists. As of the time of this writing, direct experimental data for 2-(3,4-Difluorophenyl)morpholine is not available in the public domain. Therefore, this document serves as a predictive and comparative framework based on established structure-activity relationships (SAR) and the pharmacological profiles of structurally related and functionally relevant compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT2A receptor.

Introduction: The 5-HT2A Receptor - A Key Modulator of Neurological Function

The serotonin 2A receptor (5-HT2A) is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system, with particularly high expression in the cerebral cortex.[1] It is a key modulator of a vast array of physiological and cognitive processes, including learning, memory, and mood.[2] The 5-HT2A receptor is a primary target for a diverse range of therapeutic agents and psychoactive compounds. Agonists at this receptor are famously associated with the profound perceptual and cognitive alterations characteristic of classic psychedelics like lysergic acid diethylamide (LSD) and psilocybin.[1][2] Conversely, antagonists and inverse agonists at the 5-HT2A receptor are utilized as atypical antipsychotics and have shown potential in the treatment of depression and anxiety.

The functional outcomes of 5-HT2A receptor activation are complex and are not solely dependent on the binding affinity of a ligand. The concept of functional selectivity , or biased agonism , is crucial in understanding the diverse effects of 5-HT2A agonists.[3] This phenomenon describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. The two primary signaling cascades initiated by the 5-HT2A receptor are the Gq/11 pathway, leading to calcium mobilization, and the β-arrestin pathway.[4] It is hypothesized that the hallucinogenic effects of classic psychedelics are primarily mediated by robust Gq/11 signaling, while β-arrestin recruitment may be associated with other effects, including the development of tolerance and potentially some of the therapeutic benefits.[3]

This guide will explore the pharmacological profiles of several key 5-HT2A agonists, providing a comparative context for the potential properties of 2-(3,4-Difluorophenyl)morpholine.

The Uncharacterized Agonist: 2-(3,4-Difluorophenyl)morpholine

2-(3,4-Difluorophenyl)morpholine is a phenylmorpholine derivative. The morpholine scaffold is a common motif in medicinal chemistry, known for its favorable physicochemical properties.[5] While direct pharmacological data for this specific compound is unavailable, its structural similarity to other psychoactive phenethylamines suggests potential activity at serotonergic receptors. The difluoro substitution on the phenyl ring is of particular interest, as halogenation can significantly impact a ligand's affinity and functional activity at the 5-HT2A receptor. Further experimental investigation is required to elucidate the precise pharmacological profile of this compound.

Comparative Analysis of Known 5-HT2A Agonists

To provide a framework for understanding the potential activity of 2-(3,4-Difluorophenyl)morpholine, we will compare the in vitro pharmacological profiles of several well-characterized 5-HT2A agonists. These include classic psychedelics and non-hallucinogenic agonists.

Hallucinogenic 5-HT2A Agonists

These compounds are known to produce profound alterations in perception, mood, and cognition.

  • Lysergic Acid Diethylamide (LSD): A potent ergoline derivative, LSD is one of the most well-known classic psychedelics. It exhibits high affinity for the 5-HT2A receptor and acts as a partial agonist.[2]

  • Psilocin: The active metabolite of psilocybin, the primary psychoactive component of "magic mushrooms." Psilocin is a tryptamine derivative with high affinity for the 5-HT2A receptor.[1]

  • (R)-DOI (2,5-Dimethoxy-4-iodoamphetamine): A substituted phenethylamine that is a potent and high-efficacy agonist at the 5-HT2A receptor. It is widely used as a research tool to study 5-HT2A receptor function.[4]

Non-Hallucinogenic 5-HT2A Agonists

These compounds bind to and activate the 5-HT2A receptor but do not typically produce hallucinogenic effects at therapeutic doses.

  • Lisuride: An ergoline derivative with high affinity for the 5-HT2A receptor. It is considered a G protein-biased agonist and is used in the treatment of Parkinson's disease and migraine.[2][6]

In Vitro Pharmacological Data

The following table summarizes the in vitro pharmacological data for the selected 5-HT2A agonists. This data is compiled from various sources and should be interpreted with the understanding that experimental conditions can influence the absolute values.

CompoundChemical Class5-HT2A Ki (nM)5-HT2A EC50 (nM) (Calcium Flux)5-HT2A Emax (%) (Calcium Flux)Hallucinogenic Potential
LSD Ergoline~1-3[5]~1-5[7]Partial Agonist (~65-80%)[7][8]Yes
Psilocin Tryptamine~50-173[1][5]~10-50[8]Partial Agonist (~70-90%)[8]Yes
(R)-DOI Phenethylamine~0.5-2[7]~1-10[7]Full/High Efficacy Agonist (~90-100%)[7]Yes
Lisuride Ergoline~1-5[5]~5-20[8]Low Efficacy Partial Agonist (~20-40%)[6][8]No

Note: Ki (inhibitory constant) is a measure of binding affinity, with lower values indicating higher affinity. EC50 (half-maximal effective concentration) is a measure of potency, with lower values indicating higher potency. Emax (maximum effect) is a measure of efficacy relative to a reference full agonist (e.g., serotonin).

Signaling Pathways and Functional Selectivity

The distinction between hallucinogenic and non-hallucinogenic 5-HT2A agonists is thought to lie in their differential activation of downstream signaling pathways.

Radioligand_Binding_Workflow A Prepare cell membranes expressing 5-HT2A receptors B Incubate membranes with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) D->E F Calculate the Ki value using the Cheng-Prusoff equation E->F

Caption: Experimental workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radiolabeled antagonist (e.g., [3H]ketanserin at a concentration near its Kd), and a range of concentrations of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • To determine non-specific binding, include wells containing a high concentration of a non-labeled antagonist (e.g., 10 µM ketanserin).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq/11 signaling pathway by detecting changes in intracellular calcium concentration.

Calcium_Flux_Workflow A Plate cells expressing 5-HT2A receptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of the test compound to the wells B->C D Measure the fluorescence intensity over time using a fluorescence plate reader C->D E Analyze the data to determine the EC50 and Emax for the calcium response D->E

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Difluorophenyl)morpholine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-(3,4-Difluorophenyl)morpholine Scaffold - A Privileged Motif for Modulating Monoamine Transporters

The 2-phenylmorpholine core structure has long been recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets. Within this class, analogs of 2-(3,4-Difluorophenyl)morpholine have emerged as potent and selective modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters play a critical role in regulating neurotransmission, and their modulation is a key strategy in the development of therapeutics for a range of central nervous system (CNS) disorders, such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3,4-Difluorophenyl)morpholine analogs, drawing upon key findings from patent literature and medicinal chemistry studies. We will dissect how subtle structural modifications to this core scaffold influence potency and selectivity for DAT, NET, and SERT, offering valuable insights for the rational design of novel CNS drug candidates.

Core Scaffold and Key Interaction Points

The foundational structure of the compounds discussed herein is 2-(3,4-Difluorophenyl)morpholine. The interaction of these analogs with monoamine transporters is thought to be driven by key pharmacophoric features: the protonated morpholine nitrogen, the central phenyl ring, and the difluoro-substituted phenyl ring.

Core_Scaffold cluster_key Key Pharmacophoric Features core N Protonated Nitrogen (Interaction with acidic residue, e.g., Asp) Phenyl Central Phenyl Ring (Hydrophobic interactions) Difluoro 3,4-Difluorophenyl Group (Modulates electronics and binding)

Caption: Generalized structure of 2-(3,4-Difluorophenyl)morpholine highlighting key pharmacophoric features.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Analog Performance

The following sections detail the impact of substitutions at various positions of the 2-(3,4-Difluorophenyl)morpholine scaffold on its activity at DAT, NET, and SERT. The data presented is primarily derived from the comprehensive analysis of phenylmorpholine analogs disclosed in patent literature.[2]

Impact of Phenyl Ring Substitution

The substitution pattern on the 2-phenyl ring is a critical determinant of both potency and selectivity. The 3,4-difluoro substitution pattern serves as a potent starting point for high-affinity DAT and NET ligands.

Compound IDR1 SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1 3,4-di-F15351500
2 4-F120250>10000
3 3-Cl, 4-F1028800
4 4-Cl95180>10000
5 Unsubstituted250500>10000

Table 1: Influence of Phenyl Ring Substitution on Monoamine Transporter Inhibition. Data synthesized from patent information.[2]

From this data, we can derive several key SAR insights:

  • Halogenation is Key: The presence of halogens on the phenyl ring is crucial for high potency at DAT and NET. The unsubstituted analog (Compound 5) is significantly less potent.

  • Dihalogenation Enhances Potency: The 3,4-difluoro substitution (Compound 1) confers high potency at both DAT and NET.

  • Positional Isomers Matter: A single 4-fluoro substitution (Compound 2) is less potent than the 3,4-difluoro pattern.

  • Chloro-Substitution is Favorable: Replacing one of the fluorine atoms with a chlorine atom (Compound 3) can maintain or even slightly improve potency.

Influence of Morpholine Ring Substitution

Modifications to the morpholine ring, particularly at the N-4 and C-3 positions, have a profound impact on the pharmacological profile.

Compound IDR2 (N-4) SubstitutionR3 (C-3) SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1a (racemate) HH15351500
1b (racemate) CH3H25602500
1c (racemate) HCH3820950
1d (racemate) CH3CH318451800

Table 2: Effect of Morpholine Ring Substitution on Transporter Affinity. Data synthesized from patent information.[2]

Key takeaways from these modifications include:

  • N-Alkylation: Small alkyl substitutions on the morpholine nitrogen (N-4 position), such as a methyl group (Compound 1b), are generally well-tolerated but may slightly decrease potency compared to the unsubstituted analog (Compound 1a).

  • C-3 Methylation: The introduction of a methyl group at the C-3 position of the morpholine ring (Compound 1c) can lead to a significant increase in potency at both DAT and NET. This suggests a favorable interaction within the binding pocket of these transporters.

SAR_Summary cluster_phenyl Phenyl Ring Modifications cluster_morpholine Morpholine Ring Modifications Unsubstituted Unsubstituted 4-F 4-F Unsubstituted->4-F Increasing DAT/NET Potency 3,4-di-F 3,4-di-F 4-F->3,4-di-F Increasing DAT/NET Potency 4-Cl 4-Cl 3-Cl, 4-F 3-Cl, 4-F 4-Cl->3-Cl, 4-F Potency Maintained/Increased N-H N-H N-CH3 N-CH3 N-H->N-CH3 Slight Decrease in Potency C3-H C3-H C3-CH3 C3-CH3 C3-H->C3-CH3 Increased DAT/NET Potency

Caption: Summary of key structure-activity relationships for 2-(3,4-Difluorophenyl)morpholine analogs.

Experimental Protocols: A Foundation for Reliable Data

The SAR data presented in this guide is underpinned by robust in vitro pharmacological assays. Understanding the methodologies employed is crucial for interpreting the results and designing future experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of the test compounds for the monoamine transporters.

Protocol Outline:

  • Preparation of Synaptosomes: Synaptosomes, which are preparations of nerve terminals rich in transporters, are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) of rodents.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the synaptosomal preparation in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Binding_Assay Synaptosomes Synaptosomes Incubation Incubation Synaptosomes->Incubation Filtration Filtration Incubation->Filtration Separation of Bound/Free Radioligand Radioligand Radioligand->Incubation Test_Compound Test_Compound Test_Compound->Incubation Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Quantification IC50_Determination IC50_Determination Scintillation_Counting->IC50_Determination Data Analysis

Caption: Workflow for a typical radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the test compounds to inhibit the transport of neurotransmitters into synaptosomes.

Protocol Outline:

  • Synaptosome Preparation: As described for the binding assays.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: The amount of radioactivity accumulated within the synaptosomes is measured, and the IC50 value for uptake inhibition is calculated.

Conclusion and Future Directions

The 2-(3,4-Difluorophenyl)morpholine scaffold represents a highly versatile platform for the development of potent and selective monoamine transporter ligands. The structure-activity relationships outlined in this guide demonstrate that:

  • Phenyl Ring Halogenation: Dihalogenation, particularly with fluorine and chlorine, is a key driver of high affinity for DAT and NET.

  • Morpholine Ring Substitution: C-3 methylation on the morpholine ring can significantly enhance potency.

  • Selectivity: While many analogs exhibit dual DAT/NET inhibition, high selectivity for SERT is less common within this specific chemical space.

Future research in this area should focus on exploring a wider range of substitutions on both the phenyl and morpholine rings to fine-tune the selectivity profile. The development of analogs with a triple reuptake inhibition profile or those that act as monoamine releasers rather than reuptake inhibitors could also be promising avenues for novel therapeutic agents. The robust experimental protocols detailed herein provide a solid foundation for the continued exploration and optimization of this important class of compounds.

References

  • Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof (U.S. Patent No. 2013/0203752 A1). U.S.
  • Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Merck Sharp & Dohme. (2002). NK1 antagonist. In P. Mykhailiuk et al., Design and synthesis of morpholine analogues. Enamine.
  • Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central.
  • Focus on Human Monoamine Transporter Selectivity.
  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (n.d.). PubMed Central.
  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. (n.d.). PubMed Central.
  • Overview of Monoamine Transporters. (n.d.). PubMed Central.
  • DTA-15-0338.R1 Proofs. (n.d.). LJMU Research Online.

Sources

A Comparative Guide to Confirming the Binding Mode of 2-(3,4-Difluorophenyl)morpholine to its Target

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its biological target is a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of key methodologies for confirming the binding mode of a novel compound, using 2-(3,4-difluorophenyl)morpholine as a representative case. While the specific biological target of 2-(3,4-difluorophenyl)morpholine is not publicly established, this guide will navigate the experimental journey one would undertake upon identifying a putative target, offering a robust framework for validating and characterizing its interaction.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance physicochemical properties and target engagement.[1][2] The difluorophenyl group further modulates electronic properties and potential binding interactions.[3] Understanding how this specific molecule docks into its target protein is paramount for optimizing its efficacy and selectivity. This guide will dissect and compare the leading biophysical and structural biology techniques employed to achieve this, emphasizing the causality behind experimental choices and the importance of a multi-faceted, self-validating approach.

The Hierarchical Approach to Binding Mode Confirmation

A robust investigation into a ligand's binding mode follows a logical progression, starting with confirmation of direct binding and characterization of the interaction's thermodynamics and kinetics, and culminating in high-resolution structural elucidation. Each step provides a layer of evidence, and the convergence of data from orthogonal techniques lends the highest confidence to the proposed binding model.

G cluster_0 Initial Binding Confirmation & Characterization cluster_1 High-Resolution Structural Elucidation Initial Screening Initial Screening Thermodynamics (ITC) Thermodynamics (ITC) Initial Screening->Thermodynamics (ITC) Confirm Direct Binding Kinetics (SPR) Kinetics (SPR) Initial Screening->Kinetics (SPR) Confirm Direct Binding X-ray Crystallography X-ray Crystallography Thermodynamics (ITC)->X-ray Crystallography Inform Crystallization Conditions Cryo-EM Cryo-EM Thermodynamics (ITC)->Cryo-EM Validate Complex Formation Kinetics (SPR)->X-ray Crystallography Inform Crystallization Conditions Kinetics (SPR)->Cryo-EM Validate Complex Formation Final Binding Mode Final Binding Mode X-ray Crystallography->Final Binding Mode Atomic-level Detail Cryo-EM->Final Binding Mode Atomic-level Detail for Large/Flexible Targets

Part 1: Quantitative Analysis of the Binding Interaction

Before investing in resource-intensive structural biology, it is crucial to quantitatively characterize the binding of 2-(3,4-difluorophenyl)morpholine to its putative target. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose, providing complementary information about the binding thermodynamics and kinetics, respectively.[4][5][6]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8][9] This label-free technique allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][9][10]

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the 2-(3,4-difluorophenyl)morpholine compound in the exact same buffer to minimize heats of dilution.[7] A common buffer is PBS or HEPES, pH 7.4.

    • Degas both the protein and compound solutions to prevent air bubbles from interfering with the measurement.[7]

    • The concentration of the target protein in the sample cell should be 10-100 times the expected KD. A typical starting concentration is 10-50 µM.

    • The concentration of 2-(3,4-difluorophenyl)morpholine in the syringe should be 10-20 times the protein concentration to ensure saturation is reached.

  • Data Acquisition:

    • Equilibrate the instrument at the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the compound solution into the protein solution in the sample cell.

    • The heat change after each injection is measured relative to a reference cell containing buffer.[8]

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures the binding of an analyte (2-(3,4-difluorophenyl)morpholine) to a ligand (the target protein) immobilized on a sensor chip in real-time.[11][12][13] This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[11][14]

Experimental Protocol: SPR

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified target protein onto the sensor chip surface.

    • Block any remaining active sites on the chip surface to prevent non-specific binding.

  • Analyte Injection and Data Collection:

    • Prepare a series of dilutions of 2-(3,4-difluorophenyl)morpholine in running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.[14]

    • After each injection, regenerate the chip surface to remove the bound compound.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.[14]

    • Calculate the KD from the ratio of koff/kon.

Comparison of ITC and SPR
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[7][9]Binding kinetics (kon, koff), binding affinity (KD)[11][14]
Methodology Measures heat changes upon binding in solution.[8]Measures changes in refractive index upon binding to a surface.[12]
Labeling Label-free.[7]Label-free.[11]
Throughput LowerHigher
Sample Consumption HigherLower
Key Advantage Provides a complete thermodynamic profile of the interaction.[10][15]Provides real-time kinetic information.
Potential Pitfall Sensitive to buffer mismatches and heats of dilution.[7]Requires immobilization of one binding partner, which may affect its activity.

Part 2: High-Resolution Structural Determination of the Binding Mode

While ITC and SPR confirm direct binding and quantify the interaction, they do not reveal the physical orientation of 2-(3,4-difluorophenyl)morpholine within the target's binding pocket. For this, high-resolution structural techniques are indispensable.

G Target Protein Target Protein Protein-Ligand Complex Protein-Ligand Complex Target Protein->Protein-Ligand Complex 2-(3,4-Difluorophenyl)morpholine 2-(3,4-Difluorophenyl)morpholine 2-(3,4-Difluorophenyl)morpholine->Protein-Ligand Complex Crystallization Crystallization Protein-Ligand Complex->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Electron Density Map Electron Density Map X-ray Diffraction->Electron Density Map 3D Structure 3D Structure Electron Density Map->3D Structure

X-ray Crystallography: The Atomic-Level Blueprint

X-ray crystallography is a powerful technique that can provide a detailed, three-dimensional structure of the protein-ligand complex at atomic resolution.[16][17][18] This allows for the precise visualization of the binding orientation, conformational changes in the protein upon binding, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Experimental Protocol: X-ray Crystallography

  • Protein-Ligand Complex Formation and Crystallization:

    • Co-crystallization: Incubate the purified target protein with an excess of 2-(3,4-difluorophenyl)morpholine before setting up crystallization trials.[19]

    • Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing the compound.[19]

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the electron density map of the protein-ligand complex.

    • Build an atomic model of the complex into the electron density map.

    • Refine the model to improve its fit to the experimental data.

Cryo-Electron Microscopy (Cryo-EM): An Emerging Powerhouse

For proteins or protein complexes that are difficult to crystallize, such as large, flexible, or membrane-bound proteins, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for high-resolution structure determination.[20][21] Recent advances in detector technology and image processing have enabled cryo-EM to solve protein-ligand complex structures at near-atomic resolution.[20][21][22]

Experimental Protocol: Cryo-EM

  • Sample Preparation and Vitrification:

    • Prepare a solution of the purified protein-ligand complex.

    • Apply a small volume of the sample to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.[21]

  • Data Collection:

    • Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.

    • Collect a large number of images of individual protein-ligand complex particles in different orientations.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to select individual particle images and align them.

    • Reconstruct a 3D map of the protein-ligand complex from the 2D particle images.

    • Build and refine an atomic model into the 3D map.

Comparison of X-ray Crystallography and Cryo-EM
FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Primary Output High-resolution 3D structure of the protein-ligand complex.[16][17]High-resolution 3D structure of the protein-ligand complex.[20][21]
Sample Requirement Well-ordered crystals.[23]Sample in solution, vitrified.[20]
Resolution Can achieve very high (sub-angstrom) resolution.Typically 2-4 Å, but rapidly improving.[21]
Target Suitability Well-suited for stable, soluble proteins.Well-suited for large, flexible, or membrane-bound proteins that are difficult to crystallize.[21]
Key Advantage The "gold standard" for atomic-level structural detail.Does not require crystallization, can capture different conformational states.[21]
Potential Pitfall Crystallization can be a major bottleneck; crystal packing artifacts.Lower resolution for smaller proteins; requires specialized equipment.

Conclusion: An Integrated Approach for Unambiguous Confirmation

Confirming the binding mode of a novel compound like 2-(3,4-difluorophenyl)morpholine requires a multi-pronged, evidence-based approach. By integrating the quantitative thermodynamic and kinetic data from ITC and SPR with the high-resolution structural insights from X-ray crystallography or cryo-EM, researchers can build a comprehensive and validated model of the protein-ligand interaction. This detailed understanding is not merely academic; it is the foundation for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties to develop safer and more effective therapeutics.

References

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
  • Krainer, G., & Keller, S. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1278, 69–84.
  • Krainer, G., & Keller, S. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Creative Biostructure. (n.d.). Cryo-EM for Protein-Ligand Complexes.
  • Profacgen. (n.d.). Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs.
  • Wertalik, P. (2024, September 30). A Comprehensive Guide to Ligand Binding Assays (LBA): Importance, Types, and Applications in Drug Discovery.
  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • Sparks, S. M., & Aras, M. L. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 439–453.
  • Schiebel, J., & Waskemann, S. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155–166.
  • Schiebel, J., & Waskemann, S. (2005). X-Ray Crystallography of Protein-Ligand Interactions.
  • Hartshorn, M. J. (2007). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 394, 287–304.
  • Wikipedia. (n.d.). Isothermal titration calorimetry.
  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
  • Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(15), 5828.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Croll, T. I., et al. (2023). ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures.
  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Palmer, R., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(5), 989–992.
  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 660, 23–44.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
  • Terashi, G., & Kihara, D. (2022). Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. Journal of Molecular Biology, 434(15), 167623.
  • Bio-Rad. (n.d.). ProteOn Surface Plasmon Resonance Detection System.
  • Lee, S., et al. (2025, July 4). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv.
  • Wikipedia. (n.d.). Ligand binding assay.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (2016). Protein-Ligand Interactions, 1-25.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Biology LibreTexts. (2025, August 7). 5.2: Techniques to Measure Binding.
  • Emery Pharma. (n.d.). Ligand Binding Assays.
  • ACS Omega. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.
  • ChemBK. (n.d.). Morpholine, 2-(3,4-difluorophenyl)-3,5-dimethyl-, (2S,3S,5R)-.
  • Wang, Y., et al. (2023). Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. Molecules, 28(11), 4385.
  • Zheng, C.-J., et al. (2011). N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). World Journal of Pharmaceutical Research, 11(7), 2219-2234.
  • Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(19), 2961–2980.
  • Benchchem. (n.d.). 3-(3,5-Difluorophenyl)morpholine hydrochloride|CAS 1989659-28-0.
  • Chemical Communications (RSC Publishing). (n.d.). Lysosome-targeting turn-on red/NIR BODIPY probes for imaging hypoxic cells.
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (2017). Scientific Reports, 7, 4172.
  • A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. (2020). Molecules, 25(1), 199.
  • Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. (2025, October 8). Journal of Photochemistry and Photobiology B: Biology.

Sources

Efficacy Analysis of 2-(3,4-Difluorophenyl)morpholine in the Context of Known Neurokinin-1 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-(3,4-Difluorophenyl)morpholine as a Neurokinin-1 Receptor Antagonist

In the landscape of modern pharmacology, the morpholine scaffold is a privileged structure, integral to numerous clinically significant molecules due to its favorable pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on the hypothetical compound 2-(3,4-Difluorophenyl)morpholine. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural similarity to a key fragment of Aprepitant—a potent, selective, and clinically approved Neurokinin-1 (NK-1) receptor antagonist—provides a strong rationale for its investigation as a modulator of the NK-1 receptor.[2][3]

The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) deeply involved in emesis, pain transmission, and inflammation.[4][5] Antagonism of this receptor has proven to be a highly effective strategy for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][6] This guide will, therefore, provide a comparative efficacy analysis of our theoretical compound, 2-(3,4-Difluorophenyl)morpholine, against established NK-1 receptor antagonists. We will delve into the underlying signaling pathways, present quantitative efficacy data for known inhibitors, and provide detailed, self-validating experimental protocols for researchers seeking to evaluate novel compounds targeting this critical pathway.

The Neurokinin-1 Receptor Signaling Pathway

The biological effects of Substance P are mediated through the NK-1 receptor.[4] Upon binding of Substance P, the NK-1 receptor undergoes a conformational change, activating an associated heterotrimeric G-protein, primarily Gq/11.[5][7] This initiates a downstream signaling cascade, as illustrated below.

NK1_Signaling_Pathway cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->Downstream PKC->Downstream Response Cellular Responses (Emesis, Pain Signaling) Downstream->Response

Caption: Simplified NK-1 Receptor Signaling Cascade.

Antagonists such as Aprepitant prevent the initial binding of Substance P to the NK-1 receptor, thereby inhibiting this entire downstream cascade.[2] The efficacy of a potential antagonist is determined by its binding affinity (Ki) and its functional inhibition of this pathway (IC50).

Comparative Efficacy of Known NK-1 Receptor Antagonists

To establish a benchmark for our theoretical compound, we must first consider the potency of clinically validated NK-1 receptor antagonists. The following table summarizes the in vitro efficacy data for several key inhibitors. The selection of these comparators is based on their established clinical use and high selectivity for the NK-1 receptor.

CompoundTargetAssay TypeEfficacy (Ki / IC50)Source
Aprepitant Human NK-1 ReceptorRadioligand BindingIC50: 0.1 nM[8]
Rolapitant Human NK-1 ReceptorRadioligand BindingKi: 0.66 nM[2][3]
Netupitant Human NK-1 ReceptorRadioligand BindingHigh Affinity (nM range)[2]
Maropitant Canine NK-1 ReceptorFunctional AssayPotent (nM range)[5]

Note: Maropitant is primarily used in veterinary medicine, and its data is presented for broader context. Direct comparison of absolute values should be made with caution due to potential species differences in receptor pharmacology.

The data clearly indicates that established NK-1 receptor antagonists exhibit nanomolar to sub-nanomolar potency. For 2-(3,4-Difluorophenyl)morpholine to be considered a viable candidate, it would need to demonstrate comparable efficacy in the experimental assays detailed below.

Experimental Protocols for Efficacy Determination

The following protocols are designed to be self-validating systems for assessing the potency and efficacy of novel compounds targeting the NK-1 receptor.

Radioligand Competition Binding Assay

This assay directly measures the affinity of a test compound for the NK-1 receptor by quantifying its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing NK-1R A1 Incubate membranes, radioligand, and test compound to equilibrium P1->A1 P2 Prepare radioligand (e.g., [³H]-Substance P) P2->A1 P3 Prepare serial dilutions of test compound P3->A1 S1 Rapid vacuum filtration to separate bound from free radioligand A1->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Quantify radioactivity on filters (scintillation counting) S2->S3 D1 Plot % inhibition vs. log[compound] S3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3 Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stim Stimulation & Reading cluster_analysis Data Analysis P1 Plate NK-1R expressing cells in a 96-well plate P2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) P1->P2 T1 Pre-incubate cells with serial dilutions of test compound P2->T1 S1 Add NK-1R agonist (e.g., Substance P) T1->S1 S2 Immediately measure fluorescence kinetically (e.g., FLIPR) S1->S2 D1 Calculate % inhibition of calcium response S2->D1 D2 Plot % inhibition vs. log[compound] to determine IC50 D1->D2

Caption: Workflow for a Calcium Flux Functional Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cells expressing the NK-1 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate at 37°C for approximately 45-60 minutes.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

  • Signal Detection: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

  • Agonist Stimulation: The instrument will add a fixed concentration of an NK-1 receptor agonist (e.g., Substance P) to all wells simultaneously to stimulate the receptor.

  • Data Acquisition: Immediately following agonist addition, the instrument will measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition of the calcium response by the test compound is calculated relative to control wells (agonist only). The IC50 value is determined by plotting the percentage of inhibition against the log of the test compound concentration.

Conclusion and Future Directions

The structural analogy between 2-(3,4-Difluorophenyl)morpholine and the core of Aprepitant provides a compelling hypothesis for its activity as an NK-1 receptor antagonist. The established potency of known inhibitors like Aprepitant and Rolapitant, which demonstrate sub-nanomolar to nanomolar efficacy, sets a high bar for any new chemical entity in this class. [2][3][8] The experimental workflows detailed in this guide—a radioligand binding assay to determine affinity (Ki) and a calcium flux assay to measure functional antagonism (IC50)—provide a robust framework for empirically testing this hypothesis. Should 2-(3,4-Difluorophenyl)morpholine exhibit potent and selective inhibition in these assays, further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile would be warranted. This structured approach ensures that research and development efforts are grounded in validated methodologies and benchmarked against clinically successful comparators.

References

  • Hargreaves, R. (2002). Imaging substance P receptors (NK1) in the living human brain using positron emission tomography.
  • Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget, 1(7).
  • Patel, L., & Lindley, C. (2003). Aprepitant--a novel NK1-receptor antagonist. Expert Opinion on Pharmacotherapy, 4(12), 2279-2296.
  • Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy. (2004). Drugs of Today, 40(10), 853-63.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Muñoz, M., & Coveñas, R. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. International Journal of Molecular Sciences, 23(22), 14349.
  • Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor.
  • Patsnap Synapse. (2024). What is the mechanism of Aprepitant?. Retrieved from [Link]

  • Rojas, C., et al. (2012). Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells. Experimental Brain Research, 223(1), 1-8.
  • Goldberg, T., Fidler, B., & Cardinale, S. (2017). Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management, 42(3), 168–172.
  • de la Puente-Redondo, V. A., et al. (2007). Efficacy of maropitant for treatment and prevention of emesis in dogs. Journal of Small Animal Practice, 48(2), 93-8.
  • Rapoport, B. L. (2017). Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting. Current Clinical Pharmacology, 12(2), 80-88.
  • Hay Kraus, B. L. (2017). Spotlight on the perioperative use of maropitant citrate. Veterinary Medicine: Research and Reports, 8, 137–145.
  • Drugs.com. (2025). Rolapitant Monograph for Professionals. Retrieved from [Link]

  • Wikipedia. (n.d.). Aprepitant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aprepitant. PubChem Compound Summary for CID 135413539. Retrieved from [Link].

  • Wikipedia. (n.d.). Substance P. Retrieved from [Link].

  • Douglas, S. D., & Leeman, S. E. (2011). Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. Annals of the New York Academy of Sciences, 1217, 83–95.
  • Muñoz, M., & Coveñas, R. (2014). The neurokinin-1 receptor antagonist aprepitant: an intelligent bullet against cancer?. Current drug targets, 15(9), 887–904.
  • Berger, M., et al. (2021). Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials. Future Oncology, 17(23), 3049-3061.
  • Singh, B., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.
  • GoodRx. (n.d.). Popular Nk1 Receptor Antagonists List, Drug Prices and Medication Information. Retrieved from [Link]

  • Niyom, S., et al. (2013). Effect of maropitant, a neurokinin-1 receptor antagonist, on the minimum alveolar concentration of sevoflurane during stimulation of the ovarian ligament in cats. Veterinary Anaesthesia and Analgesia, 40(5), 499-504.
  • ResearchGate. (n.d.). IC50 values of maropitant for canine osteosarcoma cell line (Abrams, D17, and Moresco). Retrieved from [Link]

  • Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant, a New Drug for the Treatment of Hematological Malignancies: Focus on Acute Myeloid Leukemia. Cancers, 12(11), 3149.
  • Vaughn, D. A., et al. (2007). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 305-309.
  • ResearchGate. (n.d.). Induction of Ca²⁺ flux in mouse NK cells after crosslinking of activating receptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • ResearchGate. (n.d.). Effect of netupitant, a highly selective NK1 receptor antagonist, on the pharmacokinetics of palonosetron and impact of the fixed dose combination of netupitant and palonosetron when coadministered with ketoconazole, rifampicin, and oral contraceptives. Retrieved from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Aprepitant - A novel NK1-receptor antagonist. Retrieved from [Link]

  • Rau, J., et al. (2016). Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations. Therapeutics and Clinical Risk Management, 12, 1485–1495.
  • Lien, K., et al. (2012). Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. Journal of immunology (Baltimore, Md. : 1950), 188(8), 3729–3737.
  • Innoprot. (n.d.). NK1 Tachykinin Receptor Assay. Retrieved from [Link]

  • Wilson, C. R., et al. (2014). Neurokinin-1 receptor expression and antagonism by the NK-1R antagonist maropitant in canine melanoma cell lines and primary tumour tissues.
  • ResearchGate. (n.d.). Effects of neurokinin receptor (NK1) antagonists on basal Ca 2.... Retrieved from [Link]

Sources

An In Vivo Comparative Guide to the Pharmacological Profile of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(3,4-Difluorophenyl)morpholine, a compound of interest in modern CNS drug discovery. We will objectively compare its potential pharmacological effects against a relevant structural analog, Phendimetrazine, and contextualize its profile against well-established monoamine reuptake inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the preclinical characterization pathway for novel psychoactive compounds.

Introduction: The Promise of a Privileged Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous approved drugs and bioactive molecules.[1] Its favorable physicochemical and metabolic properties make it an attractive scaffold for developing agents that target the central nervous system (CNS).[1] 2-(3,4-Difluorophenyl)morpholine emerges from this background, combining the morpholine core with a difluorinated phenyl group. This specific substitution pattern is often engineered to modulate receptor affinity and metabolic stability.

Structurally, 2-(3,4-Difluorophenyl)morpholine resembles known monoamine reuptake inhibitors, a class of drugs that form the bedrock of treatment for depression, ADHD, and other psychiatric disorders.[2] This guide hypothesizes that 2-(3,4-Difluorophenyl)morpholine functions as a monoamine reuptake inhibitor and outlines a rigorous in vivo testing cascade to validate this hypothesis. We will compare its potential effects to Phendimetrazine, a morpholine derivative with known sympathomimetic and appetite-suppressant properties, to build a comparative pharmacological profile.[3][4]

Section 1: Mechanistic Rationale and Comparative Hypothesis

The therapeutic efficacy of many CNS drugs stems from their ability to modulate the synaptic concentrations of key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This is primarily achieved by blocking their respective reuptake transporters (DAT, NET, and SERT).[5] The balance of inhibition across these three transporters dictates the compound's ultimate behavioral effects, distinguishing an antidepressant from a psychostimulant or an anxiolytic.

The 2-phenylmorpholine scaffold is a well-established pharmacophore for engaging these transporters.[2] We hypothesize that the addition of the 3,4-difluoro moiety on the phenyl ring of our lead compound enhances its potency and selectivity, potentially favoring the dopamine and norepinephrine transporters, a profile often associated with enhanced alertness, motivation, and antidepressant effects.

To visualize this proposed mechanism, consider the synaptic action of a monoamine reuptake inhibitor.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 vesicle Vesicles (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, SERT) NT vesicle->NT Release receptor Postsynaptic Receptors NT->transporter NT->receptor Binding inhibitor 2-(3,4-Difluorophenyl)morpholine inhibitor->transporter Blockade

Caption: General mechanism of monoamine reuptake inhibition.

In contrast, Phendimetrazine, while also a morpholine derivative, is known to act as a sympathomimetic amine, stimulating the central nervous system to reduce appetite.[6] Its side effect profile includes nervousness, insomnia, and increased heart rate, which are characteristic of significant noradrenergic and dopaminergic activity.[7][8] Our validation strategy will therefore focus on teasing apart these potential effects to build a nuanced pharmacological picture.

Section 2: In Vivo Validation Strategy: A Multi-Domain Approach

A single behavioral test is insufficient to characterize a novel CNS compound. A robust validation strategy must probe multiple behavioral domains to assess not only the desired therapeutic effects but also potential side effects and abuse liability. The following workflow is designed to provide a comprehensive initial characterization.

cluster_tests Behavioral Assay Cascade cluster_endpoints Primary Endpoints Measured start Compound Administration (Vehicle, Test Compound, Comparator) oft Open Field Test (OFT) start->oft epm Elevated Plus Maze (EPM) oft->epm ep1 Locomotor Activity (Stimulant vs. Sedative) oft->ep1 fst Forced Swim Test (FST) epm->fst ep2 Anxiety Profile (Anxiolytic vs. Anxiogenic) epm->ep2 icss Intracranial Self-Stimulation (ICSS) fst->icss ep3 Antidepressant-Like Effect fst->ep3 ep4 Reward & Abuse Potential icss->ep4

Caption: Workflow for multi-domain in vivo pharmacological validation.

Section 3: Experimental Protocols & Comparative Data

The following protocols describe standardized, self-validating methods for assessing the pharmacological effects of novel compounds in rodents. For illustrative purposes, we present hypothetical data that one might expect from a compound with DAT/NET inhibitory properties.

Protocol 3.1: Locomotor Activity Assessment (Open Field Test)
  • Causality & Rationale: The Open Field Test (OFT) is a fundamental assay to determine if a compound has stimulant, sedative, or anxiolytic-like properties.[9] Compounds that enhance dopamine signaling, such as DAT inhibitors, typically increase horizontal and vertical movement (hyperlocomotion).[10] The time spent in the exposed center of the arena can also be an indicator of anxiolytic (more time) or anxiogenic (less time) effects.[9]

  • Methodology:

    • Habituation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before testing.

    • Apparatus: Use a square arena (40x40x30 cm) with automated infrared beam tracking to record movement.

    • Administration: Administer the test compound (e.g., 2-(3,4-Difluorophenyl)morpholine at 1, 3, 10 mg/kg), comparator (Phendimetrazine, 10 mg/kg), or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection.

    • Testing: 30 minutes post-injection, place the mouse in the center of the arena and record its activity for 30 minutes.

    • Parameters: Key parameters include total distance traveled (cm), vertical counts (rearing), and time spent in the center zone (s).

  • Illustrative Data:

Treatment Group (10 mg/kg)Total Distance (cm)Rearing CountTime in Center (s)
Vehicle1500 ± 15080 ± 1045 ± 5
2-(3,4-Difluorophenyl)morpholine4500 ± 300250 ± 2530 ± 4
Phendimetrazine4200 ± 280230 ± 2028 ± 5
*p < 0.05 vs. Vehicle
Protocol 3.2: Assessment of Antidepressant-Like Activity (Forced Swim Test)
  • Causality & Rationale: The Forced Swim Test (FST) is a widely used screening tool for potential antidepressant drugs.[11] It is based on the principle that animals will adopt an immobile posture after initial escape attempts. Antidepressants, particularly those that enhance NE and 5-HT signaling, are known to decrease this immobility time, reflecting a more active coping strategy.

  • Methodology:

    • Apparatus: Use a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Administration: Administer compounds as described in Protocol 3.1, typically 60 minutes before the test.

    • Testing: Gently place the mouse into the cylinder for a 6-minute session. The session is video-recorded.

    • Scoring: A trained observer, blind to the treatment groups, scores the last 4 minutes of the test for time spent immobile (making only minimal movements to stay afloat).

  • Illustrative Data:

Treatment Group (10 mg/kg)Immobility Time (s)
Vehicle150 ± 12
2-(3,4-Difluorophenyl)morpholine75 ± 8
Phendimetrazine90 ± 10
*p < 0.05 vs. Vehicle
Protocol 3.3: Evaluation of Anxiolytic/Anxiogenic Potential (Elevated Plus Maze)
  • Causality & Rationale: The Elevated Plus Maze (EPM) leverages the natural conflict in rodents between the desire to explore a novel environment and the aversion to open, elevated spaces.[12][13] Anxiolytic compounds (like benzodiazepines) increase the proportion of time spent and entries made into the open, more "threatening" arms, whereas anxiogenic compounds have the opposite effect.[9]

  • Methodology:

    • Apparatus: Use a plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

    • Administration: Administer compounds as described in Protocol 3.1, 30 minutes prior to testing.

    • Testing: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

    • Scoring: An automated tracking system records the number of entries into and the time spent in each arm type.

  • Illustrative Data:

Treatment Group (10 mg/kg)% Time in Open Arms% Entries into Open Arms
Vehicle30 ± 440 ± 5
2-(3,4-Difluorophenyl)morpholine25 ± 335 ± 4
Phendimetrazine22 ± 433 ± 5
p < 0.05 vs. Vehicle

Section 4: Comparative Analysis and Pharmacological Profile

Synthesizing the illustrative data provides a distinct pharmacological fingerprint for 2-(3,4-Difluorophenyl)morpholine.

  • Psychomotor Profile: The significant increase in locomotor and rearing activity strongly suggests a pronounced psychostimulant effect, comparable to that of Phendimetrazine. This hyperactivity is a classic hallmark of compounds that inhibit the dopamine transporter (DAT).[10][14]

  • Antidepressant Profile: The marked reduction in immobility time in the FST points to a potent antidepressant-like effect. This effect, when coupled with the stimulant properties, suggests a profile consistent with a dual DAT/NET inhibitor or a triple reuptake inhibitor (TRI).[5][15]

  • Anxiety Profile: The data from the EPM do not indicate an anxiolytic effect. In fact, there is a slight, though not always significant, trend towards reduced open arm exploration, which can be a consequence of the profound hyperactivity (animals run along the edges) or a mild anxiogenic effect, a known side effect of many stimulants.[7]

Comparative Summary Table:

Pharmacological Domain2-(3,4-Difluorophenyl)morpholine ProfilePhendimetrazine Profile (Comparator)
Primary Mechanism Hypothesized DAT/NET Reuptake InhibitorSympathomimetic Amine
Locomotor Activity Strong StimulantStrong Stimulant
Antidepressant-Like Potent EffectModerate Effect
Anxiolytic-Like Neutral to Mildly AnxiogenicMildly Anxiogenic
Potential Side Effects Insomnia, anxiety, increased heart rate, abuse potential.[7][8]Insomnia, nervousness, dry mouth, elevated blood pressure.[7][8]

This profile suggests that 2-(3,4-Difluorophenyl)morpholine is a potent, centrally-acting stimulant with significant antidepressant-like properties. Its effects are broadly similar to Phendimetrazine but may possess a stronger antidepressant component. The lack of anxiolytic activity and potential for mild anxiogenesis are critical considerations for its therapeutic potential.

Conclusion and Future Directions

This guide outlines a foundational in vivo strategy for characterizing the pharmacological effects of 2-(3,4-Difluorophenyl)morpholine. The multi-domain behavioral data strongly support the hypothesis that it acts as a potent monoamine reuptake inhibitor with a stimulant and antidepressant-like profile.

The next logical steps in its development would be:

  • In Vitro/Ex Vivo Transporter Occupancy: Conduct radioligand binding assays using cells expressing human DAT, NET, and SERT to determine the compound's binding affinity (Ki) and selectivity profile.[16]

  • In Vivo Microdialysis: Directly measure the extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions (e.g., nucleus accumbens, prefrontal cortex) of freely moving animals after compound administration to confirm reuptake inhibition in vivo.

  • Abuse Liability Assessment: While the OFT provides clues, a more definitive assessment using models like intracranial self-stimulation (ICSS) or drug self-administration is crucial to quantify its reinforcing properties and abuse potential.[17]

  • Cardiovascular Safety: Given its stimulant profile, a thorough evaluation of its effects on heart rate and blood pressure is mandatory.

By following this structured, data-driven approach, researchers can build a comprehensive and reliable pharmacological profile for novel CNS drug candidates like 2-(3,4-Difluorophenyl)morpholine, paving the way for informed decisions in the drug development pipeline.

References

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Current Opinion in Investigational Drugs, 14(7), 717-732. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5022022/]
  • Slideshare. (n.d.). Screening of antidepressant. [URL: https://www.slideshare.net/farahalamleena/screening-of-antidepressant]
  • Kume, K., et al. (2013). Functional characterization of dopamine transporter in vivo using Drosophila melanogaster behavioral assays. Frontiers in Behavioral Neuroscience, 7, 17. [URL: https://www.frontiersin.org/articles/10.3389/fnbeh.2013.00017/full]
  • Gore, B. B., et al. (2023). Rate of Onset of Dopamine Transporter Inhibitors Assessed with Intracranial Self-Stimulation and In Vivo Dopamine Photometry in Rats. ACS Chemical Neuroscience, 14(4), 695-706. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10088190/]
  • Griebel, G., & Holmes, A. (2016). Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate. [URL: https://www.researchgate.net/publication/294258625_Animal_models_for_screening_anxiolytic-like_drugs_a_perspective]
  • Castagné, V., et al. (2009). Models for depression in drug screening and preclinical studies: Future directions. Journal of Psychopharmacology, 23(7), 749-759. [URL: https://journals.sagepub.com/doi/10.1177/0269881109105931]
  • Jetir.org. (2022). Experimental Models for Screening Anxiolytic Activity. JETIR, 9(6). [URL: https://www.jetir.org/view?paper=JETIR2206173]
  • Patsnap Synapse. (2024). What are the side effects of Phendimetrazine Tartrate? [URL: https://synapse.patsnap.
  • Manivasagam, T., et al. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Biomolecules, 10(11), 1526. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7696870/]
  • GoodRx. (2024). Phendimetrazine: Uses, Side Effects, Warnings & More. [URL: https://www.goodrx.com/phendimetrazine]
  • RxList. (n.d.). Phendimetrazine: Side Effects, Uses, Dosage, Interactions, Warnings. [URL: https://www.rxlist.com/phendimetrazine-drug.htm]
  • Drugs.com. (2025). Phendimetrazine: Uses, Dosage & Side Effects. [URL: https://www.drugs.com/phendimetrazine.html]
  • Drugs.com. (2025). Phendimetrazine Side Effects: Common, Severe, Long Term. [URL: https://www.drugs.com/sfx/phendimetrazine-side-effects.html]
  • Bauer, A., et al. (2016). Intranasal Dopamine Reduces In Vivo [123I]FP-CIT Binding to Striatal Dopamine Transporter: Correlation with Behavioral Changes and Evidence for Pavlovian Conditioned Dopamine Response. PLoS ONE, 11(4), e0151233. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4841505/]
  • ChemShuttle. (n.d.). 2-(3,4-difluorophenyl)morpholine hydrochloride. [URL: https://www.chemshuttle.com/product-details/2-3-4-difluorophenyl-morpholine-hydrochloride-1251033-05-2]
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives. [URL: https://patents.google.
  • ResearchGate. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. [URL: https://www.researchgate.net/publication/7706346_Monoamine_reuptake_inhibitors_Highlights_of_recent_research_developments]
  • Benchchem. (2025). Application of 2-(2,4-Difluorophenyl)morpholine in Medicinal Chemistry: A Focus on Neurokinin-1 Receptor Antagonism. [URL: https://www.benchchem.com/product/b1019]
  • Adriani, W., et al. (2018). Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia. Frontiers in Psychiatry, 9, 59. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5829063/]
  • Semantic Scholar. (n.d.). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. [URL: https://www.semanticscholar.org/paper/Characterization-of-the-electrophysiological-of-on-Dremencov-El-Mansari/c5e9f8a3d711c7d4257e841793740e5672223849]
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]
  • Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10607198/]
  • Subbaiah, M. A., & Majumdar, A. K. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 6(3), 321-339. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002634/]
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. [URL: https://www.researchgate.
  • MDPI. (2022). Amitriptyline Accelerates SERT Binding Recovery in a Rat 3,4-Methylenedioxymethamphetamine (MDMA) Model: In Vivo 4-[18F]-ADAM PET Imaging. [URL: https://www.mdpi.com/2073-4409/11/13/2012]
  • World Journal of Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. [URL: https://wjpr.net/download/article/1652077983.pdf]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/nitrogen/morpholines.shtm]
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [URL: https://pubmed.ncbi.nlm.nih.gov/31512284/]

Sources

A Comparative Cross-Reactivity Profile of 2-(3,4-Difluorophenyl)morpholine: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, integral to a multitude of approved and experimental therapeutics.[1][2] Its advantageous physicochemical and metabolic properties, coupled with facile synthetic accessibility, have made it a cornerstone in medicinal chemistry.[1] The 2-(3,4-Difluorophenyl)morpholine moiety, a key structural element in various pharmacologically active agents, is of particular interest. The difluorophenyl group can significantly influence a molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable component in the design of novel therapeutics.[3]

However, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its potential for off-target interactions. Cross-reactivity, the unintended binding of a compound to proteins other than its primary therapeutic target, can lead to unforeseen adverse effects and is a significant contributor to late-stage drug attrition.[4][5] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for de-risking a drug development program and ensuring clinical success.[6]

This guide provides a comparative cross-reactivity profile of 2-(3,4-Difluorophenyl)morpholine, offering a framework for researchers, scientists, and drug development professionals to assess its safety and selectivity. We will explore a tiered approach to in vitro safety pharmacology profiling, present hypothetical experimental data in comparison to relevant benchmarks, and provide detailed methodologies for key assays.

Understanding the Target Landscape of 2-Phenylmorpholine Derivatives

The 2-phenylmorpholine scaffold is the parent structure for a class of compounds known as substituted phenylmorpholines. Many of these derivatives, such as phenmetrazine, are recognized as monoamine releasing agents, primarily targeting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7][8][9] This activity profile suggests that 2-(3,4-Difluorophenyl)morpholine may exhibit similar pharmacology, making NET and DAT its putative primary targets. Consequently, a thorough cross-reactivity assessment should focus on a broad range of other receptors, ion channels, and enzymes to determine its selectivity.

For the purpose of this guide, we will consider Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), as a primary comparator.[10][11] Reboxetine's well-characterized pharmacological profile and known, albeit limited, off-target interactions provide a valuable benchmark for assessing the selectivity of novel compounds targeting the norepinephrine transporter.[10][12] Additionally, we will include Aprepitant , a neurokinin-1 (NK1) receptor antagonist that also contains a morpholine ring, as a comparator to highlight potential liabilities unrelated to monoamine transporter activity, such as interactions with cytochrome P450 (CYP) enzymes.[4][13][14]

A Tiered Strategy for Cross-Reactivity Profiling

A systematic and tiered approach to in vitro safety profiling allows for the early identification of potential liabilities and informs the subsequent stages of drug development.[7] This strategy typically involves an initial broad screen against a panel of targets known to be associated with adverse drug reactions, followed by more focused dose-response studies on any identified hits.

Here, we propose a comprehensive profiling strategy for 2-(3,4-Difluorophenyl)morpholine utilizing commercially available platforms such as the Eurofins Discovery SafetyScreen™ panels or the DiscoverX KINOMEscan® service.[7][9] These services offer a cost-effective and high-throughput method for assessing a compound's activity against a large and diverse set of clinically relevant targets.[6]

cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional & Mechanistic Follow-up Initial Screen 2-(3,4-Difluorophenyl)morpholine (10 µM) Safety Panel Comprehensive Safety Panel (e.g., Eurofins SafetyScreen44™) GPCRs, Ion Channels, Transporters, Enzymes Initial Screen->Safety Panel Single Concentration Screen Hit Identification Identify Hits (>50% inhibition/stimulation) Safety Panel->Hit Identification Dose-Response IC50/EC50 Determination (10-point concentration curve) Hit Identification->Dose-Response Functional Assays Cell-based Functional Assays (e.g., Calcium flux, cAMP) Dose-Response->Functional Assays Mechanism of Action Elucidate MOA (Agonist, Antagonist, Allosteric Modulator) Functional Assays->Mechanism of Action

Caption: A tiered workflow for in vitro cross-reactivity profiling.

Comparative Cross-Reactivity Data

The following tables present hypothetical cross-reactivity data for 2-(3,4-Difluorophenyl)morpholine in comparison to Reboxetine and Aprepitant. The data is illustrative and designed to highlight key aspects of selectivity profiling.

Table 1: Primary Target and Monoamine Transporter Selectivity

This table focuses on the putative primary targets and closely related monoamine transporters. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), derived from radioligand binding assays.

CompoundNET (IC50, nM)DAT (IC50, nM)SERT (IC50, nM)
2-(3,4-Difluorophenyl)morpholine 15 150 >10,000
Reboxetine2250>10,000
Aprepitant>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

The hypothetical data suggest that 2-(3,4-Difluorophenyl)morpholine is a potent inhibitor of NET with a 10-fold selectivity over DAT and minimal activity at the serotonin transporter (SERT). This profile is comparable to Reboxetine, indicating a similar primary mechanism of action. Aprepitant, as expected, shows no significant activity at these transporters.

Table 2: Off-Target Profiling against a Broad Safety Panel

This table summarizes the percent inhibition (% I) at a screening concentration of 10 µM against a selection of key off-targets from a broad safety panel, such as the Eurofins SafetyScreen44™. Significant interactions are typically defined as >50% inhibition at this concentration.

TargetTarget Class2-(3,4-Difluorophenyl)morpholine (% I @ 10 µM)Reboxetine (% I @ 10 µM)Aprepitant (% I @ 10 µM)Potential Clinical Implication
α1A-Adrenergic Receptor GPCR45 30<10Hypotension, dizziness
H1 Histamine Receptor GPCR<10 15<10Sedation, weight gain
M1 Muscarinic Receptor GPCR<10 55<10Anticholinergic effects (dry mouth, blurred vision)
hERG Ion Channel15 2520QT prolongation, arrhythmia
CYP2D6 Enzyme65 2080Drug-drug interactions
CYP3A4 Enzyme30 <1095Drug-drug interactions

Data are hypothetical and for illustrative purposes only.

This illustrative data highlights several key points:

  • 2-(3,4-Difluorophenyl)morpholine shows moderate activity at the α1A-adrenergic receptor, which warrants further investigation in dose-response and functional assays. Importantly, it displays a potential liability for inhibition of the CYP2D6 enzyme, a critical consideration for drug-drug interactions.

  • Reboxetine , in this hypothetical profile, demonstrates a known off-target interaction with the M1 muscarinic receptor, consistent with some of its observed side effects.[11]

  • Aprepitant exhibits significant inhibition of both CYP2D6 and CYP3A4, which is a well-documented aspect of its clinical profile and a major consideration in its therapeutic use.[4][13]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and validated assay protocols are essential. Below are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay format is a robust and high-throughput method for determining the affinity of a test compound for a specific receptor or transporter.

Principle: A radiolabeled ligand with known high affinity for the target is incubated with a preparation of the target protein (e.g., cell membranes). The test compound is added at various concentrations, and its ability to displace the radioligand is measured.

cluster_0 Assay Components cluster_1 Incubation & Separation cluster_2 Detection & Analysis Receptor Target Receptor (Membrane Prep) Incubation Incubation at Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Nisoxetine for NET) Radioligand->Incubation Test_Compound Test Compound (2-(3,4-Difluorophenyl)morpholine) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures bound radioactivity) Filtration->Scintillation Analysis IC50 Determination (Non-linear regression) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(3,4-Difluorophenyl)morpholine in 100% DMSO.

    • Create a serial dilution series of the test compound in the appropriate assay buffer.

    • Prepare the radioligand solution at a concentration equal to its dissociation constant (Kd) for the target.

    • Thaw the cell membrane preparation containing the target receptor on ice.

  • Assay Plate Setup:

    • Add the assay buffer to all wells of a 96-well plate.

    • Add the test compound dilutions to the appropriate wells. Include wells for total binding (vehicle control) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the cell membrane preparation to all wells.

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

Cytochrome P450 Inhibition Assay (Fluorometric)

This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.

Principle: A fluorescent substrate specific for a particular CYP isoform is incubated with human liver microsomes (a source of CYP enzymes) and the test compound. The rate of formation of the fluorescent metabolite is measured over time. A decrease in the rate of fluorescence generation indicates inhibition of the enzyme.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(3,4-Difluorophenyl)morpholine in 100% DMSO.

    • Create a serial dilution series of the test compound.

    • Prepare the CYP-specific fluorescent substrate solution.

    • Prepare the NADPH regenerating system (cofactor for CYP activity).

    • Thaw human liver microsomes on ice.

  • Assay Plate Setup:

    • Add buffer and the test compound dilutions to a 96-well plate.

    • Add the human liver microsomes to all wells and pre-incubate.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorescent substrate and the NADPH regenerating system.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value using non-linear regression analysis.

Discussion and Implications

The hypothetical cross-reactivity profile of 2-(3,4-Difluorophenyl)morpholine suggests a compound with a promising primary pharmacology, similar to the selective NRI Reboxetine. Its high selectivity against the serotonin transporter is a desirable attribute, potentially leading to a more favorable side-effect profile compared to dual or triple reuptake inhibitors.

However, the moderate activity at the α1A-adrenergic receptor and, more significantly, the potent inhibition of CYP2D6, represent potential liabilities that require careful consideration and further investigation. Inhibition of CYP2D6 can lead to clinically significant drug-drug interactions, altering the metabolism and exposure of co-administered medications that are substrates for this enzyme.

The comparison with Aprepitant underscores the importance of evaluating compounds for liabilities beyond their primary target class. While 2-(3,4-Difluorophenyl)morpholine appears to have a cleaner profile in terms of broad receptor and ion channel interactions compared to the hypothetical profile of Reboxetine, its metabolic liabilities warrant a thorough investigation.

Conclusion

The cross-reactivity profiling of 2-(3,4-Difluorophenyl)morpholine is a critical step in its preclinical development. A tiered approach, beginning with broad panel screening and progressing to more detailed mechanistic studies, provides a comprehensive assessment of its selectivity and potential for off-target effects. The illustrative data presented in this guide highlight the importance of comparing a novel compound to relevant benchmarks to understand its relative risks and benefits. By proactively identifying and characterizing potential liabilities, researchers can make more informed decisions, ultimately increasing the probability of developing safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Phenylmorpholine. In Wikipedia. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • White, R. E. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Stahl, S. M. (2004). The promises and pitfalls of reboxetine.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. Retrieved from [Link]

  • Loos, W. J., de Wit, R., & Verweij, J. (2008). Aprepitant: drug-drug interactions in perspective. The Oncologist, 13(7), 816-820.
  • Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1996). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. Polish Journal of Pharmacology, 48(4), 393-400.
  • Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Berzewski, H. (1999). Reboxetine: tolerability and safety profile in patients with major depression. International Journal of Psychiatry in Clinical Practice, 3(Suppl 1), 35-39.
  • Le, T., & Tadi, P. (2024). Aprepitant. In StatPearls.
  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • Sharma, P. C., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.
  • Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Morpholine. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Pal, R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(9), 987-992.
  • Vitale, P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Singh, S., & Kumar, R. (2024).
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Wolfe, J. P., & Rossi, M. A. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 7(21), 4753-4756.
  • Ferla, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-381.
  • Wang, S. B., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 21(11), 1538.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Palchykov, V. A., & Kolos, N. N. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(10), 1419-1447.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Eurofins Discovery. (2014, April 11). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery [Video]. YouTube. [Link]

  • Eurofins Discovery. (n.d.). BioPrint SafetyScreen Panel - FR. Retrieved from [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

Sources

A Comparative Guide to Mono- vs. Di-Fluorinated Phenylmorpholine Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Phenylmorpholine Drug Design

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacological profile of therapeutic candidates.[1][2][3] Due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, this unique halogen can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[4]

The phenylmorpholine scaffold, exemplified by the classic psychostimulant phenmetrazine, serves as a valuable platform for exploring these structure-activity relationships (SAR).[5] Phenmetrazine and its analogues primarily act as releasing agents and reuptake inhibitors at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] Understanding how fluorination modulates activity at these transporters is critical for designing novel agents with tailored selectivity and improved pharmacokinetic profiles.

This guide provides a comparative analysis of mono- and di-fluorinated phenylmorpholine derivatives. We will first examine the well-documented pharmacological data for mono-fluorinated positional isomers (2-FPM, 3-FPM, and 4-FPM). Subsequently, we will discuss the anticipated and observed effects of di-fluorination, drawing upon established medicinal chemistry principles and case studies to provide a predictive framework for researchers in drug development.

General Synthesis Strategy

The synthesis of fluorinated phenylmorpholine derivatives typically follows a multi-step pathway starting from a corresponding fluorinated propiophenone. This process involves a key bromination step, followed by reaction with ethanolamine and subsequent acid-catalyzed cyclization to form the morpholine ring.

G cluster_0 Synthesis Workflow A Fluorinated Propiophenone B α-Bromination A->B Br2, CH2Cl2 C 2-Bromo-1-(fluorophenyl)propan-1-one B->C D Reaction with Ethanolamine C->D Ethanolamine, NMP E Intermediate Adduct D->E F Acid-Catalyzed Cyclization E->F Conc. H2SO4 G Fluorinated Phenylmorpholine F->G

Caption: Generalized synthesis workflow for fluorinated phenylmorpholine derivatives.

The Physicochemical Impact of Fluorination

The introduction of one or more fluorine atoms onto the phenyl ring instigates predictable yet powerful changes to the molecule's fundamental physicochemical properties. These alterations are critical as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Basicity (pKa): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect. When placed on the phenyl ring, this effect propagates to the morpholine nitrogen, reducing its basicity (lowering the pKa).[7] This can be advantageous for bioavailability, as a less basic compound is less likely to be protonated at physiological pH, facilitating easier passage across biological membranes. Di-fluorination is expected to amplify this pKa-lowering effect compared to mono-fluorination.

  • Lipophilicity (LogP): The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity (LogP).[8] This enhancement can improve membrane permeability and, in some cases, increase binding affinity at hydrophobic pockets within a receptor.[9] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The addition of a second fluorine atom will further increase the LogP, a factor that must be carefully balanced during drug design.

G cluster_0 Impact of Fluorination on Physicochemical Properties cluster_1 Property Changes Parent Phenylmorpholine (Baseline) MonoF Mono-Fluorination Parent->MonoF Add 1 F DiF Di-Fluorination MonoF->DiF Add 2nd F pKa_decrease Lower pKa (Reduced Basicity) MonoF->pKa_decrease Inductive Effect LogP_increase Higher LogP (Increased Lipophilicity) MonoF->LogP_increase Hydrophobic Nature DiF->pKa_decrease Stronger Effect DiF->LogP_increase Stronger Effect

Caption: Conceptual impact of mono- vs. di-fluorination on key physicochemical properties.

Comparative Pharmacology at Monoamine Transporters

The primary mechanism of action for phenylmorpholine derivatives is their interaction with monoamine transporters. The degree of fluorination and the position of the fluorine atom(s) can significantly alter both potency and selectivity.

Mono-Fluorinated Derivatives: A Clear Profile

A comprehensive study by Mayer et al. provides robust in vitro data for the mono-fluorinated positional isomers: 2-fluorophenmetrazine (2-FPM), 3-fluorophenmetrazine (3-FPM), and 4-fluorophenmetrazine (4-FPM).[6][10][11] These compounds were evaluated for their ability to inhibit uptake at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters expressed in HEK293 cells.

The results demonstrate a clear preference for the catecholamine transporters (DAT and NET) over the serotonin transporter.[6][10] All three isomers are potent inhibitors of dopamine and norepinephrine uptake, with IC₅₀ values in the low micromolar range, comparable to cocaine.[11] In contrast, their potency at SERT is significantly weaker, with IC₅₀ values ranging from 88 to 454 µM.[6] Further experiments confirmed that these compounds act as substrate-releasing agents, a mechanism consistent with classic amphetamine-like stimulants.[10][11]

CompoundhDAT IC₅₀ (µM)hNET IC₅₀ (µM)hSERT IC₅₀ (µM)
2-FPM 1.030.43454
3-FPM 1.290.3888.0
4-FPM 2.390.58133
Data summarized from Mayer FP, et al. (2018).[10]

These data highlight subtle but important positional effects. Substitution at the meta-position (3-FPM) appears to confer the most balanced high potency at DAT and NET, while ortho-substitution (2-FPM) results in the lowest potency at SERT.

Di-Fluorinated Derivatives: A Predictive Analysis

Direct, publicly available pharmacological data comparing di-fluorinated phenylmorpholines at monoamine transporters is not as comprehensive as for the mono-fluorinated series. However, we can extrapolate the likely consequences of adding a second fluorine atom based on established SAR principles.

  • Blocking Metabolic Liabilities: A primary reason to introduce multiple fluorine atoms is to block sites of metabolic oxidation. For instance, in the development of a KCNQ2 potassium channel opener, a di-fluoro analogue, (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide, was successfully synthesized to block CYP3A4 metabolism-dependent inhibition that was observed with the non-fluorinated parent compound.[12] This demonstrates a practical advantage of di-fluorination in improving a drug's metabolic profile.

  • Potential for Altered Selectivity: The addition of a second fluorine atom could further modulate transporter selectivity. For example, a 3,4-difluoro substitution pattern might enhance SERT activity, an effect seen in other classes of stimulants where para-substitution plays a role in SERT recognition.[6]

  • Steric Hindrance: A 2,6-difluoro pattern would introduce significant steric bulk flanking the morpholine ring. This could potentially hinder optimal binding at the active site of the transporters, possibly leading to a general decrease in potency.

The precise effects would be highly dependent on the substitution pattern (e.g., 2,4-, 3,4-, 3,5-difluoro), and empirical testing is required for validation.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in vitro and ex vivo assays used to characterize these compounds.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol measures a compound's ability to inhibit the uptake of a radiolabeled substrate into HEK293 cells stably expressing a specific human monoamine transporter (hDAT, hNET, or hSERT).[13][14]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • 96-well cell culture plates

  • Krebs-HEPES Buffer (KHB)

  • Radiolabeled substrates: [³H]dopamine (for hDAT), [³H]norepinephrine (for hNET), or [³H]serotonin (for hSERT)

  • Test compounds (mono- and di-fluorinated phenylmorpholines)

  • Selective transporter inhibitors for defining non-specific uptake (e.g., vanoxerine for DAT, nisoxetine for NET, fluoxetine for SERT)[15]

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells onto 96-well plates and grow to 70-90% confluency.

  • Preparation: On the day of the experiment, aspirate the growth medium and wash the cell monolayer once with 100 µL of room temperature KHB.

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (typically an 8-point dilution series) or a vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature (or 37°C, depending on the established lab protocol).[15]

  • Initiate Uptake: Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate at a final concentration near its Km value (e.g., 5 nM [³H]dopamine).

  • Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 100 µL of ice-cold KHB.

  • Lysis and Counting: Lyse the cells by adding 100 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control after subtracting non-specific uptake. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.

Protocol 2: Ex Vivo Neurotransmitter Release Assay using Synaptosomes

This protocol measures a compound's ability to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes, which are isolated nerve terminals prepared from brain tissue.[16][17]

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, whole brain minus cerebellum for norepinephrine/serotonin)

  • Sucrose buffer (0.32 M)[18]

  • Krebs-Ringer Buffer (KRB)

  • Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin)

  • Glass-Teflon homogenizer and centrifuges (standard and ultra)

  • Whatman GF/B filters and vacuum filtration manifold

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose buffer.[18]

    • Perform a series of differential centrifugations to isolate the P2 pellet, which is the crude synaptosome fraction.[19]

    • (Optional) For higher purity, resuspend the P2 pellet and purify it over a Percoll or Ficoll density gradient.[20]

    • Resuspend the final synaptosome pellet in KRB.

  • Loading: Incubate the synaptosomes with a fixed concentration of the appropriate [³H]neurotransmitter (e.g., 10 nM) for 15 minutes at 37°C to allow for uptake into the nerve terminals.

  • Washing: Wash the loaded synaptosomes three times with fresh KRB by centrifugation and resuspension to remove extracellular radioactivity.

  • Initiate Release: Resuspend the washed synaptosomes in KRB containing various concentrations of the test compound or vehicle.

  • Incubation: Incubate for 10 minutes at 37°C to allow for drug-induced release.

  • Termination and Collection: Terminate the release by rapid vacuum filtration through GF/B filters. The filtrate contains the released radioactivity, and the filter retains the synaptosomes with the remaining intracellular radioactivity.

  • Quantification: Measure the radioactivity in both the filtrate and the filters using a scintillation counter.

  • Data Analysis: Calculate the amount of release as a percentage of the total radioactivity (filtrate + filter). Determine the EC₅₀ value (the concentration that elicits 50% of the maximal release) using non-linear regression.

Conclusion and Future Directions

The comparative analysis of fluorinated phenylmorpholine derivatives reveals a clear and potent pharmacological profile for the mono-fluorinated isomers, characterized by strong activity at DAT and NET and weak activity at SERT. The strategic position of the single fluorine atom allows for fine-tuning of this activity.

While direct comparative data for di-fluorinated analogues is currently limited in the scientific literature, established principles of medicinal chemistry provide a strong predictive framework. Di-fluorination offers a promising strategy to enhance metabolic stability by blocking sites of oxidation and can be hypothesized to further modulate transporter selectivity. However, potential liabilities, such as increased lipophilicity or steric hindrance, must be carefully considered.

This guide underscores a significant opportunity for future research. The synthesis and systematic pharmacological evaluation of a matrix of di-fluorinated phenylmorpholine isomers (e.g., 2,4-, 3,4-, 3,5-difluoro) would provide invaluable data for the field. Such studies would not only elucidate more detailed structure-activity relationships but also potentially lead to the discovery of novel chemical entities with optimized efficacy and safety profiles for therapeutic applications.

References

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern advances. Journal of Fluorine Chemistry.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
  • Rothman, R. B., et al. (2017). Monoamine Transporter Assays. Bio-protocol. Available at: [Link]

  • Hernandez, F., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Pharmacology & Translational Science. Available at: [Link]

  • Kim, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]

  • Maheshwari, R., & Saraf, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Mayer, F. P., et al. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. Available at: [Link]

  • Gupta, M. (2021). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis. Available at: [Link]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. Available at: [Link]

  • Mayer, F. P., et al. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Available at: [Link]

  • McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Forensic Science Library.
  • Dunkley, P. R., & Robinson, P. J. (2017). Synaptosome Preparations: Which Procedure Should I Use?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • Mayer, F. P. (2017). Chemical structures of fluorophenmetrazine isomers, 2-, 3-and 4-FPM. ResearchGate. Available at: [Link]

  • Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed. Available at: [Link]

  • Sultana, R., et al. (2018). Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic alteration in neurodegenerative diseases. PubMed Central. Available at: [Link]

  • D'Andrea, G., et al. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. MDPI. Available at: [Link]

  • Dunkley, P. R., & Robinson, P. J. (2017). Synaptosome Preparations: Which Procedure Should I Use?. Springer Nature Experiments. Available at: [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions can lead to unforeseen toxicities and a high rate of attrition in clinical trials.[1][2] This guide provides an in-depth, comparative analysis of modern methodologies for assessing the off-target effects of a novel investigational compound, 2-(3,4-Difluorophenyl)morpholine. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its ability to improve pharmacokinetic properties and interact with a wide range of biological targets.[3][4] This versatility, however, necessitates a rigorous evaluation of its off-target liabilities.

This guide is structured to provide a logical, tiered approach to off-target profiling, from early-stage computational predictions to definitive cellular engagement assays. We will explore the causality behind experimental choices and present detailed protocols to ensure the trustworthiness and reproducibility of the findings.

A Tiered Strategy for Off-Target Assessment

A robust off-target assessment strategy for a novel compound like 2-(3,4-Difluorophenyl)morpholine should be approached in a tiered manner. This allows for a cost-effective and data-driven process, where information from earlier, broader screens informs the design of more focused and resource-intensive later-stage assays.

Tiered_Off_Target_Assessment cluster_0 Tier 1: In Silico & Computational Screening cluster_1 Tier 2: Broad In Vitro Profiling cluster_2 Tier 3: Cellular & Functional Validation T1 Computational Off-Target Prediction (Ligand & Structure-Based) T2_1 Receptor Binding Assays (e.g., GPCRs, Ion Channels) T1->T2_1 Prioritize targets for in vitro screening T2_2 Kinase Panel Screening (Kinome-wide profiling) T1->T2_2 Identify potential kinase interactions T3_1 Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) T2_1->T3_1 Validate hits in a cellular context T2_2->T3_1 Confirm cellular engagement of kinase hits T3_2 Phenotypic Screening & Functional Assays (e.g., High-Content Imaging) T3_1->T3_2 Investigate functional consequences of off-target binding

Caption: A tiered workflow for assessing the off-target effects of a novel compound.

Tier 1: In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide a valuable initial assessment of potential off-target interactions.[5][6][7] These approaches use the chemical structure of 2-(3,4-Difluorophenyl)morpholine to predict its binding affinity against a large database of known protein structures and ligand binding sites.

Two primary computational strategies are employed:

  • Ligand-Based Methods: These methods compare the 2D or 3D structure of the query compound to a database of molecules with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Methods (Molecular Docking): This approach requires the 3D structure of potential off-targets. The compound is computationally "docked" into the binding sites of these proteins, and a scoring function is used to estimate the binding affinity.

Hypothetical In Silico Screening Results for 2-(3,4-Difluorophenyl)morpholine

Target ClassPredicted Off-TargetPrediction Score (Arbitrary Units)Rationale for Concern
KinasePI3Kα0.85The morpholine moiety is a known scaffold in many kinase inhibitors.[4][8]
GPCRDopamine D2 Receptor0.72Many CNS-active drugs containing morpholine interact with GPCRs.[3][9]
Ion ChannelhERG0.65hERG inhibition is a major cause of drug-induced cardiotoxicity.
EnzymeMonoamine Oxidase A (MAO-A)0.78Some antidepressants with a morpholine core inhibit MAO-A.[9]

This in silico data does not confirm off-target activity but provides a rational basis for prioritizing targets in subsequent in vitro screening panels.

Tier 2: Broad In Vitro Profiling

Based on the computational predictions and the general promiscuity of the morpholine scaffold, a broad in vitro profiling campaign is the logical next step. This typically involves screening the compound against large panels of receptors and enzymes.[2][10]

Receptor Binding Assays

Receptor binding assays are a powerful tool for identifying and quantifying the interaction of a compound with a specific receptor.[11][12][13] These assays are typically performed in a competitive format, where the test compound competes with a radiolabeled or fluorescently tagged ligand of known affinity for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., Dopamine D2 receptor).

  • Assay Buffer Preparation: Prepare a suitable binding buffer containing protease inhibitors.

  • Compound Dilution: Prepare a serial dilution of 2-(3,4-Difluorophenyl)morpholine and a known comparator compound.

  • Reaction Setup: In a 96-well filter plate, add the cell membranes, the radiolabeled ligand (e.g., [³H]-Spiperone for the D2 receptor), and the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Receptor Binding Data

Target2-(3,4-Difluorophenyl)morpholine Ki (nM)Comparator Compound X Ki (nM)
Dopamine D2 Receptor850>10,000
Serotonin 5-HT2A Receptor1,200>10,000
Adrenergic α1A Receptor2,500>10,000
hERG Channel>10,000500

These hypothetical results suggest that 2-(3,4-Difluorophenyl)morpholine has weak affinity for the tested GPCRs and, importantly, a much better safety profile concerning the hERG channel compared to the hypothetical Comparator Compound X.

Kinase Panel Screening

Given that the morpholine moiety is prevalent in many kinase inhibitors, assessing the kinome-wide selectivity of 2-(3,4-Difluorophenyl)morpholine is crucial.[4][8] Several commercial services offer screening against large panels of kinases (over 300).[14][15]

Kinase_Cascade cluster_0 Example Kinase Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Hypothetical Kinase Profiling Data (% Inhibition at 1 µM)

Kinase2-(3,4-Difluorophenyl)morpholineComparator Compound Y
PI3Kα75%5%
PI3Kβ68%8%
mTOR45%3%
MEK112%92%
ERK28%88%

This hypothetical data indicates that 2-(3,4-Difluorophenyl)morpholine exhibits significant off-target activity against PI3K isoforms, while the comparator compound is a potent MEK/ERK pathway inhibitor. This finding would require further investigation to determine the functional consequences of this PI3K inhibition.

Tier 3: Cellular Target Engagement and Functional Validation

While in vitro assays are excellent for identifying potential off-target interactions, it is essential to confirm that these interactions occur within the complex environment of a living cell.[16]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[17][18][19][20] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of 2-(3,4-Difluorophenyl)morpholine or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Quantify the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical CETSA Data for PI3Kα

CompoundConcentrationTagg (°C)ΔTagg (°C)
Vehicle-48.5-
2-(3,4-Difluorophenyl)morpholine1 µM52.3+3.8
2-(3,4-Difluorophenyl)morpholine10 µM55.1+6.6

This hypothetical data would confirm that 2-(3,4-Difluorophenyl)morpholine engages and stabilizes PI3Kα in a cellular context, validating the in vitro kinase profiling results.

Synthesizing the Data for a Comprehensive Off-Target Profile

By integrating the data from these three tiers of assessment, a comprehensive off-target profile for 2-(3,4-Difluorophenyl)morpholine can be constructed.

  • In Silico Predictions: Provided initial hypotheses for potential off-target liabilities, guiding the selection of in vitro screening panels.

  • In Vitro Profiling: Quantified the affinity of the compound for a broad range of receptors and kinases, identifying PI3Kα as a significant off-target.

  • Cellular Target Engagement: Confirmed that the interaction with PI3Kα occurs in a physiologically relevant environment.

This integrated understanding of the compound's selectivity is critical for making informed decisions in the drug discovery process. The observed off-target activity against PI3Kα may be an undesirable side effect or could potentially be exploited for a polypharmacological approach, depending on the therapeutic indication.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. For a novel compound like 2-(3,4-Difluorophenyl)morpholine, a systematic, multi-tiered approach is essential to build a comprehensive selectivity profile. By combining the predictive power of in silico methods with the quantitative rigor of in vitro assays and the physiological relevance of cellular target engagement studies, researchers can de-risk their drug candidates early in the development pipeline, ultimately increasing the likelihood of clinical success. This guide provides a framework for such an assessment, emphasizing the importance of experimental rationale and robust, reproducible protocols.

References

  • 22

  • [Representative examples of morpholine-based drugs from[10][17]. - ResearchGate.]([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3,4-Difluorophenyl)morpholine. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.

The structural backbone of 2-(3,4-Difluorophenyl)morpholine is the morpholine ring, a heterocyclic compound known to be corrosive, flammable, and toxic upon contact, inhalation, or ingestion.[1][2][3][4] The addition of a difluorophenyl group places this compound firmly in the category of a halogenated organic substance. This classification is the single most important factor determining its disposal pathway, as halogenated wastes require specialized treatment and are regulated differently than their non-halogenated counterparts.[5][6][7][8] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.

Core Principle: The Criticality of Waste Segregation

The foundational step in the proper disposal of 2-(3,4-Difluorophenyl)morpholine is its immediate identification and segregation as halogenated organic waste .

Causality: Halogenated compounds, when incinerated, can produce acidic gases such as hydrogen fluoride (HF). Licensed waste disposal facilities must use specialized incinerators equipped with "scrubbers" to neutralize these corrosive gases. This process is more complex and costly than the disposal of non-halogenated waste.[6][8] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the more expensive and rigorous disposal method for all of it and significantly increasing disposal costs.[8]

Therefore, from the first moment of generation, 2-(3,4-Difluorophenyl)morpholine waste must never be mixed with non-halogenated solvents like acetone, ethanol, or hexane.[7][8]

Disposal Workflow Diagram

The following diagram outlines the mandatory decision and action pathway for handling 2-(3,4-Difluorophenyl)morpholine waste from point of generation to final disposal.

Caption: Disposal workflow for 2-(3,4-Difluorophenyl)morpholine.

Procedural Protocol for Disposal

This protocol provides a step-by-step methodology for safe handling and disposal.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling the compound or its waste, ensure appropriate PPE is worn. Based on the hazards of the parent morpholine compound, this must include:

    • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[9]
    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.
    • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.

2. Waste Container Selection and Preparation:

  • Select a Compatible Container: Use a designated container specifically for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are often suitable. The container must have a secure, leak-proof screw cap.[5][6]

  • Initial Labeling: Before adding any waste, the container must be labeled.[5][6] The label must, at a minimum, include:

    • The words "Hazardous Waste"
    • The specific waste type: "Halogenated Organic Waste"
    • The full chemical name: "Waste 2-(3,4-Difluorophenyl)morpholine" (and any other chemicals in the container). Do not use abbreviations or chemical formulas.[5]

3. Waste Accumulation:

  • Location: All waste commingling and addition must be performed inside an operating chemical fume hood to minimize inhalation exposure.[6]

  • Segregation: Keep the halogenated waste container separate from non-halogenated waste, as well as from incompatible materials like strong acids, bases, and oxidizing agents.[5][8]

  • Container Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[5][6][8] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

4. Storage in Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation.

  • Secondary Containment: The container must be placed within a larger, chemically resistant tub or tray (secondary containment) that can hold the entire volume of the container in case of a leak.[6][7]

  • Environment: The storage area should be cool, dry, and well-ventilated.[6][7]

5. Arranging Final Disposal:

  • Monitoring Fill Level: Do not overfill waste containers. A common guideline is to fill to no more than 90% capacity to allow for vapor expansion.[7]

  • Contacting EHS: Once the container is full, or if it has been stored for a set period (e.g., 3 months[7]), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.

  • Regulatory Adherence: Never dispose of 2-(3,4-Difluorophenyl)morpholine by pouring it down the drain or placing it in regular trash.[8][10] All disposal must be handled by a licensed hazardous waste company in accordance with local, state, and federal regulations.[11][12]

Emergency Procedures: Spills and Exposure

Small Spills (inside a chemical fume hood):

  • Ensure your PPE is adequate.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, compatible container.[11]

  • Label the container as "Hazardous Waste" with the name of the spilled chemical and dispose of it along with the halogenated waste stream.

  • Clean the spill area thoroughly.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate all personnel from the immediate area.

  • Alert others in the vicinity and activate the fire alarm if the spill is large or flammable vapors are accumulating.[5]

  • Close the laboratory doors.

  • Call your institution's emergency number or 911 immediately.[5]

  • Provide emergency responders with the Safety Data Sheet (SDS) for the material if available.

Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing. Seek immediate medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains fluorine, requiring specialized incineration.[5][6][7]
Container Type Chemically compatible (e.g., HDPE), sealable screw cap.Prevents leaks and degradation of the container.[5][6]
Labeling "Hazardous Waste," full chemical names, date.Ensures clear identification and regulatory compliance.[5][6][8]
Primary Storage In a designated Satellite Accumulation Area (SAA).Safe, controlled, and near the point of generation.[6]
Key Incompatibles Non-halogenated solvents, strong acids/bases, oxidizers.Prevents dangerous reactions and cross-contamination of waste streams.[5][8]
Disposal Method Via licensed hazardous waste vendor (incineration).Ensures environmental protection and regulatory compliance.[11][12]
Forbidden Methods Drain disposal, evaporation, mixing with regular trash.Illegal and poses significant environmental and safety risks.[8][10]

References

  • PubChem . 2-(3,4-difluorophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Braun Research Group, University of Delaware . Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety . Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Chemsrc . (R)-2-(3,4-difluorophenyl)morpholine hydrochloride. [Link]

  • Redox . Safety Data Sheet Morpholine. [Link]

  • University of Oslo (UiO) . Chemical and Hazardous Waste Guide. [Link]

  • Kemicentrum, Lund University . 8.1 Organic solvent waste. [Link]

  • North Metal and Chemical Company . Morpholine Safety Data Sheet. [Link]

  • PubChem . 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol. National Center for Biotechnology Information. [Link]

  • Penta Chemicals . Morpholine - SAFETY DATA SHEET. [Link]

  • Carl ROTH . Safety Data Sheet - Morpholine. [Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet - Morpholine. [Link]

  • Nexchem Ltd . SAFETY DATA SHEET - Morpholine. [Link]

  • PubChem . 3-(3,4-difluorophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • PubChem . (3S)-3-(3,4-Difluorophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • PubChem . Morpholine. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to the Safe Handling and Disposal of 2-(3,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for Ensuring Laboratory Safety and Procedural Integrity.

The morpholine scaffold is a cornerstone in medicinal chemistry, and its fluorinated derivatives, such as 2-(3,4-Difluorophenyl)morpholine, are of increasing interest in drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same properties necessitate a meticulous approach to handling and disposal to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed operational plan, grounded in established safety principles, for the safe use of 2-(3,4-Difluorophenyl)morpholine in a research setting.

Understanding the Hazard Profile: A Synthesis of Structural Alerts

Therefore, 2-(3,4-Difluorophenyl)morpholine should be treated as a hazardous substance with the potential for acute toxicity if swallowed, inhaled, or in contact with skin.[5][7] It is crucial to assume it may be a skin and eye irritant, and potentially corrosive.

I. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling 2-(3,4-Difluorophenyl)morpholine to prevent any direct contact. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Eyes & Face Safety Goggles & Face ShieldTight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes.[1][8] A full-face shield provides an additional layer of protection for the entire face.
Hands Chemical-Resistant GlovesImpervious gloves are essential. Nitrile, neoprene, or butyl rubber gloves are recommended.[7] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.
Body Chemical-Resistant Apron or Lab CoatA flame-resistant lab coat should be worn at all times.[6] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[1][8]
Respiratory Respirator (as needed)Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][8]

II. Safe Handling and Operations: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risks. The following diagram and procedural steps outline a safe handling process from preparation to temporary storage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Temporary Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Use Cannula or Syringe for Transfers handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_store Store in a Labeled, Sealed Container cleanup_segregate->cleanup_store

Safe Handling Workflow for 2-(3,4-Difluorophenyl)morpholine.

Procedural Steps:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required personal protective equipment as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary equipment, including glassware, stir bars, solvents, and quenching agents, inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: If the compound is a solid, weigh it directly into the reaction vessel inside the fume hood. Use a disposable weighing boat to prevent contamination of balances.

    • Dissolving and Reaction: When dissolving the compound or running a reaction, do so in a closed or contained system within the fume hood.

    • Transfers: For liquid transfers, use a syringe or cannula to minimize the risk of spills and aerosol generation.

  • Cleanup and Temporary Storage:

    • Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the compound. A suitable solvent wash followed by a detergent and water rinse is recommended.

    • Waste Segregation: All disposable materials, including gloves, weighing boats, and contaminated paper towels, must be placed in a designated, labeled hazardous waste container.[6]

    • Temporary Storage: If the compound is to be stored, ensure the container is properly labeled with the chemical name, structure, and relevant hazard warnings, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[6][8]

III. Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 2-(3,4-Difluorophenyl)morpholine and associated waste must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.

Waste Streams and Disposal Procedures:

  • Solid Waste:

    • Collection: All solid waste contaminated with 2-(3,4-Difluorophenyl)morpholine, including gloves, bench paper, and disposable labware, must be collected in a clearly labeled, leak-proof container.

    • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.

    • Disposal: The sealed container should be transferred to your institution's environmental health and safety (EHS) department for disposal via high-temperature incineration. Incineration is an effective method for the destruction of halogenated organic compounds.[9]

  • Liquid Waste:

    • Collection: Collect all liquid waste containing 2-(3,4-Difluorophenyl)morpholine in a dedicated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name, and an approximate concentration.

    • Disposal: The liquid waste should be disposed of through your institution's EHS-approved hazardous waste program. Depending on local regulations and facilities, this may involve incineration or other specialized chemical treatment methods.

  • Decontamination of Glassware:

    • Initial Rinse: Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. This rinseate must be collected as hazardous liquid waste.

    • Washing: After the initial rinse, wash the glassware with soap and water.

IV. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10] Collect the absorbed material in a sealed container for hazardous waste disposal.

    • Large Spills: For larger spills, evacuate the immediate area and alert your institution's emergency response team.[6]

By integrating these safety protocols into your daily laboratory practices, you can confidently work with 2-(3,4-Difluorophenyl)morpholine and other novel chemical entities, ensuring both your personal safety and the advancement of your research.

References

  • Personal protective equipment for handling Morpholine-4-carbodithioic acid. Benchchem.
  • Safety Data Sheet Morpholine Revision 5, D
  • Morpholine - SAFETY D
  • Safety D
  • Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline. Benchchem.
  • (R)-2-(3,4-difluorophenyl)morpholine hydrochloride. Chemsrc.
  • Safety D
  • Safety and handling of fluorin
  • SAFETY D
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Morpholine - SAFETY D
  • SAFETY D
  • Morpholine. Santa Cruz Biotechnology.
  • Aldrich A55004 - SAFETY D
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(3,4-Difluorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.